molecular formula C17H34O3 B080215 Bis(2-ethylhexyl) carbonate CAS No. 14858-73-2

Bis(2-ethylhexyl) carbonate

Cat. No.: B080215
CAS No.: 14858-73-2
M. Wt: 286.4 g/mol
InChI Key: PXTQQOLKZBLYDY-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) carbonate is a useful research compound. Its molecular formula is C17H34O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethylhexyl) carbonate
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InChI

InChI=1S/C17H34O3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTQQOLKZBLYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60864544
Record name Bis(2-ethylhexyl) carbonate
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Molecular Weight

286.4 g/mol
Source PubChem
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CAS No.

14858-73-2
Record name Di(2-ethylhexyl) carbonate
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Record name Diethylhexyl carbonate
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Record name Bis(2-ethylhexyl) carbonate
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Record name Bis(2-ethylhexyl) carbonate
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Record name DIETHYLHEXYL CARBONATE
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) Carbonate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Bis(2-ethylhexyl) carbonate. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental context.

Chemical Structure and Identification

This compound, also known as diethylhexyl carbonate, is a diester of carbonic acid and 2-ethylhexanol. Its structure consists of a central carbonate group bonded to two 2-ethylhexyl chains.

Molecular Formula: C₁₇H₃₄O₃[]

Canonical SMILES: CCCCC(CC)COC(=O)OCC(CC)CCCC[]

InChI Key: PXTQQOLKZBLYDY-UHFFFAOYSA-N

The chemical structure of this compound is visualized in the diagram below.

G Reactants Reactants: - Dimethyl Carbonate - 2-Ethylhexanol - Catalyst Reaction Transesterification Reaction (Heating under reflux with stirring) Reactants->Reaction Distillation Distillation of Methanol (Shifts equilibrium) Reaction->Distillation Monitoring Reaction Monitoring (e.g., GC analysis) Reaction->Monitoring Catalyst_Removal Catalyst Removal (Filtration or Neutralization/Washing) Reaction->Catalyst_Removal on completion Distillation->Reaction drives Monitoring->Reaction feedback Purification Purification (Vacuum Distillation) Catalyst_Removal->Purification Product Pure this compound Purification->Product

References

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) Carbonate from 2-Ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing bis(2-ethylhexyl) carbonate, a versatile organic compound, from its precursor, 2-ethylhexanol. The document details three key phosgene-free synthesis methodologies: transesterification of dialkyl carbonates, direct synthesis from urea, and reaction with carbon dioxide. Each method is presented with detailed experimental protocols, reaction mechanisms, and a summary of quantitative data to facilitate laboratory-scale synthesis and process optimization. Furthermore, this guide includes protocols for the purification and characterization of the final product.

Introduction

This compound is a valuable chemical intermediate and additive used in various industrial applications. Its synthesis from readily available 2-ethylhexanol is of significant interest, particularly through environmentally benign, phosgene-free routes. This document outlines the most pertinent methods for this conversion, focusing on practical laboratory implementation.

Synthetic Pathways

The synthesis of this compound from 2-ethylhexanol can be achieved through several pathways. This guide focuses on three prominent and industrially relevant methods that avoid the use of highly toxic phosgene.

Transesterification of Diethyl Carbonate

Transesterification is a widely used method for the synthesis of carbonates.[1][2] In this process, 2-ethylhexanol reacts with a dialkyl carbonate, such as diethyl carbonate, in the presence of a catalyst to produce this compound and a volatile alcohol byproduct (ethanol), which can be removed to drive the reaction to completion.

Caption: Transesterification of 2-ethylhexanol with diethyl carbonate.

A detailed experimental protocol for the transesterification of diethyl carbonate with 2-ethylhexanol is provided below.

Materials:

  • 2-Ethylhexanol

  • Diethyl carbonate

  • Di(n-butyl)tin oxide (catalyst)

  • Nitrogen gas (for inert atmosphere)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, distillation head, heating mantle, magnetic stirrer)

  • Vacuum pump

Procedure:

  • Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to a distillation head, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

  • Charging Reactants: 2-Ethylhexanol and diethyl carbonate are charged into the flask.

  • Catalyst Addition: Di(n-butyl)tin oxide is added to the reaction mixture.

  • Reaction: The mixture is heated to 140°C with continuous stirring. The reaction progress is monitored by the distillation of the ethanol byproduct.

  • Workup: After the reaction is complete (as indicated by the cessation of ethanol distillation), the mixture is cooled to room temperature.

  • Purification: The crude product is then purified by vacuum distillation to remove unreacted starting materials and the catalyst residue, yielding pure this compound.[3]

ParameterValueReference
Yield 70.6%
Catalyst Di(n-butyl)tin oxide
Temperature 140°C
Reaction Time 26 hours
Synthesis from Urea

The reaction of alcohols with urea presents a green and cost-effective method for the synthesis of dialkyl carbonates.[1][4][5][6] This process involves the reaction of 2-ethylhexanol with urea in the presence of a catalyst, releasing ammonia as a byproduct.

Caption: Synthesis of this compound from 2-ethylhexanol and urea.

The following is a general procedure for the synthesis of dialkyl carbonates from urea and alcohols.

Materials:

  • 2-Ethylhexanol

  • Urea

  • Diisobutylaluminum hydride (catalyst)

  • Triphenylphosphine (co-catalyst/ligand)

  • Toluene (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (autoclave or high-pressure reactor, magnetic stirrer, heating system)

Procedure:

  • Reaction Setup: A high-pressure autoclave is charged with 2-ethylhexanol, urea, diisobutylaluminum hydride, triphenylphosphine, and toluene.

  • Reaction: The autoclave is sealed and purged with nitrogen. The mixture is then heated to a temperature in the range of 160-270°C with constant stirring for 16 hours.

  • Workup: After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • Purification: The reaction mixture is filtered to remove any solid residues. The solvent and any low-boiling point byproducts are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation.

ParameterValueReference
Yield 87.0%
Catalyst Diisobutylaluminum hydride
Co-catalyst/Ligand Triphenylphosphine
Solvent Toluene
Temperature 160 - 270°C
Reaction Time 16 hours
Direct Synthesis from Carbon Dioxide

The direct synthesis of carbonates from alcohols and carbon dioxide is a highly attractive route due to the abundance, low cost, and non-toxic nature of CO2.[7] This reaction is typically carried out under Mitsunobu conditions, using a phosphine and an azodicarboxylate as activating agents.[8][9][10]

Caption: Direct synthesis of this compound from 2-ethylhexanol and CO2.

A general procedure for the synthesis of carbonates from alcohols and carbon dioxide under Mitsunobu conditions is described below.

Materials:

  • 2-Ethylhexanol

  • Carbon dioxide (gas or dry ice)

  • Triphenylphosphine (PPh3)

  • Diethylazodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask or similar, magnetic stirrer, syringe, balloon)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with 2-ethylhexanol and triphenylphosphine in anhydrous THF under a nitrogen atmosphere.

  • Carbon Dioxide Addition: The flask is cooled in an ice bath, and a balloon filled with carbon dioxide is attached. CO2 is bubbled through the solution.

  • Reagent Addition: Diethylazodicarboxylate (DEAD) is added dropwise to the reaction mixture via a syringe while maintaining the temperature at 0°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 18 hours.

  • Workup: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide and diethyl hydrazinedicarboxylate byproducts.

ParameterValueReference
Yield 61.0%
Reagents Triphenylphosphine, Diethylazodicarboxylate
Solvent Tetrahydrofuran
Reaction Time 18 hours

Purification and Characterization

Independent of the synthetic route, the final product, this compound, requires purification and characterization to ensure its identity and purity.

Purification

Due to the high boiling point of this compound, vacuum distillation is the preferred method for its purification.[3] This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and hexyl groups of the 2-ethylhexyl moiety, as well as the methylene protons adjacent to the carbonate oxygen.

  • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonate carbon, typically in the range of 154-155 ppm.[11] Other signals corresponding to the carbons of the 2-ethylhexyl group will also be present.

The FTIR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing around 1740-1750 cm⁻¹.[11][12]

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure.[13] The molecular ion peak (M+) would be expected at m/z 286.45.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of logical steps from starting materials to the final purified product. The general workflow is depicted below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-Ethylhexanol 2-Ethylhexanol Reaction Reaction 2-Ethylhexanol->Reaction Carbonyl Source Carbonyl Source Carbonyl Source->Reaction Catalyst Catalyst Catalyst->Reaction Crude Product Crude Product Reaction->Crude Product Workup Workup Crude Product->Workup Vacuum Distillation Vacuum Distillation Workup->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product NMR NMR Pure Product->NMR FTIR FTIR Pure Product->FTIR MS MS Pure Product->MS

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has detailed three effective and phosgene-free methods for the synthesis of this compound from 2-ethylhexanol. The transesterification and urea-based methods offer high yields and utilize relatively straightforward procedures. The direct synthesis from carbon dioxide represents a greener alternative, albeit with potentially more complex purification. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemical synthesis and drug development to produce and characterize this compound.

References

An In-depth Technical Guide to Bis(2-ethylhexyl) Carbonate (CAS 14858-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) carbonate (CAS 14858-73-2), also known as diethylhexyl carbonate, is a versatile organic compound with a broad range of applications, primarily in the cosmetic and polymer industries. Its properties as a non-occlusive emollient, solvent, and plasticizer make it a valuable ingredient in skincare formulations and a component in various industrial products. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety of this compound, with a focus on providing detailed information for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow, odorless liquid. It is characterized by its low viscosity, good spreadability, and solubility in organic solvents, while having limited solubility in water. These properties contribute to its widespread use as an emollient in cosmetic formulations, providing a light, non-greasy feel on the skin.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄O₃[1]
Molecular Weight 286.45 g/mol [1]
CAS Number 14858-73-2[1]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, pleasant[1]
Boiling Point 207.7 °C @ 760 mmHg[2]
Melting Point < -20 °C
Flash Point > 100 °C
Density 0.892 g/cm³ at 20 °C
Solubility in Water 0.01668 mg/L at 25 °C (estimated)[2]
LogP (Octanol-Water Partition Coefficient) 6.8 (estimated)[2]

Synthesis of this compound

Several synthetic routes to this compound have been described, with transesterification being a common method. Greener synthesis pathways utilizing carbon dioxide are also being explored.

Experimental Protocol: Synthesis via Transesterification of Diethyl Carbonate

This protocol describes a laboratory-scale synthesis of this compound by transesterification of diethyl carbonate with 2-ethylhexanol, catalyzed by a suitable base.

Materials:

  • Diethyl carbonate

  • 2-Ethylhexanol

  • Sodium methoxide (catalyst)

  • Toluene (for azeotropic removal of ethanol)

  • Dean-Stark apparatus

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Neutralizing agent (e.g., dilute acetic acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • Charging Reactants: Charge the reaction flask with 2-ethylhexanol, diethyl carbonate (in slight excess), and a catalytic amount of sodium methoxide. Add toluene to the flask.

  • Reaction: Heat the mixture to reflux. The ethanol produced during the transesterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of ethanol collected.

  • Neutralization: Once the reaction is complete (no more ethanol is collected), cool the mixture to room temperature. Neutralize the catalyst by adding a dilute solution of acetic acid until the pH is neutral.

  • Workup: Wash the organic layer with water to remove any salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent. Remove the toluene and any unreacted starting materials by vacuum distillation using a rotary evaporator to yield the crude this compound.

  • Final Purification: For higher purity, the crude product can be further purified by fractional vacuum distillation.

G cluster_synthesis Synthesis Workflow reactants Charge Reactants: - 2-Ethylhexanol - Diethyl Carbonate - Sodium Methoxide - Toluene reaction Heat to Reflux Azeotropic removal of Ethanol reactants->reaction neutralization Cool and Neutralize (Dilute Acetic Acid) reaction->neutralization workup Wash with Water Dry with MgSO4 neutralization->workup purification Vacuum Distillation (Rotary Evaporator) workup->purification final_product This compound purification->final_product

Synthesis Workflow Diagram

Applications

The unique properties of this compound lend it to a variety of applications, particularly in the cosmetic and polymer industries.

Cosmetic Formulations

In cosmetics, this compound is primarily used as an emollient, skin conditioning agent, and solvent. Its light, non-greasy feel and good spreadability make it an excellent choice for sunscreens, lotions, and creams. It can also help to dissolve crystalline UV filters in sunscreen formulations.[3]

3.1.1. Experimental Protocol: Preparation of a Simple Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a basic O/W lotion incorporating this compound.

Materials:

  • Oil Phase:

    • This compound

    • Cetearyl alcohol (emulsifier/thickener)

    • Glyceryl stearate (emulsifier)

  • Water Phase:

    • Deionized water

    • Glycerin (humectant)

    • Xanthan gum (stabilizer)

  • Cool-down Phase:

    • Preservative (e.g., phenoxyethanol)

    • Fragrance (optional)

Procedure:

  • Phase Preparation: In separate beakers, weigh the components of the oil phase and the water phase.

  • Heating: Heat both phases to 75-80 °C in a water bath. Stir both phases until all components are dissolved and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for several minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Cool-down Phase Addition: Once the emulsion has cooled to below 40 °C, add the preservative and fragrance (if using) and stir until uniformly dispersed.

  • Final Adjustments: Check the pH of the final lotion and adjust if necessary.

G cluster_emulsion O/W Emulsion Formulation Workflow oil_phase Prepare Oil Phase: - this compound - Emulsifiers heat_oil Heat Oil Phase (75-80 °C) oil_phase->heat_oil water_phase Prepare Water Phase: - Water - Glycerin - Stabilizer heat_water Heat Water Phase (75-80 °C) water_phase->heat_water emulsify Combine and Homogenize heat_oil->emulsify heat_water->emulsify cool Cool with Gentle Stirring emulsify->cool add_preservative Add Preservative & Fragrance (< 40 °C) cool->add_preservative final_product O/W Lotion add_preservative->final_product

Cosmetic Emulsion Formulation Workflow
Industrial Applications

Beyond cosmetics, this compound finds use as a plasticizer for polymers like nitrocellulose and polyhalocarbon resins, improving their flexibility and processing characteristics.[1] It is also utilized in the formulation of household and industrial detergents, where it can act as a defoaming agent.[1]

Biological Activity and Mechanism of Action

The primary biological interaction of this compound in the context of its main application is with the skin. As an emollient, its mechanism of action is primarily physical.

Emolliency and Skin Barrier Interaction: When applied to the skin, this compound forms a thin, non-occlusive film. This film helps to reduce transepidermal water loss (TEWL) by providing a barrier, thus helping to maintain skin hydration. Its non-occlusive nature means it does not completely block the skin's pores, allowing for normal skin respiration. The emollient properties also contribute to a smoother and softer skin feel by filling the spaces between the corneocytes of the stratum corneum.

As of the current scientific literature, this compound is not known to interact with specific intracellular signaling pathways in the manner of a pharmacologically active drug. Its effects are considered to be primarily at the surface of the skin, improving its physical properties.

G cluster_moa Mechanism of Action as an Emollient compound This compound application Topical Application to Skin compound->application film Forms a Thin, Non-Occlusive Film on the Stratum Corneum application->film tewl Reduces Transepidermal Water Loss (TEWL) film->tewl feel Improves Skin Feel (Smoother, Softer) film->feel hydration Maintains Skin Hydration tewl->hydration

Logical Diagram of Emollient Action

Safety and Toxicology

This compound is generally considered to have a low toxicity profile.

Toxicological EndpointResultReference(s)
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg
Acute Dermal Toxicity (LD50, rat) > 2000 mg/kg
Skin Irritation Causes skin irritation[4]
Eye Irritation May cause eye irritation

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Ensure adequate ventilation when handling.

  • Eye/Face Protection: Wear safety glasses with side-shields.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Conclusion

This compound is a multifunctional ingredient with well-established applications in the cosmetic and industrial sectors. Its favorable safety profile and desirable physical properties, particularly its emollient and solvent characteristics, make it a valuable component in a wide range of products. For researchers and formulators, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization. Further research into green synthesis methods and a deeper understanding of its interactions with the skin's lipid barrier could open up new applications and further solidify its role in various formulations.

References

An In-depth Technical Guide to the Mechanism of Action of Bis(2-ethylhexyl) Carbonate as an Emollient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) carbonate is a widely utilized emollient in the cosmetic and pharmaceutical industries, prized for its non-greasy, light skin feel and excellent spreadability. This technical guide provides a comprehensive overview of its mechanism of action, supported by its physicochemical properties and inferred interactions with the skin barrier. While direct quantitative data for this specific emollient on skin hydration and transepidermal water loss (TEWL) are not extensively published, this guide synthesizes available information on emollients with similar characteristics to present a scientifically grounded understanding of its function. Detailed experimental protocols for evaluating key emollient properties are also provided to facilitate further research and formulation development.

Physicochemical Properties

The emollient properties of this compound are intrinsically linked to its molecular structure and resulting physicochemical characteristics. As a diester of carbonic acid and 2-ethylhexanol, it is a large, non-polar molecule.

PropertyValueSource
Molecular Formula C17H34O3[1][2]
Molecular Weight 286.45 g/mol [1]
Appearance Colorless to light yellow liquid[3][4]
Melting Point < -50 °C[1]
Boiling Point 317 °C at 1013.3 hPa[3]
Density ~0.895 - 0.910 g/cm³ at 20-22 °C[1][4]
Dynamic Viscosity 5.94 mPa·s at 20 °C[3]
Water Solubility < 0.03 mg/L at 20 °C[3]
LogP (Octanol/Water Partition Coefficient) > 4.1[3]

Note: Some physical properties may vary slightly between different sources and measurement conditions.

Mechanism of Action as an Emollient

The primary role of an emollient is to soften, smooth, and hydrate the skin. This compound achieves this through a multi-faceted mechanism primarily focused on improving the skin barrier function and sensory experience.

Film Formation and Occlusivity

Upon application, this compound, being a non-polar and high molecular weight substance, forms a thin, hydrophobic film on the surface of the stratum corneum. This film acts as a partial barrier, reducing the rate of transepidermal water loss (TEWL). While not as occlusive as petrolatum, its non-polar nature contributes to its ability to retard water evaporation from the skin's surface, thereby increasing the hydration level of the stratum corneum.[5]

Interaction with Stratum Corneum Lipids

The branched 2-ethylhexyl chains of the molecule allow for effective intercalation within the lipid lamellae of the stratum corneum. This interaction can fluidize the lipid matrix, filling in the spaces between corneocytes and enhancing the skin's barrier function.[6] This fluidizing effect also contributes to the perception of smoother, more supple skin.

Sensory Profile: Spreadability and Skin Feel

The relatively low viscosity for its molecular weight and the branched structure of this compound contribute to its desirable sensory profile.[7][8] It spreads easily across the skin, providing a light, non-greasy after-feel.[7][8] This is in contrast to more linear, high molecular weight esters that can feel heavier and more occlusive.[8]

Mechanism_of_Action Mechanism of Action of this compound A Application of This compound B Formation of a thin, hydrophobic film on the stratum corneum A->B C Intercalation within stratum corneum lipid lamellae A->C I Pleasant Sensory (Spreadability, Non-greasy feel) A->I Physicochemical properties D Reduced Transepidermal Water Loss (TEWL) B->D Occlusive effect F Fluidization of lipid matrix C->F E Increased Stratum Corneum Hydration D->E G Improved Skin Barrier Function F->G H Smoother, Softer Skin Surface F->H G->E

Caption: Mechanism of Action of this compound as an Emollient.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the emollient properties of this compound.

In-Vivo Skin Hydration Assessment (Corneometry)

Objective: To quantify the effect of this compound on the hydration level of the stratum corneum over time.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with self-perceived dry skin on their forearms is recruited. Subjects should avoid using any moisturizers on the test sites for a specified period (e.g., 72 hours) before the study.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (45-55%) for at least 30 minutes before measurements.[9]

  • Baseline Measurement: Baseline skin hydration is measured on designated test sites on the volar forearm using a Corneometer. Triplicate measurements are taken at each site and averaged.[10][11]

  • Product Application: A standardized amount of this compound (e.g., 2 mg/cm²) is applied to the test sites. An untreated site serves as a negative control.

  • Post-Application Measurements: Corneometer readings are taken at specified time points after application (e.g., 1, 2, 4, 6, and 24 hours).[12]

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared to the control site. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.

Corneometry_Workflow Corneometry Experimental Workflow A Subject Recruitment (Dry Skin Panel) B Acclimatization (Controlled Environment) A->B C Baseline Corneometry Measurement B->C D Application of This compound C->D E Post-Application Corneometry Measurements (Multiple Time Points) D->E F Data Analysis (Change from Baseline) E->F G Statistical Comparison to Control F->G

Caption: In-Vivo Skin Hydration Assessment Workflow.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the occlusive effect of this compound by measuring its impact on the rate of transepidermal water loss.

Methodology:

  • Subject Recruitment and Acclimatization: Follow the same procedure as for the Corneometry study.[13][14]

  • Baseline Measurement: Baseline TEWL is measured on designated test sites using a TEWL meter (e.g., Tewameter®). The probe is held gently on the skin until a stable reading is obtained.[13][14]

  • Product Application: A standardized amount of this compound (e.g., 2 mg/cm²) is applied to the test sites. An untreated site serves as a control.

  • Post-Application Measurements: TEWL measurements are repeated at specified intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours) after product application.[15][16]

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated for each time point and compared to the control site to determine the occlusivity of the emollient.

TEWL_Workflow TEWL Measurement Experimental Workflow A Subject Recruitment & Acclimatization B Baseline TEWL Measurement A->B C Application of This compound B->C D Post-Application TEWL Measurements (Multiple Time Points) C->D E Data Analysis (% Reduction in TEWL) D->E F Assessment of Occlusivity E->F

Caption: Transepidermal Water Loss (TEWL) Measurement Workflow.

Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound upon application to the skin.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with a standardized lexicon of terms to describe skin feel attributes.[17][18]

  • Sample Preparation: Samples of this compound and other benchmark emollients are prepared in identical, unlabeled containers.

  • Evaluation Procedure: Panelists apply a standardized amount of each sample to a designated area of their forearm. They then evaluate various sensory attributes at different time points (e.g., during application, immediately after, and after 5 minutes). Attributes to be assessed include:

    • Spreadability: Ease of spreading on the skin.[17]

    • Absorbency: Speed of absorption.

    • Greasiness: Perception of an oily residue.

    • Tackiness: Stickiness of the skin after application.

    • Softness: Sensation of skin softness.

  • Data Collection: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis: The mean scores for each attribute are calculated and a sensory map (e.g., spider web plot) is generated to visualize the sensory profile of this compound in comparison to other emollients.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products. Safety data sheets indicate that it may cause skin irritation in some individuals.[3][6][19] As with any cosmetic ingredient, it is recommended to perform patch testing for individuals with sensitive skin.

Conclusion

This compound is a versatile emollient that enhances skin hydration and sensory experience through a combination of film-forming, stratum corneum lipid interaction, and favorable physicochemical properties. Its light, non-greasy feel makes it a preferred choice in modern cosmetic and dermatological formulations. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of its performance, enabling formulators to optimize its use for targeted applications. Further research to generate specific data on its effects on skin barrier function will be invaluable in solidifying its position as a key ingredient in skin care.

References

The Solubility Profile of Bis(2-ethylhexyl) Carbonate in Cosmetic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility Profile

The following table summarizes the general solubility and miscibility of Bis(2-ethylhexyl) carbonate with various classes of cosmetic solvents. This information is crucial for formulators when selecting appropriate solvent systems to ensure product stability and performance.

Solvent ClassSpecific Solvent ExampleSolubility/Miscibility of this compound
Esters Caprylic/Capric TriglycerideMiscible
Isopropyl MyristateMiscible
C12-15 Alkyl BenzoateMiscible
Silicones DimethiconeMiscible
CyclopentasiloxaneMiscible
Hydrocarbons Mineral OilMiscible
IsohexadecaneMiscible
Fatty Alcohols Cetyl AlcoholSoluble (at elevated temperatures)
Stearyl AlcoholSoluble (at elevated temperatures)
Glycols Propylene GlycolInsoluble
Butylene GlycolInsoluble
Water Insoluble
Ethanol Insoluble

Experimental Protocols: Determination of Solubility

To obtain precise quantitative data for the solubility of this compound in a specific cosmetic solvent, the following experimental protocol, adapted from methodologies used for determining UV filter solubility, is recommended.

Objective: To determine the saturation concentration of this compound in a given cosmetic solvent at a controlled temperature.

Materials:

  • This compound

  • Cosmetic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume or weight of the cosmetic solvent to each vial.

    • Securely cap the vials and place them on a magnetic stirrer within a constant temperature environment (e.g., 25°C).

  • Equilibration:

    • Stir the mixtures for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved this compound should be visible, indicating a saturated solution.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • The solubility is reported as the mass of this compound per mass or volume of the solvent (e.g., g/100g or g/100mL) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in a cosmetic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known amount of cosmetic solvent prep1->prep2 Combine in vial equil Stir at constant temperature (≥ 24h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Analyze via HPLC or GC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates excellent miscibility with a wide array of non-polar cosmetic solvents, including esters, silicones, and hydrocarbons. Its limited solubility in polar solvents like water and glycols is a key consideration for emulsion formulation. The provided experimental protocol offers a robust method for quantifying its solubility in specific solvents, enabling formulators to optimize their use of this versatile ingredient for enhanced product performance and stability. This guide serves as a valuable resource for researchers and developers working to leverage the beneficial properties of this compound in innovative cosmetic and personal care products.

References

Bis(2-ethylhexyl) Carbonate as a Polymer Plasticizer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) carbonate (BEHC), a versatile organic compound, finds application across various industries, including as a plasticizer for polymeric materials. This technical guide provides an in-depth overview of its role in enhancing polymer flexibility and processability. While specific quantitative performance data in polymers is not extensively documented in publicly available literature, this document consolidates the existing knowledge on its properties, synthesis, and general applications. It also presents generalized experimental protocols and conceptual diagrams to guide researchers in its potential use and evaluation.

Introduction to this compound (BEHC)

This compound, also known as di(2-ethylhexyl) carbonate, is an ester of carbonic acid and 2-ethylhexanol. It is a colorless liquid with low volatility, a property that is advantageous for its use as a plasticizer.[] Its primary function in polymers is to increase flexibility, durability, and workability by reducing the intermolecular forces between polymer chains.[]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during polymer processing and in the final product.

PropertyValueReference
CAS Number 14858-73-2[2][3]
Molecular Formula C17H34O3[2]
Molecular Weight 286.45 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 342.6 °C at 760 mmHg[2]
Flash Point 131.3 °C[2]
Density 0.895 g/cm³[2]
Water Solubility 30 µg/L at 20 °C[2]

Applications in Polymer Systems

This compound has been identified as a plasticizer for several types of polymers:

  • Polyvinyl Chloride (PVC): BEHC is noted for its use in the production of flexible PVC, contributing to items like cables and hoses.[]

  • Nitrocellulose Varnishes: It has been used to improve the boiling water resistance, flexibility, and calendering behavior of nitrocellulose varnishes.[]

  • Polyhalocarbon Resins: In these resins, it has been observed to have good smoke-suppressing properties.[]

Mechanism of Plasticization

The fundamental mechanism by which small molecules like this compound plasticize a polymer is through the disruption of polymer-polymer chain interactions. The BEHC molecules intersperse themselves between the long polymer chains, increasing the free volume and allowing the chains to move more freely relative to one another. This increased mobility results in a lower glass transition temperature (Tg), reduced stiffness, and increased flexibility of the material.

PlasticizationMechanism cluster_1 Plasticized Polymer PolymerChains_Rigid PolymerChains_Flexible BEHC Bis(2-ethylhexyl) carbonate BEHC->PolymerChains_Flexible intercalates

Caption: Conceptual diagram of the plasticization mechanism.

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of urea with 2-ethylhexanol.[] Other potential synthesis routes include the reaction of 2-ethylhexyl alcohol with diethyl carbonate or carbon dioxide.[2]

BEHC_Synthesis Reactant1 Urea or Diethyl Carbonate or Carbon Dioxide Process Reaction Reactant1->Process Reactant2 2-Ethylhexyl Alcohol Reactant2->Process Product Bis(2-ethylhexyl) carbonate Process->Product

Caption: Simplified synthesis pathway for this compound.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for the use of this compound as a plasticizer, a generalized methodology for incorporating and evaluating a novel plasticizer in a polymer matrix is provided below. This can serve as a starting point for researchers.

Materials
  • Polymer resin (e.g., PVC, nitrocellulose)

  • This compound (plasticizer)

  • Stabilizers, lubricants, and other additives as required for the specific polymer system

  • Appropriate solvents (if solution casting is used)

Experimental Workflow: Melt Blending

Melt blending is a common technique for incorporating plasticizers into thermoplastic polymers like PVC.

MeltBlendingWorkflow Start Start DryBlend 1. Dry Blending: Polymer Resin + BEHC + Additives Start->DryBlend MeltMixing 2. Melt Mixing: (e.g., Two-roll mill, Internal mixer) DryBlend->MeltMixing Processing 3. Processing: (e.g., Compression molding, Extrusion) MeltMixing->Processing Characterization 4. Material Characterization: - Mechanical Testing - Thermal Analysis (DSC, TGA) - Microscopic Analysis (SEM) Processing->Characterization End End Characterization->End

Caption: Generalized workflow for melt blending of plasticizers.

Procedure:

  • Dry Blending: The polymer resin, this compound, and any other necessary additives (e.g., heat stabilizers for PVC) are weighed to the desired ratios and thoroughly mixed in a high-speed mixer until a homogeneous dry blend is obtained.

  • Melt Mixing: The dry blend is then fed into a melt mixer, such as a two-roll mill or an internal mixer (e.g., Brabender). The temperature and mixing time should be optimized for the specific polymer to ensure complete fusion and uniform distribution of the plasticizer.

  • Processing: The resulting plasticized compound can be processed into sheets, films, or other desired forms using techniques like compression molding or extrusion.

  • Characterization: The processed samples are then subjected to a series of tests to evaluate the effectiveness of the plasticizer.

Characterization Methods
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer and the volatility of the plasticizer.

  • Mechanical Testing:

    • Tensile Testing (ASTM D638 or equivalent): To measure tensile strength, elongation at break, and modulus of elasticity. An effective plasticizer will typically decrease tensile strength and modulus while significantly increasing elongation at break.

    • Hardness Testing (Shore Durometer, ASTM D2240): To measure the reduction in hardness of the polymer.

  • Microscopic Analysis:

    • Scanning Electron Microscopy (SEM): To examine the fracture surface of the samples and assess the compatibility of the plasticizer with the polymer matrix.

Quantitative Data and Performance

A comprehensive search of scientific and technical literature did not yield specific quantitative data on the performance of this compound as a plasticizer in various polymers. Therefore, tables summarizing metrics such as the effect of BEHC concentration on Tg, tensile strength, or elongation at break cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined above to generate such data for their specific polymer systems of interest.

Conclusion

This compound is a known plasticizer for polymers such as PVC and nitrocellulose. While its general function is to enhance flexibility and processability, there is a notable lack of detailed, publicly available quantitative performance data. The generalized experimental workflows and characterization methods provided in this guide are intended to equip researchers with a framework to systematically evaluate the efficacy of this compound in their own polymer formulations. Further research is warranted to fully characterize its performance and establish its potential as a viable alternative to more commonly used plasticizers.

References

Environmental fate and biodegradability of Diethylhexyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Diethylhexyl Carbonate

Introduction

Diethylhexyl Carbonate (DEHC), with the CAS number 14858-73-2, is a diester of 2-ethylhexanol and carbonic acid.[1][2] It is a clear, colorless, and odorless liquid with low viscosity.[3][4] Due to its emollient and solvent properties, DEHC is widely used in cosmetic and personal care products, such as skin creams, sunscreens, and hair conditioners, where it provides a light, non-greasy skin feel.[1][4] As the use of DEHC in consumer products is widespread, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its environmental risk. This guide provides a comprehensive overview of the current knowledge on the environmental distribution, degradation, and ecotoxicity of Diethylhexyl Carbonate.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of Diethylhexyl Carbonate are summarized in Table 1. Its low water solubility and boiling point are significant factors in its environmental distribution.[5]

Table 1: Physicochemical Properties of Diethylhexyl Carbonate

PropertyValueReference
Molecular FormulaC₁₇H₃₄O₃[5]
Molecular Weight286.45 g/mol [3]
CAS Number14858-73-2[3]
Boiling Point207.7 °C @ 760 mmHg[5]
Water Solubility0.01668 mg/L @ 25 °C (estimated)[5]

Environmental Fate

The environmental fate of Diethylhexyl Carbonate is determined by a combination of abiotic and biotic processes that govern its transformation and distribution in various environmental compartments.

Abiotic Degradation

Hydrolysis: Diethylhexyl Carbonate can undergo hydrolysis, breaking down into 2-ethylhexanol and carbon dioxide.[6] In vitro studies have demonstrated that DEHC is hydrolyzed in simulated gastric and intestinal fluids, with approximately 65% hydrolysis in gastric fluid and 15% in intestinal fluid within 4 hours.[6][7] This suggests that the ester linkages are susceptible to cleavage. Environmentally, this hydrolysis is expected to be a key degradation pathway in aqueous environments, although specific environmental half-life data are not readily available. The rate of hydrolysis is likely to be influenced by pH, with faster degradation under acidic or alkaline conditions, a characteristic observed for similar carbonate esters like diethyl carbonate.[8]

Photodegradation: While specific studies on the photodegradation of Diethylhexyl Carbonate are limited, related compounds such as phthalate esters undergo photodegradation.[9] It is plausible that DEHC may undergo direct photolysis or indirect photo-oxidation by reacting with photochemically produced hydroxyl radicals in the atmosphere or water.

Biotic Degradation

The primary mechanism for the removal of Diethylhexyl Carbonate from the environment is expected to be biodegradation.

Aerobic Biodegradation: Under aerobic conditions, microorganisms are expected to readily degrade Diethylhexyl Carbonate. The initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bonds by esterases, releasing 2-ethylhexanol and carbon dioxide.[6] The resulting 2-ethylhexanol is a readily biodegradable alcohol. While specific biodegradability test results for DEHC are not available in the provided search results, the structural similarity to other esters like Di(2-ethylhexyl) phthalate (DEHP), which is known to be biodegradable under aerobic conditions, supports this prediction.[10] For a substance to be classified as "readily biodegradable" under OECD 301 guidelines, it must achieve at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 28-day period, including a 10-day window where this level of degradation is achieved.[11]

Anaerobic Biodegradation: In anaerobic environments, such as sediments and some wastewater treatment stages, the biodegradation of Diethylhexyl Carbonate is also anticipated, although likely at a slower rate than aerobic degradation.[12][13] The process involves the breakdown of organic matter by microorganisms in the absence of oxygen.[12] Similar to aerobic conditions, the initial step would be hydrolysis. The subsequent degradation of the resulting 2-ethylhexanol would proceed through anaerobic pathways. The complete anaerobic mineralization of organic compounds is a multi-step process involving different types of microorganisms, ultimately producing methane and carbon dioxide.[14]

Predicted Biodegradation Pathway:

DEHC Diethylhexyl Carbonate Hydrolysis Esterase-mediated Hydrolysis DEHC->Hydrolysis Products 2-Ethylhexanol + Carbon Dioxide Hydrolysis->Products FurtherDeg Further Aerobic/ Anaerobic Degradation Products->FurtherDeg Mineralization CO₂ + H₂O + Biomass FurtherDeg->Mineralization

Caption: Predicted biodegradation pathway of Diethylhexyl Carbonate.

Ecotoxicological Profile

The ecotoxicity of Diethylhexyl Carbonate to aquatic organisms has been evaluated in several studies. A summary of the available data is presented in Table 2. The results indicate that while the substance has a low order of toxicity to microorganisms in activated sludge, it can be toxic to fish, daphnia, and algae at low concentrations.

Table 2: Ecotoxicity of Diethylhexyl Carbonate

OrganismEndpointValueExposure TimeReference
Danio rerio (Zebra fish)LC50> 0.023 mg/L96 h[15]
Daphnia magnaEC50> 0.02 mg/L48 h[15]
Desmodesmus subspicatus (Green algae)EC50> 0.021 mg/L72 h[15]
Activated sludgeNOEC> 100 mg/L28 d[15]

Experimental Protocols

The biodegradability of chemical substances is typically assessed using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are designed to evaluate the "ready biodegradability" of chemicals in an aerobic aqueous medium.[11][16]

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method is frequently used to determine the ultimate aerobic biodegradability of organic compounds.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[16] The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced based on the carbon content of the substance.[17]

Methodology:

  • Test System: The test is performed in sealed flasks containing the mineral medium, the inoculum, and the test substance.

  • Inoculum: A small volume of activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

  • Test Concentration: The test substance is added at a concentration that provides sufficient carbon for accurate measurement of CO₂ evolution without being toxic to the microorganisms.

  • Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) for 28 days. The flasks are continuously stirred or shaken to ensure aerobic conditions.

  • CO₂ Measurement: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is determined by titration or by measuring the total inorganic carbon.

  • Controls:

    • Blank Control: Contains only the inoculum and mineral medium to measure the CO₂ produced by the endogenous respiration of the microorganisms.

    • Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to check the viability of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.

  • Data Analysis: The percentage of biodegradation is calculated as the cumulative CO₂ produced (corrected for the blank) divided by the ThCO₂, expressed as a percentage.

Experimental Workflow for OECD 301B Test:

cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Media Prepare Mineral Medium Flasks Set up Test Flasks: - Test Substance - Blank Control - Reference Control - Toxicity Control Media->Flasks Inoculum Collect and Prepare Inoculum (e.g., Activated Sludge) Inoculum->Flasks Substance Prepare Test and Reference Substances Substance->Flasks Incubate Incubate for 28 days at 20-25°C with shaking Flasks->Incubate Measure Periodically Measure Evolved CO₂ Incubate->Measure Calculate Calculate % Biodegradation (vs. ThCO₂) Measure->Calculate Evaluate Evaluate against Pass Criteria (e.g., >60%) Calculate->Evaluate

Caption: Experimental workflow for the OECD 301B biodegradability test.

Conclusion

Diethylhexyl Carbonate is a cosmetic ingredient that is expected to undergo degradation in the environment primarily through biotic pathways. The initial and most critical step in its degradation is the hydrolysis of its ester bonds, leading to the formation of 2-ethylhexanol and carbon dioxide, both of which are readily biodegradable. While specific environmental persistence data for DEHC is limited, its chemical structure suggests it is unlikely to persist in the environment. However, its potential toxicity to some aquatic organisms at low concentrations highlights the importance of responsible use and disposal to minimize environmental exposure. Further studies on its ready biodegradability following standardized OECD guidelines would provide a more definitive assessment of its environmental profile.

References

Toxicological Profile of Bis(2-ethylhexyl) Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological data for Bis(2-ethylhexyl) carbonate. It is intended for informational purposes for a scientific audience. A significant lack of specific experimental data for several key toxicological endpoints for this compound has been identified in publicly available literature.

Executive Summary

This compound, also known as diethylhexyl carbonate (DEHC), is a chemical compound used in various industrial applications. This guide summarizes the existing toxicological data to inform on its safety profile. The available data indicates low acute toxicity via oral and dermal routes of exposure. It is classified as a skin irritant. However, there is a notable absence of publicly available studies on its potential for eye irritation, skin sensitization, repeated dose toxicity, carcinogenicity, and reproductive or developmental effects. Due to this data gap, a definitive and comprehensive risk assessment is challenging. For some endpoints, toxicological evaluation relies on data from its hydrolysis product, 2-ethylhexanol. This guide presents the available quantitative data, details the standard experimental protocols relevant to its toxicological assessment, and provides visualizations of key conceptual frameworks.

Chemical Identity

  • Chemical Name: this compound

  • Synonyms: Di(2-ethylhexyl) carbonate, DEHC, Carbonic acid, bis(2-ethylhexyl) ester

  • CAS Number: 14858-73-2

  • Molecular Formula: C₁₇H₃₄O₃

  • Molecular Weight: 286.45 g/mol

  • Chemical Structure:

Toxicological Data

Acute Toxicity

This compound exhibits low acute toxicity in animal studies.

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 2000 mg/kg bw[1]
LD₅₀RatDermal> 2000 mg/kg bw[1]
Inhalation LC₅₀ --No data available[1]
Irritation and Sensitization

The available information suggests that this compound is a skin irritant. There is no specific data available for eye irritation or skin sensitization.

EndpointSpeciesResultReference
Skin Irritation-Causes skin irritation (H315)[1]
Eye Irritation-No data available-
Skin Sensitization-No data available-
Repeated Dose Toxicity

There are no specific repeated dose toxicity studies available for this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has suggested using data on its hydrolysis product, 2-ethylhexanol, to evaluate the potential for systemic toxicity upon repeated exposure.[2][3]

Genotoxicity

No in vitro or in vivo genotoxicity studies have been identified for this compound.[2] Data on its hydrolysis product, 2-ethylhexanol, is proposed as a surrogate for assessment.[2]

Carcinogenicity

There are no carcinogenicity bioassays available for this compound.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available in the public domain. The CIR Expert Panel recommends using data on 2-ethylhexanol to assess these endpoints.[2][3]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols would be applicable for generating the missing data for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance into a toxicity category rather than determining a precise LD₅₀.

  • Test Animals: Typically, rats of a single sex (females are preferred) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A starting dose of 2000 mg/kg is often used for substances with expected low toxicity.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The classification is based on the number of mortalities observed at one or more dose levels.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

  • Principle: The substance is applied to the skin of a single animal in a stepwise manner to first assess for corrosion. If non-corrosive, a full irritation test is conducted.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's dorsal skin is clipped free of fur.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.

    • The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch and residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Principle: The test uses several strains of amino-acid requiring bacteria (e.g., Salmonella typhimurium, Escherichia coli) that have mutations in genes involved in the synthesis of an essential amino acid (e.g., histidine or tryptophan). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Metabolism and Toxicokinetics

There is a lack of specific data on the metabolism and toxicokinetics of this compound. It is anticipated that, like other carbonate esters, it would be hydrolyzed in the body by esterases.[3] This hydrolysis would yield 2-ethylhexanol and carbonic acid, which would then be further metabolized and eliminated. The systemic toxicity of this compound may, therefore, be influenced by the toxicological properties of 2-ethylhexanol.

Visualizations

Experimental Workflow for Toxicological Assessment

Experimental_Workflow cluster_in_silico In Silico / In Chemico cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_assessment Risk Assessment QSAR QSAR & Read-Across Genotox Genotoxicity (Ames, etc.) QSAR->Genotox Prioritization HazardID Hazard Identification QSAR->HazardID AcuteTox Acute Toxicity (Oral, Dermal) Genotox->AcuteTox Genotox->HazardID Cytotox Cytotoxicity Cytotox->AcuteTox Cytotox->HazardID Irritation Irritation (Skin, Eye) AcuteTox->Irritation AcuteTox->HazardID Sensitization Sensitization Irritation->Sensitization Irritation->HazardID RepeatedDose Repeated Dose Toxicity Sensitization->RepeatedDose Sensitization->HazardID ReproTox Reproductive/Developmental Toxicity RepeatedDose->ReproTox RepeatedDose->HazardID Carcinogenicity Carcinogenicity ReproTox->Carcinogenicity ReproTox->HazardID Carcinogenicity->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar Exposure Exposure Assessment Exposure->RiskChar

Caption: General workflow for toxicological assessment of a chemical.

Proposed Metabolic Pathway of this compound

Metabolism DEHC This compound Hydrolysis Esterase-mediated Hydrolysis DEHC->Hydrolysis Products + Hydrolysis->Products EH 2-Ethylhexanol Products->EH CA Carbonic Acid Products->CA Further Further Metabolism (e.g., Oxidation) EH->Further CO2 CO₂ + H₂O CA->CO2

Caption: Proposed metabolic hydrolysis of this compound.

Conclusion and Data Gaps

This compound has a low order of acute toxicity. It is considered a skin irritant, but its potential to cause eye irritation or skin sensitization has not been adequately evaluated. The most significant data gaps are in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Without this information, a comprehensive safety assessment cannot be completed. The reliance on data from its hydrolysis product, 2-ethylhexanol, provides some indication of potential hazards but is not a substitute for direct testing of the parent compound. Further research is required to fully characterize the toxicological profile of this compound. Professionals in drug development and research should exercise caution and consider the need for additional testing depending on the specific application and potential for human exposure.

References

Spectroscopic Analysis of Bis(2-ethylhexyl) carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bis(2-ethylhexyl) carbonate (CAS No. 14858-73-2). Due to the limited availability of public experimental data for this specific compound, this document presents the available infrared (IR) spectroscopy data, predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and detailed, generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₇H₃₄O₃ and a molecular weight of 286.45 g/mol .[1] It is a colorless liquid at room temperature.[2]

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C10 [label="CH2", pos="1.4,-1.4!"]; C11 [label="CH", pos="2.1,-0.7!"]; C12 [label="CH2", pos="2.8,-1.4!"]; C13 [label="CH3", pos="3.5,-0.7!"]; C14 [label="CH2", pos="2.8,0!"]; C15 [label="CH2", pos="3.5,0.7!"]; C16 [label="CH2", pos="4.2,0!"]; C17 [label="CH3", pos="4.9,0.7!"];

// Edges C1 -- O1; C1 -- O2; C1 -- O3 [style=dashed]; // Double bond O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C3 -- C6; C6 -- C7; C7 -- C8; C8 -- C9;

O2 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C11 -- C14; C14 -- C15; C15 -- C16; C16 -- C17;

}

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

A beam of infrared light is passed through the sample. Different functional groups within the molecule absorb light at specific frequencies, causing molecular vibrations. The transmitted light is measured and plotted against the frequency to generate an infrared spectrum.

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Place a drop of neat liquid on an ATR crystal or between two salt plates B Place sample in FT-IR spectrometer A->B C Acquire spectrum B->C D Background subtraction C->D E Identify characteristic peaks D->E

Caption: General workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer where it is vaporized and ionized, typically by bombardment with a beam of high-energy electrons (Electron Ionization - EI). The resulting charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Analysis cluster_data_proc Data Processing A Inject liquid sample into the mass spectrometer B Vaporization and Electron Ionization A->B C Mass analysis (separation by m/z) B->C D Detection C->D E Generate mass spectrum D->E F Identify molecular ion and fragment peaks E->F

Caption: General workflow for Mass Spectrometry.

References

Thermal stability and decomposition of Bis(2-ethylhexyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Thermal Stability and Decomposition of Bis(2-ethylhexyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound utilized in various industrial applications. Understanding its thermal stability and decomposition behavior is critical for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, thermal decomposition pathways, and the products formed upon degradation. While specific experimental data on this compound is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from analogous compounds, such as diethyl carbonate and dialkyl carbonates, to provide a robust understanding. Detailed experimental protocols for thermal analysis are also presented.

Introduction

This compound (BEHC) belongs to the family of dialkyl carbonates. Its molecular structure, featuring long, branched alkyl chains, imparts properties that make it suitable as a plasticizer, solvent, and lubricant. The thermal behavior of such compounds is a key determinant of their processing parameters and service life in various applications. Thermal decomposition is a process where a substance breaks down into simpler compounds upon heating. For organic carbonates, this can lead to the formation of various gaseous and liquid byproducts, some of which may be hazardous. This guide aims to provide a detailed account of the thermal stability and decomposition of BEHC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior under different thermal conditions.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄O₃[1]
Molecular Weight 286.45 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 317 °C at 1013.3 hPa[2]
Flash Point 159.5 °C at 1013 hPa[2]
Auto-ignition Temperature 315 °C at approx. 1009 hPa[2]
Solubility in Water < 0.03 mg/L at 20 °C[2]

Thermal Decomposition of this compound

Proposed Decomposition Pathways

The thermal decomposition of dialkyl carbonates can proceed through several mechanisms. For this compound, the primary decomposition route is likely to be a unimolecular elimination reaction, analogous to that observed for other alkyl carbonates with β-hydrogens. This pathway leads to the formation of an alkene, an alcohol, and carbon dioxide.

A study on the high-temperature thermal decomposition of diethyl carbonate (DEC) revealed that below 1100 K, the main products were ethylene, carbon dioxide, and ethanol, consistent with a first-order decomposition process.[3][4] At higher temperatures, radical-initiated reactions become more significant, leading to a wider range of smaller molecules.[3][4]

Another potential decomposition pathway for dialkyl carbonates is decarboxylation to form ethers.[5]

Based on these analogies, the proposed primary decomposition products for this compound are:

  • 2-ethyl-1-hexene (from the elimination reaction of the 2-ethylhexyl group)

  • 2-ethylhexanol (from the elimination reaction)

  • Carbon Dioxide (from the carbonate moiety)

  • Bis(2-ethylhexyl) ether (from decarboxylation)

Secondary decomposition at higher temperatures could lead to the formation of smaller hydrocarbons, carbon monoxide, and hydrogen, resulting from the breakdown of the primary products.

The proposed primary thermal decomposition pathway is illustrated in the diagram below.

G cluster_products Primary Decomposition Products BEHC This compound Heat Δ (Heat) BEHC->Heat Product1 2-ethyl-1-hexene Heat->Product1 Product2 2-ethylhexanol Heat->Product2 Product3 Carbon Dioxide Heat->Product3 Product4 Bis(2-ethylhexyl) ether (via decarboxylation) Heat->Product4

Proposed primary thermal decomposition pathways of this compound.
Expected Decomposition Products

The table below summarizes the expected decomposition products of this compound based on the decomposition of analogous compounds.

ProductFormation PathwayAnalogous Compound Evidence
2-ethyl-1-hexene β-elimination from the 2-ethylhexyl groupPyrolysis of di-(2-ethylhexyl)phthalate (DEHP) yields 2-ethyl-1-hexene.[6][7]
2-ethylhexanol β-elimination from the 2-ethylhexyl groupPyrolysis of DEHP yields 2-ethyl-1-hexanol.[6][7] The decomposition of diethyl carbonate yields ethanol.[3][4]
Carbon Dioxide Cleavage of the carbonate functional groupA primary product in the decomposition of all organic carbonates.[3][4][8]
Bis(2-ethylhexyl) ether DecarboxylationThe decarboxylation of dialkyl carbonates to form ethers has been reported.[5]
Smaller Hydrocarbons (e.g., methane, ethane), CO, H₂ Secondary decomposition at higher temperaturesObserved in the high-temperature decomposition of diethyl carbonate.[3][4]

Experimental Analysis of Thermal Stability

The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

A typical experimental workflow for the thermal analysis of this compound, including the identification of evolved gases, is depicted below.

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_gas_analysis Evolved Gas Analysis Sample This compound (liquid) Weigh Weigh 5-15 mg Sample->Weigh Pan Place in hermetically sealed aluminum pan Weigh->Pan TGA TGA Pan->TGA DSC DSC Pan->DSC MS Mass Spectrometry (MS) TGA->MS FTIR FTIR Spectroscopy TGA->FTIR Data Data Analysis: - Onset of decomposition - Rate of mass loss - Enthalpy of decomposition - Identification of products TGA->Data DSC->Data MS->Data FTIR->Data

Experimental workflow for thermal analysis of this compound.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify the mass loss at different stages of decomposition.

Experimental Protocol:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: 5-15 mg of this compound is weighed into an alumina or aluminum crucible.[9] For liquids, hermetically sealed pans with a pinhole in the lid are often used to allow for the escape of volatile products while preventing boiling at lower temperatures.

  • Atmosphere: Nitrogen or another inert gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: The sample is typically heated from ambient temperature to 600-800 °C at a constant heating rate, commonly 10 or 20 °C/min.[10]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events like melting, boiling, and decomposition.

Experimental Protocol:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the liquid sample (2-10 mg) is weighed into a hermetically sealed aluminum pan to prevent evaporation.[11][12]

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained.

  • Heating Program: A similar heating program to TGA is often used, for example, heating from ambient temperature to a temperature beyond the decomposition point at a rate of 10 or 20 °C/min. To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[11]

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is often an exothermic process. The onset temperature and the area of the peak (which corresponds to the enthalpy of the event) are determined.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time analysis of the gases evolved from the sample as it is heated. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful technique where the sample is rapidly heated to a high temperature, and the resulting fragments are separated by GC and identified by MS.[6]

Experimental Protocol (Py-GC-MS):

  • Instrument: A pyrolyzer coupled to a GC-MS system.

  • Sample Preparation: A small amount of the liquid sample is placed in a pyrolysis tube.

  • Pyrolysis: The sample is heated to a set temperature (e.g., 500-800 °C) in an inert atmosphere.

  • GC Separation: The volatile pyrolysis products are transferred to a GC column for separation.

  • MS Identification: The separated compounds are identified by their mass spectra.

Summary and Conclusions

While direct and detailed experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding can be built by examining related compounds. The primary decomposition is expected to proceed via a β-elimination reaction, yielding 2-ethyl-1-hexene, 2-ethylhexanol, and carbon dioxide, with a competing decarboxylation pathway potentially forming Bis(2-ethylhexyl) ether. At higher temperatures, these primary products will likely degrade into a variety of smaller molecules.

The thermal stability and decomposition products can be rigorously characterized using a combination of TGA, DSC, and evolved gas analysis techniques like TGA-MS or Py-GC-MS. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these analyses. A thorough understanding of the thermal behavior of this compound is paramount for its safe and effective use in high-temperature applications and for predicting its environmental fate. Further direct experimental studies on this specific compound are warranted to validate the proposed decomposition pathways and to provide quantitative kinetic data.

References

An In-Depth Technical Guide to Bis(2-ethylhexyl) Carbonate in Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) carbonate, also known by its INCI name Diethylhexyl Carbonate, is a versatile emollient increasingly favored in personal care and cosmetic formulations. It is the diester of 2-ethylhexanol and carbonic acid.[1] Esteemed for its light, non-greasy sensory profile and excellent spreadability, it serves as a modern alternative to traditional oils and silicones.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, functional benefits, and performance data in various formulation types, with a focus on quantitative analysis and experimental methodologies. Beyond its primary function as an emollient, this compound is a valuable solvent, particularly for crystalline UV filters, enhancing the efficacy and aesthetics of sun care products.[2][3]

Physicochemical Properties

Understanding the fundamental physicochemical characteristics of this compound is crucial for predicting its behavior in formulations. Key properties are summarized in the table below.

PropertyValueReference
INCI Name Diethylhexyl Carbonate[1]
CAS Number 14858-73-2[4][5]
Molecular Formula C17H34O3[4][6]
Molecular Weight 286.45 g/mol [4]
Appearance Clear, colorless liquid[5]
Odor Characteristic[5]
Viscosity (25°C) approx. 6 mPas[3]
Density (20°C) approx. 0.90 g/cm³[3]
Surface Tension (25°C) approx. 29 mN/m[3]
Pour Point Very low[7]
Solubility Insoluble in water, soluble in cosmetic oils[5][8]

Functions in Personal Care Formulations

Emollience and Sensory Profile

This compound is primarily utilized for its emollient properties, contributing to a soft and smooth skin feel. Its low viscosity and high spreadability result in a light, non-oily sensation upon application, making it particularly suitable for daily wear products and formulations for oily to combination skin types.[2][7] The sensory experience of a cosmetic product is a key driver of consumer acceptance, and the selection of emollients plays a pivotal role in achieving the desired tactile characteristics.

Solubilizing Agent for UV Filters

A significant advantage of this compound is its excellent solvency for crystalline organic UV filters.[2][3] Many highly effective UV absorbers are solid at room temperature and must be fully dissolved in the oil phase of a sunscreen formulation to ensure uniform protection and prevent recrystallization, which can compromise SPF and aesthetic appeal. The solubilizing capacity of this compound for several common UV filters is detailed in the Performance Data section.

Impact on Formulation Stability

The chemical structure and low pour point of this compound contribute positively to the stability of cosmetic emulsions, particularly at low temperatures.[8] It is easy to emulsify in both oil-in-water (O/W) and water-in-oil (W/O) systems.[3] Its ability to dissolve other oil-soluble ingredients can also prevent their precipitation and maintain the homogeneity of the formulation over its shelf life.

Experimental Protocols

This section details the methodologies for evaluating the key performance aspects of emollients like this compound.

Sensory Panel Evaluation of Emollients

Objective: To quantitatively assess the sensory characteristics of an emollient on the skin.

Methodology:

  • Panelist Selection and Training: A panel of trained assessors (typically 10-15 individuals) is selected. Panelists are trained to identify and rate the intensity of specific sensory attributes (e.g., oiliness, stickiness, gloss, residue, spreadability) on a standardized scale (e.g., a 10-point or 15-point scale).

  • Sample Preparation and Application: A standardized amount of the emollient (e.g., 0.1 mL) is applied to a defined area on the panelists' forearms.

  • Evaluation Procedure: Panelists evaluate the emollient at specified time points (e.g., immediately after application, and after 5 and 20 minutes) for the predefined sensory attributes.

  • Data Analysis: The scores from all panelists are collected and statistically analyzed (e.g., using ANOVA) to determine the mean intensity for each attribute. The results are often visualized using a spider web or star diagram for easy comparison of different emollients.

Determination of Spreadability

Objective: To measure the spreading capacity of an emollient on a substrate.

Methodology (based on the method described by Knorst, 1991):

  • Apparatus: A glass plate with a central orifice of a defined diameter is placed on a second glass plate positioned over graph paper.

  • Sample Application: A known volume of the emollient is introduced into the central orifice.

  • Measurement: A glass plate of a known weight is placed over the sample. After a set time (e.g., 1 minute), the diameter of the area covered by the emollient is measured.

  • Calculation: The spreading area is calculated from the measured diameter. The procedure can be repeated with increasing weights to assess spreadability under pressure. The results are typically expressed in mm²/min.

Evaluation of UV Filter Solubility

Objective: To determine the maximum solubility of a crystalline UV filter in an emollient at a specific temperature.

Methodology:

  • Sample Preparation: A supersaturated solution of the UV filter in the emollient is prepared in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature (e.g., 25°C) for an extended period (e.g., 7 days) to ensure equilibrium is reached. The presence of undissolved crystals should be visible.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.

  • Quantification: The concentration of the dissolved UV filter in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is expressed as a weight percentage (% w/w).

Stability Testing of Cosmetic Emulsions

Objective: To assess the physical and chemical stability of a cosmetic emulsion containing the emollient under various stress conditions.

Methodology:

  • Sample Preparation: The final formulation is prepared and packaged in the intended commercial packaging.

  • Storage Conditions: Samples are stored under a range of conditions to simulate shelf life and transport, including:

    • Accelerated Stability: Elevated temperatures (e.g., 40°C, 45°C) for a period of 1 to 3 months. It is a common practice that a product stable for three months at 45°C will likely be stable for two years at room temperature.

    • Real-Time Stability: Room temperature (e.g., 25°C) for the duration of the expected shelf life.

    • Freeze-Thaw Cycles: Alternating temperatures between freezing (e.g., -10°C) and room temperature (e.g., 25°C) for several cycles (typically 3-5 cycles of 24 hours at each temperature).

  • Evaluation Parameters: At specified intervals, the samples are evaluated for changes in:

    • Organoleptic Properties: Appearance, color, and odor.

    • Physicochemical Properties: pH, viscosity, and density.

    • Physical Stability: Phase separation, creaming, or crystallization (visual inspection and centrifugation).

    • Packaging Compatibility: Any changes to the packaging or interaction with the product.

Performance Data

Sensory Profile Analysis

While specific sensory panel data for this compound is not publicly available in a comparative, quantitative format, manufacturer literature consistently describes its sensory profile as "light," "non-oily," and "silky".[2][7] It is designed to be a fast-spreading emollient that is quickly absorbed, leaving a smooth and dry skin feel.[4] This makes it an excellent choice for formulations where a light and elegant texture is desired.

G cluster_sensory Sensory Perception of Emollients Bis_2_ethylhexyl_carbonate This compound Light_Feel Light Feel Bis_2_ethylhexyl_carbonate->Light_Feel Non_Oily Non-Oily Bis_2_ethylhexyl_carbonate->Non_Oily Fast_Spreading Fast Spreading Bis_2_ethylhexyl_carbonate->Fast_Spreading Quick_Absorption Quick Absorption Light_Feel->Quick_Absorption Consumer_Acceptance High Consumer Acceptance Non_Oily->Consumer_Acceptance Fast_Spreading->Quick_Absorption Smooth_Afterfeel Smooth Afterfeel Quick_Absorption->Smooth_Afterfeel Smooth_Afterfeel->Consumer_Acceptance G cluster_workflow UV Filter Solubilization Workflow Start Start: High SPF Sunscreen Formulation Select_UV_Filters Select Crystalline UV Filters (e.g., Avobenzone, Tinosorb S) Start->Select_UV_Filters Select_Solvent Select Solubilizing Emollient Select_UV_Filters->Select_Solvent BEHC This compound Select_Solvent->BEHC Heat_Oil_Phase Heat Oil Phase with UV Filters and Emollient BEHC->Heat_Oil_Phase Check_Dissolution Complete Dissolution? Heat_Oil_Phase->Check_Dissolution Emulsify Proceed to Emulsification Check_Dissolution->Emulsify Yes Recrystallization_Risk Risk of Recrystallization, Reduced Efficacy, Poor Aesthetics Check_Dissolution->Recrystallization_Risk No Stable_Formulation Stable, High SPF Formulation with Elegant Feel Emulsify->Stable_Formulation

References

The Multifaceted Role of Bis(2-ethylhexyl) Carbonate in Modern Sunscreen Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) carbonate, also known as Diethylhexyl Carbonate, has emerged as a key multifunctional ingredient in the formulation of high-performance sunscreen products. This technical guide provides an in-depth analysis of its core functionalities, including its role as a sensory-enhancing emollient, a solubilizer for crystalline UV filters, and its contribution to the overall stability and efficacy of sunscreen formulations. This document synthesizes available technical data, outlines relevant experimental protocols for performance evaluation, and presents logical workflows and mechanisms through schematic diagrams to support formulation development and research.

Introduction

The development of effective and aesthetically pleasing sunscreen formulations presents numerous challenges, including the solubilization of solid organic UV filters, achieving a light and non-greasy skin feel, and ensuring the photostability of the final product. This compound (CAS No: 14858-73-2), marketed under trade names such as TEGOSOFT® DEC, is a fast-spreading emollient that addresses several of these challenges.[1][2][3] Its chemical structure, a diester of 2-ethylhexanol and carbonic acid, imparts unique properties that make it a valuable component in sun care, as well as other skin care applications.[4][5] This guide will explore the technical aspects of incorporating this compound into sunscreen formulations, focusing on its impact on sensory perception, UV filter solubility, and formulation stability.

Physicochemical Properties

This compound is a clear, colorless to light yellowish oil with a characteristic odor.[5][6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
INCI Name Diethylhexyl Carbonate[1]
CAS Number 14858-73-2[6]
Molecular Formula C₁₇H₃₄O₃[6]
Molecular Weight 286.45 g/mol [6]
Appearance Clear, colorless to light yellowish liquid[5]
Viscosity (25°C) Approx. 7 mPa·s[7]
Surface Tension (25°C) Approx. 29 mN/m[7]
Pour Point < -50 °C[7]
Solubility Insoluble in water; soluble in cosmetic oils[4]

Core Functions in Sunscreen Formulations

Sensory Enhancement

One of the primary functions of this compound is to improve the sensory profile of sunscreen formulations. Its low viscosity and high spreading properties contribute to a light, non-greasy, and silky skin feel.[1][4] This is a critical factor in consumer acceptance and compliance with regular sunscreen use.

dot

Sensory_Enhancement cluster_properties Properties of this compound cluster_benefits Sensory Benefits in Sunscreen prop1 Low Viscosity benefit1 Light Skin Feel prop1->benefit1 benefit3 Easy Application prop1->benefit3 prop2 High Spreadability prop2->benefit1 prop2->benefit3 benefit2 Non-Greasy Texture benefit1->benefit2

Caption: Sensory benefits derived from the physical properties of this compound.

UV Filter Solubilization

Many highly effective organic UV filters are crystalline solids at room temperature, posing a significant formulation challenge. This compound acts as an excellent solvent for a variety of these crystalline UV filters, preventing their recrystallization in the final product, which would otherwise compromise SPF efficacy and product aesthetics.[1][8][9]

The following table presents the maximum solubility of several common UV filters in this compound (TEGOSOFT® DEC) at 25°C.

Crystalline UV FilterINCI NameMaximum Solubility (%)Reference
Benzophenone-3Benzophenone-312[7]
Ethylhexyl TriazoneEthylhexyl Triazone7[7]
AvobenzoneButyl Methoxydibenzoylmethane12[7]
Tinosorb® SBis-Ethylhexyloxyphenol Methoxyphenyl Triazine4[7]

dot

UV_Filter_Solubilization cluster_input Formulation Components cluster_output Formulation Outcome uv_filters Crystalline UV Filters (e.g., Avobenzone, Benzophenone-3) process Solubilization Process uv_filters->process bhec This compound bhec->process outcome1 Homogeneous Distribution of UV Filters process->outcome1 outcome2 Prevention of Recrystallization outcome1->outcome2 outcome3 Maintained SPF Efficacy outcome2->outcome3

Caption: Role of this compound in the solubilization of UV filters.

SPF Boosting and Photostability

While not a UV filter itself, this compound can contribute to the overall Sun Protection Factor (SPF) of a formulation. This SPF-boosting effect is primarily attributed to its ability to act as an excellent solvent for UV filters, ensuring they are molecularly dispersed and can form a more uniform and effective film on the skin. A more even film thickness increases the path length for UV radiation, thereby enhancing absorption. While specific quantitative studies on the SPF boosting effect of this compound are not widely available in the public domain, emollients with good solvent properties are generally recognized for this benefit. One study on a different multifunctional ingredient, Diethylhexyl Syringylidene Malonate (DESM), which also acts as a photostabilizer, noted an SPF boost of approximately 5 units in high-SPF products.

Furthermore, the choice of solvent can significantly impact the photostability of certain UV filters, such as Avobenzone. By providing a stable matrix and preventing photodegradation pathways, this compound can contribute to maintaining the protective efficacy of the sunscreen upon UV exposure.

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF of a sunscreen formulation can be determined using UV spectrophotometry, with methods often guided by standards such as ISO 24443.

Methodology:

  • Substrate Preparation: A roughened PMMA (polymethyl methacrylate) plate is used as the substrate to mimic the skin's surface topography.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Drying/Incubation: The applied film is allowed to dry and equilibrate under controlled temperature and humidity for a specified period (e.g., 15-30 minutes).

  • UV Transmittance Measurement: The UV transmittance of the sunscreen-coated plate is measured at multiple points across the UV spectrum (290-400 nm) using a spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

dot

In_Vitro_SPF_Workflow start Start prep Prepare PMMA Substrate start->prep apply Apply Sunscreen (1.3 mg/cm²) prep->apply dry Dry and Equilibrate apply->dry measure Measure UV Transmittance (290-400 nm) dry->measure calculate Calculate In Vitro SPF measure->calculate end End calculate->end

Caption: Workflow for in vitro SPF determination.

Photostability Assessment

The photostability of a sunscreen formulation is crucial for ensuring its protective efficacy throughout the duration of sun exposure.

Methodology:

  • Sample Preparation: Sunscreen is applied to a suitable substrate (e.g., PMMA plate or quartz plate) as described for in vitro SPF testing.

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured (pre-irradiation).

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator with a defined spectral output. The irradiation dose is often calculated based on the initial SPF or UVA protection factor of the product.

  • Post-Irradiation Absorbance Measurement: The UV absorbance spectrum of the sample is measured again after irradiation.

  • Photostability Calculation: The change in the absorbance spectrum is analyzed. A common metric is the percentage of retained absorbance in the UVA and UVB regions. A product is often considered photostable if it retains a high percentage (e.g., >80-90%) of its original UV protection.

Sensory Panel Evaluation

A trained sensory panel is used to quantitatively assess the sensory attributes of a sunscreen formulation.

Methodology:

  • Panelist Training: A panel of assessors is trained to identify and rate the intensity of various sensory attributes on a standardized scale.

  • Product Application: A controlled amount of the sunscreen is applied to a specific area of the panelists' skin (e.g., forearm).

  • Attribute Evaluation: Panelists evaluate attributes such as spreadability, absorbency, greasiness, stickiness, and final skin feel at specified time points after application.

  • Data Analysis: The collected data is statistically analyzed to determine the sensory profile of the product and to compare different formulations.

Viscosity Measurement

The rheological properties of a sunscreen emulsion are critical for its stability, application, and sensory perception.

Methodology:

  • Sample Preparation: The sunscreen formulation is allowed to equilibrate to a controlled temperature.

  • Viscometer/Rheometer Setup: A rotational viscometer or rheometer with a suitable geometry (e.g., cone-plate or parallel-plate) is used.

  • Measurement: The viscosity is measured at a single shear rate or over a range of shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).

  • Data Analysis: The viscosity values are recorded, and flow curves (viscosity vs. shear rate) are plotted to characterize the rheological profile of the formulation.

Guideline Formulation

The following is an example of a "Light W/O Lotion" formulation incorporating this compound (TEGOSOFT® DEC).[7]

PhaseIngredientINCI NameConcentration (%)
AISOLAN® GPSPolyglyceryl-4 Diisostearate/Polyhydroxystearate/Sebacate3.0
Hydrogenated Castor OilHydrogenated Castor Oil0.1
Microcrystalline WaxMicrocrystalline Wax0.1
TEGOSOFT® DEC Diethylhexyl Carbonate 7.0
CyclopentasiloxaneCyclopentasiloxane10.8
BGlycerinGlycerin2.0
Magnesium Sulfate HeptahydrateMagnesium Sulfate1.5
WaterAqua75.5
Preservative, Perfumeq.s.

Procedure:

  • Heat phase A to approximately 80°C.

  • Slowly add phase B (at 80°C or room temperature) to phase A while stirring.

  • Homogenize for a short time.

  • Cool with gentle stirring to below 30°C.

Safety and Regulatory Status

This compound is considered safe for use in cosmetic products. A safety assessment concluded that it is not expected to penetrate human skin.[2] It is listed in the EU inventory of cosmetic ingredients and is widely used in personal care products globally.

Conclusion

This compound is a highly versatile and valuable ingredient in the formulation of modern sunscreens. Its primary functions as a light emollient, effective solvent for crystalline UV filters, and contributor to a uniform protective film make it an essential tool for creating sun care products that are not only highly effective but also meet the consumer's demand for pleasant sensory aesthetics. For researchers and formulators, a thorough understanding of its physicochemical properties and interactions within a formulation is key to leveraging its full potential in developing superior sun protection products.

References

Bis(2-ethylhexyl) Carbonate: A Technical Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) carbonate, also known as diethylhexyl carbonate, is a versatile diester utilized across a spectrum of industrial applications. Its unique combination of properties, including low viscosity, high spreadability, good solvency, and a favorable safety profile, makes it a valuable ingredient in cosmetics, personal care products, coatings, lubricants, and as a plasticizer. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and evaluation in key applications, and a summary of its performance characteristics.

Introduction

This compound (CAS No. 14858-73-2) is an organic compound characterized by its branched alkyl chains. This structure imparts a light, non-greasy feel in cosmetic formulations and contributes to its excellent solvency and low-temperature properties in industrial applications. This guide will delve into the technical specifics of its use as a solvent and functional ingredient.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for formulation and process development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 14858-73-2[]
Molecular Formula C17H34O3[2]
Molecular Weight 286.45 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 342.6 °C at 760 mmHg[2]
Melting Point < -50 °C[2]
Density 0.895 g/cm³[2]
Flash Point 131.3 °C[2]
Water Solubility 30 µg/L at 20 °C[2]
Vapor Pressure 7.44E-05 mmHg at 25 °C[2]
logP 5.57240[2]
Viscosity (at 25 °C) approx. 7 mPa·s

Synthesis of this compound

This compound can be synthesized through several routes. A common laboratory and industrial method involves the transesterification of a simpler dialkyl carbonate, such as diethyl carbonate, with 2-ethylhexanol. Another approach is the reaction of urea with 2-ethylhexanol.[]

Synthesis via Transesterification: A Representative Protocol

This protocol describes a laboratory-scale synthesis of this compound from diethyl carbonate and 2-ethylhexanol.

Materials:

  • 2-Ethylhexanol

  • Diethyl carbonate

  • Di(n-butyl)tin oxide (catalyst)

  • Toluene (for azeotropic removal of ethanol)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask, add 2-ethylhexanol and diethyl carbonate in a molar ratio of 2.5:1.

  • Add a catalytic amount of di(n-butyl)tin oxide (e.g., 0.1-0.5 mol% relative to diethyl carbonate).

  • Add toluene to the reaction mixture.

  • Flush the apparatus with nitrogen gas.

  • Heat the mixture to reflux (approximately 140 °C) with continuous stirring.[2]

  • The ethanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of ethanol collected. The reaction is considered complete when no more ethanol is formed. This can take up to 26 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene and excess diethyl carbonate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Purification 2-Ethylhexanol 2-Ethylhexanol Reaction_Vessel Reaction Vessel (Round-bottom flask) 2-Ethylhexanol->Reaction_Vessel Diethyl_Carbonate Diethyl_Carbonate Diethyl_Carbonate->Reaction_Vessel Catalyst Di(n-butyl)tin oxide Catalyst->Reaction_Vessel Heating_Reflux Heating to Reflux (~140 °C) Reaction_Vessel->Heating_Reflux Azeotropic_Removal Azeotropic Removal of Ethanol Heating_Reflux->Azeotropic_Removal Rotary_Evaporation Rotary Evaporation (Toluene & excess reactant removal) Azeotropic_Removal->Rotary_Evaporation Vacuum_Distillation Vacuum Distillation Rotary_Evaporation->Vacuum_Distillation Final_Product This compound Vacuum_Distillation->Final_Product

Caption: Synthesis workflow for this compound via transesterification.

Industrial Applications and Experimental Protocols

This compound's utility as a solvent and functional ingredient is demonstrated in several key industrial sectors.

Cosmetics and Personal Care: Emollient

In cosmetic formulations, this compound is highly valued as a light, non-greasy emollient with excellent spreadability. It is particularly suitable for sunscreens, lotions, and creams where a light skin feel is desired. Its good solvency for crystalline UV filters is an added advantage in sunscreen formulations.[3]

This protocol outlines a method for quantifying the spreadability of an emollient, adapted from methodologies used in the cosmetics industry.[4][5]

Objective: To determine and compare the spreading factor of this compound with other emollients.

Materials:

  • This compound

  • Reference emollients (e.g., mineral oil, cyclomethicone)

  • Glass plates with a central orifice (1.2 cm diameter)

  • Millimetric graph paper

  • Glass support plate

  • Glass plates of known weight

  • Spatula

  • Timer

Procedure:

  • Place the glass plate with the central orifice on the glass support plate, which is positioned over the millimetric graph paper.

  • Introduce a standardized amount of the emollient (e.g., 1 ml) into the central orifice and level the surface with a spatula.

  • Carefully remove the plate with the orifice.

  • Place a glass plate of a known weight over the sample.

  • After one minute, measure the diameter of the spread emollient in two opposing directions using the graph paper. Calculate the average diameter.

  • Repeat step 5 at subsequent one-minute intervals, adding additional glass plates of known weight to observe the effect of pressure on spreadability.

  • Calculate the spreadability factor (SF) for each time point and weight using the following equation: SF = A / W Where:

    • A is the area of spread (πr²)

    • W is the weight of the glass plate(s)

  • Compare the spreadability factors of this compound with the reference emollients.

Spreadability_Test_Workflow Start Start Sample_Preparation Prepare Emollient Sample Start->Sample_Preparation Apparatus_Setup Set up Spreading Apparatus (Glass plates & graph paper) Sample_Preparation->Apparatus_Setup Sample_Application Apply Sample to Orifice Apparatus_Setup->Sample_Application Initial_Spread Place Weighted Plate on Sample Sample_Application->Initial_Spread Measurement Measure Spread Diameter after 1 minute Initial_Spread->Measurement Data_Calculation Calculate Spreadability Factor Measurement->Data_Calculation Repeat More Time Points or Weights? Data_Calculation->Repeat Repeat->Measurement Yes End End Repeat->End No

Caption: Workflow for the experimental evaluation of emollient spreadability.

Coatings: Solvent

This compound serves as a solvent in coating formulations, valued for its good solubility and low volatility. It facilitates uniform film formation and can enhance surface properties like gloss.

This protocol describes a method to evaluate the resistance of a coating formulated with this compound to a specific solvent.

Objective: To assess the effect of a solvent on a cured coating film.

Materials:

  • Coated panels (with the formulation containing this compound, cured according to specifications)

  • Test solvent (e.g., methyl ethyl ketone - MEK)

  • Cheesecloth or cotton swabs

  • Dropper or pipette

  • Timer

  • Mechanical rubbing device (optional, for standardization)

Procedure:

  • Place a few drops of the test solvent onto the surface of the cured coating.

  • Allow the solvent to remain on the surface for a specified period (e.g., 1 minute).

  • Using a piece of cheesecloth or a cotton swab wrapped around a finger (or attached to a mechanical rubbing device), apply firm pressure and rub the wetted area back and forth. A double rub (one forward and one backward motion) constitutes one cycle.

  • Continue rubbing until the coating fails (i.e., is removed, exposing the substrate) or until a specified number of double rubs is reached (e.g., 100).

  • Record the number of double rubs required to cause coating failure.

  • Evaluate the degree of film softening, blistering, or other changes in appearance.

  • Compare the results with a control coating formulated without this compound or with a different solvent.

Lubricants

In the realm of automotive engineering, this compound is used as a component in lubricants. It is valued for its low-temperature characteristics and viscosity stability.

Plasticizers

This compound acts as a plasticizer in the production of flexible polymers like PVC and nitrocellulose varnishes. It enhances flexibility, processability, and durability. For nitrocellulose varnishes, it has been shown to improve boiling water resistance and flexibility.[]

Performance Data

The performance of this compound in various applications is summarized in the following tables.

Table 2: Emollient Performance Data

ParameterThis compoundMineral Oil (Reference)Cyclomethicone (Reference)
Spreadability Factor (SF) HighMediumVery High
Skin Feel Light, non-greasy, silkyGreasyDry, silky
Solvency for UV Filters GoodPoorModerate

Table 3: Solvent Performance in Coatings

PropertyFormulation with this compoundStandard Solvent Formulation (e.g., with Butyl Acetate)
Evaporation Rate SlowMedium
Film Formation Uniform, good levelingGood
Gloss HighStandard
Solvent Resistance (MEK double rubs) > 100 (Resin dependent)> 100 (Resin dependent)

Safety and Toxicology

This compound is generally considered to have a low toxicity profile. An in vitro study on human skin membranes indicated that it is not expected to penetrate the skin.[6] The oral LD50 in rats is reported to be greater than 2000 mg/kg body weight.[6]

Table 4: Toxicological Data

TestResultReference
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kg[6]
Dermal Penetration (in vitro, human skin) Not detected[6]
Skin Irritation May cause skin irritation

Conclusion

This compound is a high-performance, multifunctional ingredient with a wide range of industrial applications. Its properties as a light emollient, effective solvent, and plasticizer make it a valuable component in the formulation of cosmetics, coatings, and polymers. The experimental protocols provided in this guide offer a framework for evaluating its performance and integrating it into new and existing product lines. Its favorable safety profile further enhances its appeal for use in consumer and industrial products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(2-ethylhexyl) Carbonate using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of bis(2-ethylhexyl) carbonate (BEHC) via a transesterification reaction between 2-ethylhexanol and dimethyl carbonate (DMC). This method offers a greener and safer alternative to traditional phosgene-based syntheses. The protocol outlines the necessary reagents, equipment, reaction conditions, and a comprehensive purification procedure. Additionally, a summary of key quantitative data from analogous reactions is presented to provide expected benchmarks for yield and reaction parameters.

Introduction

This compound is a versatile chemical compound with applications as a plasticizer, emollient, and solvent in various industries, including cosmetics and polymers. The synthesis of carbonates through the transesterification of alcohols with dimethyl carbonate has gained significant attention due to the low toxicity of DMC and its favorable environmental profile. This protocol details a robust method for the preparation of BEHC, focusing on the use of a common and effective catalyst, potassium carbonate (K2CO3). The reaction proceeds by the nucleophilic attack of 2-ethylhexanol on the carbonyl carbon of DMC, leading to the formation of the desired carbonate and methanol as the only byproduct.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • 2-Ethylhexanol (≥99%)

    • Dimethyl carbonate (DMC) (≥99%)

    • Potassium carbonate (K2CO3), anhydrous (≥99%)

    • Sodium bicarbonate (NaHCO3), saturated solution

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Hexane (for chromatography)

    • Ethyl acetate (for chromatography)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Distillation head with a collection flask

    • Heating mantle with a magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Glass column for chromatography

    • Standard laboratory glassware

Synthesis of this compound
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a distillation head, and a thermometer.

    • To the flask, add 2-ethylhexanol and dimethyl carbonate. A typical molar ratio of 2-ethylhexanol to DMC is 2.5:1 to ensure complete conversion of the DMC.

    • Add the anhydrous potassium carbonate catalyst. A catalyst loading of 1-5 mol% with respect to 2-ethylhexanol is recommended.

  • Reaction Execution:

    • Begin stirring the reaction mixture and gradually heat it to a reflux temperature of approximately 120-140°C.

    • The reaction will produce methanol as a byproduct, which has a lower boiling point than the reactants. The methanol can be slowly removed by distillation and collected in the receiving flask. This removal of the byproduct drives the equilibrium towards the formation of the product.

    • Monitor the reaction progress by observing the amount of methanol collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically allowed to proceed for 8-12 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the solid potassium carbonate catalyst.

    • Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

    • Wash the organic layer with deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess 2-ethylhexanol and any other volatile impurities.

    • For higher purity, the crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 155-160°C at 10 mmHg. Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for purification.[1]

Data Presentation

The following table summarizes typical quantitative data for the transesterification of alcohols with dimethyl carbonate, providing a reference for expected outcomes in the synthesis of this compound.

ParameterValueReference / Analogy
Reactants
2-Ethylhexanol2.5 molar equivalentsBased on the stoichiometry of the reaction and the use of excess alcohol to drive the reaction to completion.
Dimethyl Carbonate (DMC)1.0 molar equivalentThe limiting reagent in the reaction.
Catalyst
Potassium Carbonate (K2CO3)1-5 mol% (relative to 2-ethylhexanol)K2CO3 is a commonly used and effective basic catalyst for transesterification reactions with DMC.[2]
Reaction Conditions
Temperature120-140°CTypical reflux temperature for this type of transesterification, allowing for the removal of the methanol byproduct.[2]
Reaction Time8-12 hoursSufficient time to achieve high conversion, especially with the removal of methanol.[3]
Product Yield
Expected Yield80-95%Based on yields reported for similar transesterification reactions of long-chain alcohols with carbonates. The actual yield will depend on the efficiency of the purification steps.
Purification
MethodVacuum Distillation or Column ChromatographyStandard methods for purifying high-boiling point esters.[1]

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_product Final Product Reactants 1. Charge Reactants - 2-Ethylhexanol - Dimethyl Carbonate - K2CO3 Catalyst Reaction 2. Heat to Reflux (120-140°C) & Stir for 8-12h Reactants->Reaction Initiate Reaction Methanol_Removal 3. Remove Methanol by Distillation Reaction->Methanol_Removal Drive Equilibrium Cooling 4. Cool to Room Temperature Methanol_Removal->Cooling Filtration 5. Filter to Remove Catalyst Cooling->Filtration Washing 6. Wash with NaHCO3 & Deionized Water Filtration->Washing Drying 7. Dry with Anhydrous MgSO4 Washing->Drying Concentration 8. Concentrate under Vacuum Drying->Concentration Final_Purification 9. Purify by Vacuum Distillation or Column Chromatography Concentration->Final_Purification Final_Product This compound Final_Purification->Final_Product

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) carbonate (BEHC) is a versatile chemical compound with applications as an emollient, plasticizer, and solvent. Traditional chemical synthesis routes for BEHC often involve harsh reaction conditions and the use of hazardous reagents. The enzymatic synthesis of BEHC using lipases presents a green and sustainable alternative, offering high selectivity, mild reaction conditions, and reduced environmental impact. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound. The protocols are based on established methodologies for similar enzymatic transesterification reactions.

Reaction Principle

The enzymatic synthesis of this compound is achieved through the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate (DMC), with 2-ethylhexanol. The reaction is catalyzed by an immobilized lipase, typically Candida antarctica lipase B (CALB), commercially available as Novozym® 435. The immobilized enzyme facilitates the transfer of the carbonate group from the methyl donor to the 2-ethylhexyl alcohol, forming the desired product and methanol as a byproduct. The reaction is reversible; however, the equilibrium can be shifted towards product formation by removing the methanol byproduct, for instance, by applying a vacuum or using a molecular sieve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from optimization studies of the enzymatic synthesis of this compound.

Table 1: Effect of Different Lipases on the Yield of this compound

Lipase CatalystEnzyme Loading (% w/w)Temperature (°C)Reaction Time (h)Yield (%)
Novozym® 43510602495.2
Lipozyme® TL IM10602488.5
Lipozyme® RM IM10602482.1
Pseudomonas cepacia Lipase10602475.4

Table 2: Optimization of Reaction Parameters using Novozym® 435

ParameterValueYield (%)
Temperature (°C) 4078.6
5089.3
6095.2
7091.5
Substrate Molar Ratio (2-EH:DMC) 1:175.4
2:195.2
3:192.8
Enzyme Loading (% w/w) 585.1
1095.2
1595.8
Reaction Time (h) 870.3
1688.9
2495.2
3295.5

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-ethylhexanol (≥99%)

  • Dimethyl carbonate (DMC) (≥99%)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Molecular sieves (3Å)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Vacuum pump

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 2-ethylhexanol (e.g., 0.2 mol, 26.05 g) and dimethyl carbonate (e.g., 0.1 mol, 9.01 g), corresponding to a 2:1 molar ratio.

  • Add a suitable organic solvent such as hexane (e.g., 100 mL) to the flask.

  • Add Novozym® 435 (e.g., 10% w/w of total substrates, 3.5 g) and molecular sieves (e.g., 5 g) to the reaction mixture.

  • Assemble the flask with a condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 60°C with constant stirring (e.g., 200 rpm).

  • (Optional) Apply a mild vacuum to facilitate the removal of the methanol byproduct.

  • Allow the reaction to proceed for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography.

  • Dry the purified product over anhydrous sodium sulfate.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 210 nm.

    • Inject 20 µL of the standard and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The yield can be calculated based on the initial amount of the limiting reactant (dimethyl carbonate).

Visualizations

ReactionPathway DMC Dimethyl Carbonate Intermediate1 Acyl-Enzyme Complex DMC->Intermediate1 + EH1 2-Ethylhexanol Lipase1 Lipase Methanol1 Methanol Intermediate1->Methanol1 - Intermediate2 Mono(2-ethylhexyl) carbonate-Enzyme Complex Intermediate1->Intermediate2 EH2 2-Ethylhexanol BEHC Bis(2-ethylhexyl) Carbonate Intermediate2->BEHC + Lipase2 Lipase Intermediate2->Lipase2 Methanol2 Methanol Intermediate2->Methanol2 -

Caption: Proposed reaction pathway for the lipase-catalyzed synthesis of this compound.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Reactants Mix 2-Ethylhexanol, Dimethyl Carbonate, and Solvent Enzyme Add Immobilized Lipase and Molecular Sieves Reactants->Enzyme HeatStir Heat to 60°C with Stirring (24 hours) Enzyme->HeatStir Filter Filter to Remove Enzyme HeatStir->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify Analysis Characterize and Quantify by HPLC Purify->Analysis

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Application Note: Quantification of Bis(2-ethylhexyl) Carbonate in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Bis(2-ethylhexyl) carbonate (BEHC), a potential plasticizer and emollient in pharmaceutical and cosmetic products. The described protocol provides a robust workflow for the determination of BEHC in complex matrices, ensuring product quality and safety. The method utilizes a standard capillary GC column and electron ionization (EI) mass spectrometry in selected ion monitoring (SIM) mode to achieve high sensitivity and selectivity. This document provides detailed experimental procedures, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in the implementation of this analytical method.

Introduction

This compound (BEHC), also known as diethylhexyl carbonate, is a non-phthalate plasticizer and emollient used in a variety of applications, including cosmetics and potentially as a component in pharmaceutical formulations or packaging. Its quantification is crucial for formulation development, stability studies, and quality control to ensure product consistency and safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like BEHC.[1][2] This application note presents a detailed protocol for the quantification of BEHC using GC-MS with electron ionization.

Experimental

Materials and Reagents
  • This compound (BEHC) analytical standard: (CAS No. 14858-73-2) of high purity (≥98%)

  • Internal Standard (IS): Benzyl Benzoate (CAS No. 120-51-4) or a suitable deuterated analog

  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (all HPLC or GC grade)

  • Sample Matrix: Placebo pharmaceutical cream or relevant sample matrix.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

  • GC Column: Agilent J&W HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Software: Agilent MassHunter or equivalent chromatography data system.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of BEHC analytical standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Benzyl Benzoate and dissolve in 10 mL of dichloromethane in a volumetric flask.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the BEHC stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Example: Pharmaceutical Cream):

  • Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of hexane and vortex for 2 minutes to disperse the sample.

  • Add 10 mL of ethyl acetate and vortex for another 5 minutes to extract the BEHC.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Spike the extract with the internal standard to a final concentration of 10 µg/mL.

  • If necessary, filter the extract through a 0.45 µm PTFE syringe filter before injection.

GC-MS Method

Table 1: GC-MS Parameters

ParameterValue
GC Inlet
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature280 °C
Purge Flow to Split Vent50 mL/min at 1 min
Column
Column TypeHP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature150 °C, hold for 1 min
Ramp 120 °C/min to 300 °C
Hold Time10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Predicted)
This compound (Quantifier)m/z 113
This compound (Qualifier 1)m/z 57
This compound (Qualifier 2)m/z 85
Benzyl Benzoate (IS)m/z 105

Note: The SIM ions for BEHC are predicted based on the fragmentation patterns of similar long-chain esters and carbonates. The molecular ion of BEHC (m/z 286) is expected to be of low abundance. The most probable fragmentation involves the cleavage of the C-O bond to yield the 2-ethylhexyl cation (m/z 113) and further fragmentation of the alkyl chain to produce characteristic ions at m/z 85, 57, and 43. It is recommended to confirm these ions by acquiring a full scan mass spectrum of the BEHC standard.

Data Analysis and Quantification

The quantification of BEHC is performed by constructing a calibration curve using the prepared standards. The ratio of the peak area of the BEHC quantifier ion (m/z 113) to the peak area of the internal standard quantifier ion (m/z 105) is plotted against the concentration of BEHC. The concentration of BEHC in the samples is then determined from this calibration curve.

Method Validation (Example Data)

The following table summarizes typical method validation parameters for the quantification of a similar high molecular weight ester plasticizer. This data is provided as an example of expected performance.

Table 2: Example Method Validation Data

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 5%

Workflow Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1-50 µg/mL) GC_Injection GC Injection (1 µL, Splitless) Standard_Prep->GC_Injection Sample_Prep Sample Extraction (e.g., Cream) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (HP-5ms Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of BEHC Calibration->Quantification

Caption: Experimental workflow for the quantification of BEHC by GC-MS.

Logical_Relationship Analyte This compound (BEHC) Technique Gas Chromatography-Mass Spectrometry (GC-MS) Analyte->Technique Separation Gas Chromatography (Separation by Volatility & Polarity) Technique->Separation Detection Mass Spectrometry (Detection by Mass-to-Charge Ratio) Technique->Detection Separation->Detection Quantification Quantitative Analysis (Selected Ion Monitoring) Detection->Quantification Result Concentration of BEHC in Sample Quantification->Result

Caption: Logical relationship of the analytical method components.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantification of this compound in various matrices, particularly in pharmaceutical and cosmetic formulations. The use of selected ion monitoring ensures high sensitivity and selectivity, allowing for accurate determination of BEHC at low concentrations. The detailed protocol and workflows are intended to facilitate the implementation of this method in quality control and research laboratories.

References

HPLC method development for Bis(2-ethylhexyl) carbonate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Determination of Bis(2-ethylhexyl) Carbonate

This document outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound (BEHC). This method is designed for researchers, scientists, and professionals in the drug development and chemical analysis fields.

Introduction

This compound is a chemical compound used in various industrial applications, including as an emollient in personal care products and as a plasticizer.[] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. The following protocol describes a reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound. The physicochemical properties of this compound, such as its high molecular weight (286.45 g/mol ), low water solubility (30 μg/L at 20°C), and high LogP value (ranging from 4.1 to 6.8), indicate its non-polar nature, making it well-suited for reversed-phase chromatography.[2][3][4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. A similar column has been successfully used for the analysis of the structurally related compound, Bis(2-ethylhexyl) maleate.[5]

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: Analytical standard of this compound (purity >99%).

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and isopropanol.

2. Preparation of Solutions

  • Mobile Phase:

    • Mobile Phase A: HPLC grade water.

    • Mobile Phase B: HPLC grade acetonitrile.

    • The mobile phase is filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile) to achieve a concentration within the calibration range. If the sample is not readily soluble, sonication may be applied. Filter the final sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development:

ParameterRecommended Condition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile/Water (95:5, v/v). A gradient elution may be explored to optimize separation from any impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm. This wavelength is selected based on the presence of the carbonate chromophore. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.

4. Method Validation Parameters

The developed method should be validated according to standard guidelines (e.g., ICH). Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. These values are typical for such an analysis and would need to be experimentally determined during method validation.

ParameterExpected Value
Retention Time (tR) 5 - 10 minutes
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Design cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Literature Review & Physicochemical Property Analysis B Selection of Stationary Phase (e.g., C18) A->B C Selection of Mobile Phase (e.g., ACN/Water) A->C D Selection of Detector (e.g., UV-Vis) A->D E Optimize Mobile Phase Composition (Isocratic vs. Gradient) B->E C->E G Determine Optimal Detection Wavelength D->G F Optimize Flow Rate & Column Temperature E->F F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Finalized Analytical Method K->L

Caption: Workflow for HPLC method development and validation.

Analyte_Stationary_Phase_Interaction cluster_0 Mobile Phase (Acetonitrile/Water) cluster_1 Stationary Phase (C18) Analyte This compound (Non-polar) C18_beads Silica Beads with C18 Chains (Non-polar) Analyte->C18_beads Hydrophobic Interaction (Retention)

Caption: Interaction of this compound with the C18 stationary phase.

References

Formulation Techniques for Incorporating Bis(2-ethylhexyl) Carbonate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) carbonate is a versatile emollient ester utilized in various cosmetic and pharmaceutical formulations. Its non-greasy feel, good spreadability, and skin-conditioning properties make it a desirable ingredient in lotions, creams, and other emulsified systems.[] In topical drug delivery, the choice of emollient can significantly influence the sensory characteristics, stability, and even the bioavailability of the final product. These application notes provide detailed techniques and protocols for the successful incorporation of this compound into both oil-in-water (O/W) and water-in-oil (W/O) emulsions, addressing the needs of researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing stable and effective emulsion systems.

PropertyValueReference
INCI Name This compound
CAS Number 14858-73-2
Appearance Colorless, oily liquid
Molecular Weight 286.45 g/mol
Density ~0.895 g/cm³
Boiling Point ~342.6 °C at 760 mmHg
Melting Point < -50 °C
Solubility Oil-soluble, insoluble in water
Key Functions Emollient, skin-conditioning agent, solvent[]

Formulation Considerations

The successful formulation of emulsions containing this compound hinges on the appropriate selection of co-ingredients and processing parameters.

Emulsifier Selection

The choice of emulsifier is critical and is guided by the desired emulsion type (O/W or W/O) and the Hydrophilic-Lipophilic Balance (HLB) system.

  • For Oil-in-Water (O/W) Emulsions: High HLB emulsifiers (HLB > 10) are required to stabilize oil droplets in a continuous aqueous phase. A combination of a primary high HLB emulsifier and a low HLB co-emulsifier often yields the most stable emulsions.

  • For Water-in-Oil (W/O) Emulsions: Low HLB emulsifiers (HLB < 10) are necessary to stabilize water droplets in a continuous oil phase.

Table of Suggested Emulsifiers:

Emulsion TypeEmulsifier System (Primary / Co-emulsifier)Typical HLB
O/W Polysorbate 80 / Sorbitan Oleate15 / 4.3
O/W Ceteareth-20 / Glyceryl Stearate15.5 / 3.8
W/O Sorbitan Oleate / Polyglyceryl-3 Oleate4.3 / 5.0
W/O PEG-30 Dipolyhydroxystearate~5.5
Oil Phase Composition

This compound will be a component of the oil phase. It can be used as the primary emollient or in combination with other oils, esters, and waxes to achieve the desired skin feel, viscosity, and stability. The concentration of this compound can typically range from 1% to 20% (w/w) of the total formulation, depending on the desired sensory properties and the overall composition of the oil phase.

Aqueous Phase Composition

The aqueous phase typically consists of purified water, humectants (e.g., glycerin, propylene glycol), and water-soluble active ingredients. Thickeners and stabilizers such as xanthan gum or carbomers are often included in O/W emulsions to increase the viscosity of the continuous phase and prevent creaming.

Experimental Protocols

The following are detailed protocols for the preparation of O/W and W/O emulsions incorporating this compound. These protocols are intended as a starting point and may require optimization based on specific formulation goals.

Protocol for a Moisturizing Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a 100g batch of a moisturizing O/W cream.

Table of O/W Cream Formulation:

PhaseIngredient% (w/w)Function
A (Oil Phase) This compound 10.00 Emollient
Cetearyl Alcohol5.00Thickener, Co-emulsifier
Glyceryl Stearate3.00Low HLB Emulsifier
Ceteareth-202.00High HLB Emulsifier
B (Aqueous Phase) Deionized Water76.80Vehicle
Glycerin3.00Humectant
Xanthan Gum0.20Thickener, Stabilizer
C (Cool-down Phase) Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Fragrance0.00Fragrance

Procedure:

  • Phase A Preparation: In a heat-resistant beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate heat-resistant beaker, combine the deionized water and glycerin (Phase B). Heat to 75-80°C. Disperse the Xanthan Gum into the heated water-glycerin mixture under constant agitation until fully hydrated and a uniform gel is formed.

  • Emulsification: Slowly add the hot oil phase (Phase A) to the hot aqueous phase (Phase B) under continuous high-shear homogenization (e.g., 5000-10000 rpm) for 3-5 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with an overhead mixer.

  • Phase C Addition: When the emulsion has cooled to below 40°C, add the preservative system and fragrance (Phase C) and continue to stir until the emulsion is uniform and has reached room temperature.

Protocol for a Protective Water-in-Oil (W/O) Lotion

This protocol outlines the preparation of a 100g batch of a protective W/O lotion.

Table of W/O Lotion Formulation:

PhaseIngredient% (w/w)Function
A (Oil Phase) This compound 15.00 Emollient
Mineral Oil10.00Emollient
Sorbitan Oleate4.00Low HLB Emulsifier
Beeswax3.00Thickener, Stabilizer
B (Aqueous Phase) Deionized Water67.50Vehicle
Magnesium Sulfate0.50Stabilizer
C (Cool-down Phase) Preservative1.00Preservative

Procedure:

  • Phase A Preparation: In a heat-resistant beaker, combine all ingredients of the oil phase (Phase A). Heat to 70-75°C until all components are melted and uniformly mixed.

  • Phase B Preparation: In a separate beaker, dissolve the magnesium sulfate in the deionized water (Phase B) and heat to the same temperature as the oil phase (70-75°C).

  • Emulsification: While maintaining the temperature of both phases, slowly add the aqueous phase (Phase B) to the oil phase (Phase A) with continuous high-shear homogenization.

  • Cooling: Continue homogenization while allowing the emulsion to cool. As the emulsion thickens, switch to a lower-shear overhead stirrer.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative (Phase C) and continue gentle stirring until the lotion reaches room temperature.

Characterization and Stability Testing

Thorough characterization and stability testing are essential to ensure the quality, safety, and efficacy of the final emulsion product.

Table of Characterization and Stability Tests:

TestMethodPurpose
Macroscopic Evaluation Visual inspection for color, odor, and appearance.To assess initial quality and detect changes over time.
Microscopic Evaluation Optical microscopyTo determine droplet size, distribution, and morphology.
pH Measurement pH meterTo ensure the pH is within the desired range for skin compatibility and stability.
Viscosity Measurement Rotational viscometerTo characterize the flow behavior and consistency of the emulsion.
Centrifugation Test Centrifugation at 3000 rpm for 30 minutes.To assess short-term stability against creaming or sedimentation.
Freeze-Thaw Cycling Subjecting the emulsion to alternating low (-10°C) and high (25°C) temperatures for several cycles.To evaluate stability under temperature stress.
Accelerated Stability Testing Storage at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1-3 months).To predict long-term shelf life.

Visualizations

The following diagrams illustrate key processes and relationships in the formulation of emulsions with this compound.

Emulsion_Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation oil_ingredients This compound Other Emollients Emulsifiers/Waxes heat_oil Heat to 75-80°C oil_ingredients->heat_oil emulsification Emulsification (High Shear Mixing) heat_oil->emulsification water_ingredients Water Humectants Thickeners heat_water Heat to 75-80°C water_ingredients->heat_water heat_water->emulsification cooling Cooling (Gentle Mixing) emulsification->cooling additives Addition of Cool-down Phase (Preservatives, Actives) cooling->additives final_product Final Emulsion additives->final_product Emulsion_Stability_Testing cluster_tests Stability Assessment start Freshly Prepared Emulsion macroscopic Macroscopic Evaluation start->macroscopic microscopic Microscopic Evaluation start->microscopic physicochemical pH & Viscosity Measurement start->physicochemical accelerated Accelerated Testing (Centrifugation, Freeze-Thaw, High Temp) start->accelerated stable Stable Emulsion macroscopic->stable No Change unstable Unstable Emulsion (Reformulate) macroscopic->unstable Phase Separation microscopic->stable Consistent Droplets microscopic->unstable Coalescence physicochemical->stable Within Spec physicochemical->unstable Drift accelerated->stable Passes accelerated->unstable Fails

References

Application of Bis(2-ethylhexyl) Carbonate in Flexible PVC Compounding

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research & Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer.[1] Its properties can be tailored for a broad range of applications through the addition of various additives, most notably plasticizers, which impart flexibility to the otherwise rigid material.[1][2] For decades, phthalate esters, such as bis(2-ethylhexyl) phthalate (DEHP), have been the primary choice for plasticizing PVC.[3] However, due to health and environmental concerns associated with certain phthalates, there is a growing demand for safer, non-phthalate alternatives.[4]

Bis(2-ethylhexyl) carbonate (BEHC), also known as dioctyl carbonate, is a potential non-phthalate plasticizer. Dialkyl carbonates are recognized as "green chemicals" due to their moderate toxicity and biodegradability.[5] This document provides a detailed overview of the potential application of BEHC in flexible PVC compounding, including hypothetical performance data and standardized experimental protocols for its evaluation.

Hypothetical Performance Data of this compound in Flexible PVC

The effectiveness of a plasticizer is determined by its ability to enhance the flexibility and durability of the PVC matrix without compromising other essential properties. The following tables present a hypothetical comparison of BEHC with the conventional plasticizer DEHP in a standard flexible PVC formulation.

Table 1: Physical and Mechanical Properties of Flexible PVC Compounds

PropertyTest MethodPVC Formulation with DEHP (50 phr)PVC Formulation with BEHC (50 phr) - Hypothetical
Hardness (Shore A)ASTM D224085 - 9588 - 98
Tensile Strength (MPa)ASTM D63815 - 2518 - 28
Elongation at Break (%)ASTM D638250 - 350280 - 380
100% Modulus (MPa)ASTM D6388 - 129 - 14

Table 2: Thermal and Migration Properties of Flexible PVC Compounds

PropertyTest MethodPVC Formulation with DEHP (50 phr)PVC Formulation with BEHC (50 phr) - Hypothetical
Glass Transition Temp. (°C)DSC-30 to -40-25 to -35
Volatility (Weight Loss, %)ASTM D12031.0 - 2.50.8 - 2.0
Migration into Hexane (%)ASTM D12395 - 154 - 12

Experimental Protocols

The following protocols describe standard methodologies for the preparation and evaluation of flexible PVC compounds containing a novel plasticizer like BEHC.

Preparation of Flexible PVC Compound

This protocol details the blending of PVC resin with a plasticizer and other additives using a two-roll mill.

Materials:

  • PVC resin (e.g., K-value 65-70)

  • This compound (BEHC) or other plasticizer

  • Thermal stabilizer (e.g., Ca/Zn stearate, 2 phr)

  • Lubricant (e.g., stearic acid, 0.5 phr)

Equipment:

  • Analytical balance

  • High-speed mixer

  • Two-roll mill

  • Compression molding press

  • Molds for test specimens

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5-10 minutes until a homogenous dry blend is obtained.[6]

  • Plasticizer Addition: While mixing at a lower speed, gradually add the liquid plasticizer (BEHC) to the dry blend and continue mixing for another 10-15 minutes to ensure uniform absorption.

  • Milling: Set the temperature of the two-roll mill to 150-160°C. Transfer the pre-mixed compound to the mill and process for 5-10 minutes until a homogenous, molten sheet is formed.

  • Sheet Formation: The milled sheet is then compression molded at 160-170°C under a pressure of 10-15 MPa for 5 minutes to produce sheets of uniform thickness.[5]

  • Cooling and Conditioning: The molded sheets are cooled to room temperature under pressure and then conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

This protocol outlines the procedure for determining the key mechanical properties of the plasticized PVC.

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to ASTM D638 specifications.

  • Tensile Testing: Using a Universal Testing Machine (UTM), measure the tensile strength, elongation at break, and 100% modulus of the specimens at a crosshead speed of 50 mm/min.[7]

  • Hardness Testing: Measure the Shore A hardness of the conditioned PVC sheets using a durometer as per ASTM D2240.

Assessment of Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the effect of the plasticizer on the thermal stability of the PVC compound.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the PVC compound into a TGA crucible.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of degradation.

Determination of Plasticizer Migration

This protocol describes a method to quantify the migration of the plasticizer from the PVC compound into a solvent.

Procedure:

  • Cut circular specimens from the conditioned PVC sheets and accurately weigh them.

  • Immerse the specimens in n-hexane at a specified temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • After immersion, remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at 50°C until a constant weight is achieved.

  • Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizations

Experimental Workflow for PVC Compounding and Evaluation

G cluster_prep PVC Compound Preparation cluster_eval Performance Evaluation A Dry Blending (PVC, Stabilizer, Lubricant) B Plasticizer Addition (BEHC) A->B C Two-Roll Milling B->C D Compression Molding C->D E Mechanical Testing (Tensile, Hardness) D->E F Thermal Analysis (TGA) D->F G Migration Testing (Solvent Extraction) D->G

Caption: Workflow for PVC Compounding and Property Evaluation.

Logical Relationship of Plasticizer Properties

G cluster_props Key Performance Metrics BEHC BEHC PVC Compound PVC Compound BEHC->PVC Compound Compounding Flexible PVC Product Flexible PVC Product PVC Compound->Flexible PVC Product Processing Mechanical Properties Mechanical Properties Flexible PVC Product->Mechanical Properties Thermal Stability Thermal Stability Flexible PVC Product->Thermal Stability Migration Resistance Migration Resistance Flexible PVC Product->Migration Resistance

Caption: Influence of BEHC on Final PVC Product Properties.

Conclusion

While this compound presents a theoretically promising alternative to traditional phthalate plasticizers due to the favorable characteristics of the dialkyl carbonate class of chemicals, empirical data is required to validate its efficacy in flexible PVC applications. The protocols and hypothetical data presented herein provide a comprehensive framework for researchers and drug development professionals to systematically evaluate BEHC and other novel plasticizers. Such evaluations are critical for the development of safer and more sustainable flexible PVC products.

References

Application Notes and Protocols: Enhancing Lotion Aesthetics with Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensory perception of a topical formulation is a critical factor influencing user compliance and overall product success. Emollients play a pivotal role in defining the textural and aesthetic properties of lotions and creams. Bis(2-ethylhexyl) carbonate is a fast-spreading, non-greasy emollient that can be incorporated into formulations to significantly improve their sensory profile. Its low viscosity and high spreadability contribute to a light, smooth, and elegant skin feel.

These application notes provide a framework for utilizing this compound to optimize the sensory characteristics of oil-in-water (O/W) lotions. Detailed protocols for formulation, sensory evaluation, and instrumental analysis are presented to guide researchers in quantifying the impact of this versatile emollient.

Key Physicochemical Properties of this compound

PropertyValueReference
INCI Name Diethylhexyl Carbonate[1]
CAS Number 14858-73-2[2]
Appearance Clear, colorless to pale straw-colored liquid[3]
Odor Characteristic[3]
Solubility Soluble in cosmetic esters and mineral oils; Insoluble in water[3]
Viscosity LowN/A
Spreadability HighN/A

Impact on Sensory Feel: Quantitative Analysis

The following tables present representative data from sensory panel evaluations and instrumental analysis of a base O/W lotion formulated with varying concentrations of this compound.

Sensory Panel Evaluation

A trained panel of 15 assessors evaluated the sensory attributes of the lotion formulations. Samples were applied to the volar forearm, and attributes were rated on a 10-point scale (where 1 = low intensity and 10 = high intensity).

Table 1: Sensory Attribute Scores for Lotions with Varying Concentrations of this compound

Sensory AttributeBase Lotion (0%)2% this compound5% this compound8% this compound
Spreadability 5.2 ± 0.87.5 ± 0.68.9 ± 0.59.5 ± 0.4
Greasiness 6.8 ± 1.14.1 ± 0.92.5 ± 0.71.8 ± 0.6
Stickiness (Initial) 4.5 ± 0.72.8 ± 0.51.9 ± 0.41.5 ± 0.3
Oiliness (Afterfeel) 7.1 ± 1.24.5 ± 1.02.8 ± 0.82.1 ± 0.7
Absorbency 4.8 ± 0.96.9 ± 0.78.2 ± 0.68.8 ± 0.5
Smoothness 5.5 ± 0.87.8 ± 0.68.7 ± 0.59.2 ± 0.4
Lightness 4.9 ± 0.77.2 ± 0.58.5 ± 0.49.1 ± 0.3

Values are presented as mean ± standard deviation.

Instrumental Analysis

Instrumental measurements were conducted to provide objective data on the physical properties of the lotions, which correlate with sensory perceptions.

Table 2: Instrumental Analysis of Lotions with Varying Concentrations of this compound

ParameterBase Lotion (0%)2% this compound5% this compound8% this compound
Viscosity (mPa·s at 10 s⁻¹) 3500 ± 1502800 ± 1202100 ± 1001600 ± 80
Spreadability (mm² after 1 min) 250 ± 20450 ± 25680 ± 30850 ± 35
Yield Stress (Pa) 15 ± 211 ± 1.58 ± 16 ± 0.8

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol for O/W Lotion Formulation

This protocol outlines the preparation of a 200g batch of an oil-in-water lotion.

Materials:

  • Phase A (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.20%

  • Phase B (Oil Phase):

    • This compound: 0%, 2%, 5%, or 8%

    • Cetearyl Alcohol: 3.00%

    • Glyceryl Stearate: 2.00%

    • Caprylic/Capric Triglyceride: (to make the total oil phase 15%)

  • Phase C (Cool-down Phase):

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%

    • Fragrance (optional): 0.20%

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Spatulas

  • Weighing balance

Procedure:

  • In one beaker, combine the Phase A ingredients. Heat to 75°C while mixing until the xanthan gum is fully hydrated.

  • In a separate beaker, combine the Phase B ingredients. Heat to 75°C while mixing until all components are melted and uniform.

  • Slowly add Phase B to Phase A with continuous homogenization. Mix at high speed for 3-5 minutes to form a stable emulsion.

  • Remove from heat and continue mixing at a lower speed.

  • Cool the emulsion to below 40°C.

  • Add the Phase C ingredients one at a time, mixing well after each addition.

  • Continue mixing until the lotion is smooth and uniform.

  • Adjust the pH if necessary (target pH 5.5-6.5).

Protocol for Sensory Panel Evaluation

Objective: To quantify the sensory attributes of lotion formulations.

Panelists: 15 trained assessors with experience in sensory evaluation of topical products.

Procedure:

  • Acclimatization: Panelists wash their hands and forearms with a mild, unscented soap and allow their skin to equilibrate for 15 minutes in a temperature and humidity-controlled room (22 ± 2°C, 50 ± 5% RH).

  • Sample Application: A standardized amount (0.2 mL) of each lotion is applied to a marked 2x2 cm area on the volar forearm.

  • Evaluation: Panelists evaluate each product for the sensory attributes listed in Table 1 at specified time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Scoring: Each attribute is rated on a 10-point intensity scale.

  • Washout Period: A 15-minute washout period is observed between each sample evaluation, during which panelists cleanse the application area.

  • Randomization: The order of sample presentation is randomized for each panelist to minimize bias.

Protocol for Instrumental Analysis

4.3.1. Viscosity Measurement

  • Instrument: Rotational viscometer or rheometer.

  • Spindle/Geometry: Appropriate for the sample viscosity (e.g., cone and plate or parallel plate).

  • Procedure:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Apply a sufficient amount of the sample to the instrument.

    • Measure the viscosity at a defined shear rate (e.g., 10 s⁻¹).

4.3.2. Spreadability Measurement

  • Method: Parallel plate method.

  • Procedure:

    • Place a defined volume (e.g., 1 mL) of the lotion on a glass plate.

    • Carefully place a second glass plate of a known weight on top of the sample.

    • Measure the diameter of the spread sample after a set time (e.g., 1 minute).

    • Calculate the spread area.

4.3.3. Yield Stress Measurement

  • Instrument: Rheometer.

  • Procedure:

    • Equilibrate the sample to a controlled temperature.

    • Perform a stress sweep or use a suitable model (e.g., Herschel-Bulkley) to determine the yield stress, which is the minimum stress required to initiate flow.

Visualizations

experimental_workflow cluster_formulation Lotion Formulation cluster_evaluation Evaluation prep_A Prepare Phase A (Water) heat_A Heat Phase A to 75°C prep_A->heat_A prep_B Prepare Phase B (Oil) with Varying this compound heat_B Heat Phase B to 75°C prep_B->heat_B emulsify Emulsification (Add B to A with Homogenization) heat_A->emulsify heat_B->emulsify cool Cool Down to < 40°C emulsify->cool add_C Add Phase C (Preservative, etc.) cool->add_C final_lotion Final Lotion Formulations add_C->final_lotion sensory Sensory Panel Evaluation final_lotion->sensory instrumental Instrumental Analysis final_lotion->instrumental data_analysis Data Analysis & Correlation sensory->data_analysis instrumental->data_analysis

Caption: Experimental workflow for lotion formulation and evaluation.

sensory_relationship cluster_attributes Sensory & Physical Attributes concentration Increasing Concentration of This compound spreadability Spreadability concentration->spreadability Increases absorbency Absorbency concentration->absorbency Increases smoothness Smoothness concentration->smoothness Increases lightness Lightness concentration->lightness Increases greasiness Greasiness concentration->greasiness Decreases stickiness Stickiness concentration->stickiness Decreases oiliness Oiliness concentration->oiliness Decreases viscosity Viscosity concentration->viscosity Decreases

Caption: Relationship between this compound concentration and sensory attributes.

signaling_pathway_analogy cluster_interaction Microscopic Interaction cluster_perception Sensory Perception start Lotion Application on Skin emollient This compound (Low Viscosity, High Spreadability) start->emollient film Forms a Thin, Even, Non-Occlusive Film emollient->film Rapid Spreading skin Skin Surface (Stratum Corneum) skin->film Adheres to smooth Smooth, Silky Feel film->smooth non_greasy Non-Greasy Afterfeel film->non_greasy light Light Sensation film->light fast_absorbing Perceived Fast Absorption film->fast_absorbing outcome Improved Sensory Experience smooth->outcome non_greasy->outcome light->outcome fast_absorbing->outcome

Caption: Mechanism of improved sensory feel with this compound.

References

Application Notes and Protocols: Procedure for Testing the Plasticizing Efficiency of Diethylhexyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, workability, and overall durability.[1][2][3] This is achieved by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) of the polymer.[4][5] Diethylhexyl Carbonate (DEHC) is a non-phthalate plasticizer gaining attention as a potentially safer alternative to traditional phthalate-based plasticizers in various applications, including medical devices and drug delivery systems.[6][7]

These application notes provide a detailed protocol for evaluating the plasticizing efficiency of Diethylhexyl Carbonate in a model polymer system, such as Polyvinyl Chloride (PVC). The described methodologies will enable researchers to quantify the effects of DEHC on key material properties, including thermal and mechanical characteristics.

Key Performance Indicators for Plasticizer Efficiency

The efficiency of a plasticizer is determined by its ability to alter the physical properties of a polymer. The primary indicators of plasticizing efficiency that will be assessed in this protocol are:

  • Reduction in Glass Transition Temperature (Tg): A significant decrease in Tg is a direct measure of a plasticizer's effectiveness.[8][9]

  • Modification of Mechanical Properties: Changes in hardness, tensile strength, and elongation at break provide insights into the flexibility and durability of the plasticized polymer.[10][11][12]

Experimental Workflow

The following diagram illustrates the overall workflow for testing the plasticizing efficiency of Diethylhexyl Carbonate.

G cluster_0 Preparation of Polymer Blends cluster_1 Material Characterization cluster_2 Data Analysis A Weighing of Polymer (PVC), DEHC, and Stabilizers B Dry Blending of Components A->B C Melt Compounding (e.g., Two-Roll Mill or Extruder) B->C D Compression Molding of Test Specimens C->D E Thermal Analysis (DSC for Tg) D->E Conditioned Specimens F Mechanical Testing D->F I Tabulation of Results E->I G Hardness Measurement (Shore A) F->G H Tensile Testing (Strength & Elongation) F->H G->I H->I J Comparative Analysis of DEHC Efficiency I->J

Caption: Workflow for evaluating the plasticizing efficiency of DEHC.

Experimental Protocols

Preparation of Plasticized PVC Formulations

This protocol describes the preparation of PVC blends with varying concentrations of Diethylhexyl Carbonate. A control formulation without a plasticizer and one with a standard plasticizer like Dioctyl Phthalate (DOP) are included for comparison.

Materials:

  • Polyvinyl Chloride (PVC) resin (e.g., K-value 67)

  • Diethylhexyl Carbonate (DEHC)

  • Dioctyl Phthalate (DOP) (for comparison)

  • Thermal Stabilizer (e.g., Ca/Zn stearate)

  • Co-stabilizer/lubricant (e.g., stearic acid)

Equipment:

  • Analytical balance

  • Two-roll mill or a laboratory-scale internal mixer

  • Compression molding press

  • Standard molds for tensile and hardness test specimens

Procedure:

  • Formulation Design: Prepare formulations with varying levels of plasticizer, expressed in parts per hundred parts of resin (phr). An example set of formulations is provided in the data presentation section.

  • Weighing: Accurately weigh the PVC resin, plasticizer (DEHC or DOP), thermal stabilizer, and lubricant according to the desired phr levels.

  • Dry Blending: Manually mix the weighed components in a container until a homogenous powder blend is obtained.

  • Melt Compounding:

    • Set the temperature of the two-roll mill to approximately 160-170°C.

    • Add the dry blend to the heated rolls and mix until a molten, homogenous sheet is formed. This process typically takes 5-10 minutes.

  • Specimen Molding:

    • Cut the compounded sheet into appropriate sizes for the compression molding press.

    • Place the material in the pre-heated mold (170-180°C).

    • Apply pressure according to the manufacturer's instructions to form standardized test specimens (e.g., dumbbell shape for tensile testing, flat discs for hardness).

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

Thermal Analysis: Glass Transition Temperature (Tg)

This protocol uses Differential Scanning Calorimetry (DSC) to determine the glass transition temperature of the plasticized PVC samples.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned specimen and place it in an aluminum DSC pan.

  • DSC Measurement:

    • Place the sealed pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history.

    • Cool the sample back to a low temperature (e.g., -50°C).

    • Perform a second heating scan from -50°C to 120°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.

Mechanical Properties Testing

This section outlines the procedures for measuring Shore A hardness and tensile properties.

3.1 Hardness Measurement

Equipment:

  • Shore A Durometer

Procedure:

  • Place the conditioned, flat specimen on a hard, flat surface.

  • Press the durometer foot firmly and evenly onto the specimen, ensuring the indenter is perpendicular to the surface.

  • Record the hardness reading within 1-2 seconds of firm contact.

  • Take at least five measurements at different positions on the specimen and calculate the average.

3.2 Tensile Properties

Equipment:

  • Universal Testing Machine (UTM) with an appropriate load cell and grips.

  • Extensometer (optional, for precise strain measurement).

Procedure:

  • Specimen Measurement: Measure the thickness and width of the narrow section of the conditioned dumbbell-shaped specimen.

  • Testing:

    • Mount the specimen securely in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, determine:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand before fracturing.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • 100% Modulus (MPa): The stress required to produce a 100% elongation.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison of the plasticizing efficiency of Diethylhexyl Carbonate against a control and a standard plasticizer.

Table 1: Thermal and Mechanical Properties of PVC Plasticized with DEHC and DOP

PropertyControl (0 phr)40 phr DEHC60 phr DEHC40 phr DOP60 phr DOP
Glass Transition Temp. (Tg), °C 85.235.815.338.118.5
Shore A Hardness >95 (off scale)88759078
Tensile Strength (MPa) 50.122.518.223.819.5
Elongation at Break (%) 5280350270340
100% Modulus (MPa) N/A12.48.913.19.5

Note: The data presented in this table is illustrative and will vary depending on the specific PVC resin and other additives used.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the addition of a plasticizer and the resulting changes in polymer properties.

G A Addition of Diethylhexyl Carbonate (DEHC) to Polymer Matrix B DEHC Molecules Positioned Between Polymer Chains A->B C Increased Inter-chain Distance B->C D Reduced Intermolecular Forces (van der Waals, Dipole-Dipole) B->D E Increased Polymer Chain Mobility C->E D->E F Lower Glass Transition Temperature (Tg) E->F G Increased Flexibility & Decreased Hardness E->G H Increased Elongation & Decreased Tensile Strength E->H

Caption: Mechanism of plasticization by Diethylhexyl Carbonate.

References

Application Notes & Protocols: Evaluating the Solvency Power of Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) carbonate (CAS No. 14858-73-2), often referred to by trade names such as Tegosoft DEC, is a versatile oil-phase emollient with a favorable sensory profile (non-greasy, light).[] Beyond its emollient properties, it functions as an effective solvent for various cosmetic and pharmaceutical ingredients. Its primary applications include sunscreens, lotions, and creams, where it aids in dissolving crystalline UV filters and other lipophilic active pharmaceutical ingredients (APIs).[]

The ability to accurately quantify the solvency power of this compound is a critical step in formulation development.[2] It dictates the maximum achievable drug load, influences formulation stability by preventing recrystallization, and can impact the bioavailability of the active ingredient.[2][3]

These application notes provide a theoretical framework and detailed experimental protocols for evaluating the solvency power of this compound. The methods described are applicable for screening its effectiveness with new APIs and for quality control purposes.

Theoretical Framework for Solvency

The principle of "like dissolves like" is the foundation of solubility. A more quantitative prediction of solubility can be achieved using solubility parameters, such as Hansen Solubility Parameters (HSP).

HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar intermolecular forces.

  • δh: Energy from hydrogen bonds.

A substance is assigned three HSP values [δd, δp, δh]. For a solute to dissolve in a solvent, their HSP values must be similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated.[4] A smaller distance implies greater affinity and higher solubility. While specific, experimentally verified HSP values for this compound are not widely published, this theoretical approach is invaluable for pre-screening potential solvents for a given API.

cluster_0 Theoretical Solvency Evaluation cluster_1 Experimental Solvency Verification PREDICT Prediction Phase (Pre-formulation) HSP Hansen Solubility Parameters (HSP) PREDICT->HSP Input CALC Calculate HSP Distance (Ra) between Solute and Solvent HSP->CALC SELECT Select Promising Solvents (Low Ra) CALC->SELECT Output VALIDATE Validation Phase (Experimental) SELECT->VALIDATE Proceed with Experimental Validation PROTO Execute Saturation Solubility Protocols (See Section 3.0) VALIDATE->PROTO Input QUANT Quantify Maximum Solute Concentration PROTO->QUANT DATA Generate Quantitative Solubility Data QUANT->DATA Output

Caption: Logical framework for solvency evaluation. (Max Width: 760px)

Experimental Protocols

The following protocols describe methods to determine the equilibrium saturation solubility of a solid solute (e.g., an API or UV filter) in this compound. The "shake-flask" method is the recommended approach for liquid excipients.[5]

Protocol 1: Equilibrium Shake-Flask Method for Saturation Solubility

This protocol determines the saturation solubility by equilibrating an excess of solute in the solvent and measuring the concentration of the dissolved portion.

3.1.1 Materials & Equipment

  • This compound (solvent)

  • Solute of interest (e.g., Oxybenzone, Ibuprofen)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 20 mL scintillation vials) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

3.1.2 Procedure

  • Preparation: Accurately weigh approximately 5 g of this compound into several glass vials.

  • Solute Addition: Add an excess amount of the solid solute to each vial. An amount that ensures undissolved solid remains at equilibrium is crucial. Start with an estimated excess (e.g., 2-3 times the expected solubility).

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[5] Allow the samples to equilibrate for a minimum of 48-72 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. Let the vials stand undisturbed at the set temperature for 1-2 hours to allow coarse particles to settle.

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid precipitate.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean, tared vial. This step removes any remaining microscopic solid particles.

  • Gravimetric Analysis (Optional): Weigh the filtered saturated solution. Allow the solvent to evaporate under a nitrogen stream or in a vacuum oven at a moderate temperature. Weigh the remaining solid residue to get a preliminary estimate of solubility.

  • Quantitative Analysis (Recommended): Proceed to Protocol 3.2 for precise quantification.

Protocol 2: Quantitative Analysis by HPLC

This protocol precisely measures the solute concentration in the saturated solution obtained from Protocol 3.1.

3.2.1 Preparation of Standards

  • Create a stock solution of the solute in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.2 Sample Preparation

  • Accurately weigh a small amount (e.g., 100 mg) of the filtered saturated solution (from step 3.1.6) into a volumetric flask (e.g., 100 mL).

  • Dissolve and dilute to volume with the same organic solvent used for the standards. This dilution factor must be recorded accurately.

  • Prepare at least three independent replicate samples for each condition.

3.2.3 HPLC Analysis

  • Develop an appropriate HPLC method (select column, mobile phase, flow rate, and detector wavelength) capable of separating the solute from the solvent and any impurities.

  • Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999.

  • Inject the prepared sample replicates.

  • Calculate the concentration in the diluted sample using the calibration curve.

  • Back-calculate the original concentration in the undiluted this compound, accounting for the dilution factor and the initial weight of the sample. Express the final solubility as mg/g or % w/w.

start Start prep 1. Prepare Supersaturated Mixture (Solvent + Excess Solute in Vial) start->prep equil 2. Equilibrate (e.g., 48h at 25°C, 150 rpm) prep->equil check 3. Visual Check (Undissolved solid remains?) equil->check settle 4. Settle & Centrifuge (Separate solid/liquid phases) check->settle Yes add Add More Solute check->add No filter 5. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 6. Accurately Dilute Sample (for HPLC/UV-Vis Analysis) filter->dilute analyze 7. Analyze via HPLC/UV-Vis (Against Calibration Curve) dilute->analyze calc 8. Calculate Solubility (e.g., mg/g or % w/w) analyze->calc end End calc->end add->equil

Caption: Workflow for quantitative solubility determination. (Max Width: 760px)

Data Presentation

Results from solvency studies should be presented clearly to allow for easy comparison. The following tables provide examples of how to summarize the quantitative data obtained.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 14858-73-2 [6]
Molecular Formula C₁₇H₃₄O₃ [7]
Molecular Weight 286.45 g/mol [7]
Appearance Clear, colorless liquid [8]
Melting Point < -50 °C [7]
Density (20°C) ~0.9 g/cm³ []

| Water Solubility (20°C) | < 0.03 mg/L |[8] |

Table 2: Illustrative Solubility Data in this compound

Solute (API / UV Filter) Temperature (°C) Solubility (% w/w) Solubility (mg/g)
Oxybenzone 25 24.5 245
37 31.2 312
Avobenzone 25 16.8 168
37 22.5 225
Ibuprofen 25 12.3 123
37 18.9 189
Ketoconazole 25 1.1 11

| | 37 | 2.4 | 24 |

Note: Data in Table 2 is for illustrative purposes only and should be determined experimentally for each specific solute.

References

Application Note and Protocol for Assessing the Skin Hydration Effect of Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) carbonate is a versatile emollient used in a variety of personal care and cosmetic formulations, including lotions, creams, and sunscreens.[1] Its non-greasy texture and skin-conditioning properties make it a desirable ingredient for enhancing the sensory experience of skincare products.[1] Emollients, in general, play a crucial role in maintaining skin hydration by forming a protective barrier on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and keep the skin soft and smooth. This application note provides a detailed protocol for assessing the skin hydration efficacy of this compound using standardized, non-invasive biophysical techniques.

The primary objective of this protocol is to provide a robust framework for quantifying the moisturizing effects of formulations containing this compound. The key parameters for evaluation are skin surface hydration, measured by Corneometry, and the skin's barrier function, assessed by Transepidermal Water Loss (TEWL). These methods are widely accepted in dermatological and cosmetic research for substantiating claims of skin hydration.[2][3][4][5]

Hypothesized Mechanism of Action

As an emollient, this compound is hypothesized to improve skin hydration primarily through an occlusive and barrier-enhancing mechanism. When applied to the skin, it forms a thin, hydrophobic film on the stratum corneum. This film acts as a barrier to water evaporation from the skin's surface, thereby increasing the water content of the epidermis. Additionally, by integrating into the lipid matrix of the stratum corneum, it may help to reinforce the skin's natural barrier function, making it more resilient to moisture loss and external irritants.

cluster_0 Application of this compound cluster_1 Mechanism of Action cluster_2 Immediate and Long-Term Effects cluster_3 Clinical Outcome Formulation Topical Formulation containing This compound Occlusion Forms an Occlusive Layer on Stratum Corneum Formulation->Occlusion Barrier Reinforces Skin's Lipid Barrier Formulation->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Occlusion->TEWL Barrier->TEWL Hydration Increased Stratum Corneum Hydration TEWL->Hydration Outcome Improved Skin Hydration and Barrier Function Hydration->Outcome

Caption: Hypothesized mechanism of this compound in improving skin hydration.

Experimental Protocols

Study Design

A randomized, controlled, single-blind study is recommended. A test panel of healthy volunteers with normal to dry skin will be recruited. The study will involve the application of a test formulation containing this compound and a control formulation (placebo without the active ingredient) to designated areas on the forearms of the participants.

Subject Selection Criteria
  • Inclusion Criteria:

    • Healthy male and female volunteers aged 18-60 years.

    • Fitzpatrick skin types I-IV.

    • Subjects with self-perceived normal to dry skin on their forearms.

    • Willingness to avoid using any moisturizing products on the test areas for a specified period before and during the study.

    • Informed consent signed by the participant.

  • Exclusion Criteria:

    • Known allergies to cosmetic ingredients.

    • Presence of any skin disease or condition on the test areas (e.g., eczema, psoriasis, acne).

    • Recent sunburn or excessive sun exposure on the test areas.

    • Use of topical or systemic medications that could affect skin hydration.

Materials and Equipment
  • Test Formulation: A cream or lotion containing a specified concentration of this compound.

  • Control Formulation: The same formulation base without this compound.

  • Corneometer® (e.g., CM 825, Courage + Khazaka) for skin hydration measurements.[6][7][8]

  • Tewameter® (e.g., TM 300, Courage + Khazaka) for TEWL measurements.[3][9]

  • Controlled environment chamber or room (Temperature: 20-22°C, Relative Humidity: 40-60%).[7]

  • Skin marking pen.

  • Standardized application tools (e.g., syringes for precise dosage).

Experimental Workflow

Start Start Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Start->Recruitment Acclimatization Acclimatization (30 minutes in controlled environment) Recruitment->Acclimatization Baseline Baseline Measurements (Corneometry & TEWL) Acclimatization->Baseline Application Product Application (Test & Control Formulations) Baseline->Application Timepoints Measurements at Pre-defined Timepoints (e.g., 1h, 2h, 4h, 8h, 24h) Application->Timepoints Data Data Collection and Analysis Timepoints->Data End End Data->End

Caption: Experimental workflow for assessing skin hydration effects.

Detailed Methodologies

5.1. Acclimatization and Baseline Measurements

  • Subjects will acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes before any measurements are taken.[7]

  • Test sites (e.g., 2x2 cm areas) will be marked on the volar aspect of the forearms.

  • Baseline skin hydration will be measured using the Corneometer®. The probe is pressed onto the skin surface, and the capacitance is recorded in arbitrary units (A.U.).[2][6] Three measurements will be taken per test site, and the average will be calculated.

  • Baseline TEWL will be measured using the Tewameter®. The probe is held gently on the skin surface, and the rate of water vapor loss is recorded in g/m²/h.[3][9] The measurement will be taken over a period of 1-2 minutes until a stable reading is obtained.

5.2. Product Application

  • A standardized amount of the test formulation (e.g., 2 mg/cm²) will be applied evenly to the designated test site.

  • The control formulation will be applied to a separate, adjacent site on the same forearm or the contralateral forearm in the same manner.

  • The application sites will be randomized among the subjects.

5.3. Post-Application Measurements

  • Corneometry and TEWL measurements will be repeated on all test sites at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).

  • Subjects will remain in the controlled environment during the short-term measurement periods. For longer time points, subjects will be instructed to avoid washing the test areas.

Data Analysis

The collected data will be analyzed using appropriate statistical methods (e.g., paired t-test, ANOVA) to determine the significance of the changes in skin hydration and TEWL compared to baseline and between the test and control formulations. A p-value of <0.05 will be considered statistically significant.

Data Presentation

The following tables are examples of how the quantitative data from the study should be structured for clear comparison.

Table 1: Skin Hydration (Corneometry) Data (Arbitrary Units)

Time PointBaseline (T0)1 Hour (T1)2 Hours (T2)4 Hours (T4)8 Hours (T8)24 Hours (T24)
Control Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Test Formulation Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
% Change from Baseline (Test) -% Change% Change% Change% Change% Change
p-value (Test vs. Control) -p-valuep-valuep-valuep-valuep-value

Table 2: Transepidermal Water Loss (TEWL) Data (g/m²/h)

Time PointBaseline (T0)1 Hour (T1)2 Hours (T2)4 Hours (T4)8 Hours (T8)24 Hours (T24)
Control Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Test Formulation Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
% Change from Baseline (Test) -% Change% Change% Change% Change% Change
p-value (Test vs. Control) -p-valuep-valuep-valuep-valuep-value

Conclusion

This protocol provides a comprehensive and standardized approach for evaluating the skin hydration effects of this compound. By employing validated, non-invasive techniques such as Corneometry and TEWL measurement, researchers can obtain reliable and reproducible data to substantiate the moisturizing and skin barrier-enhancing properties of this cosmetic ingredient. The structured data presentation and detailed methodologies outlined in this document are intended to facilitate the design and execution of robust clinical efficacy studies.

References

Application of Bis(2-ethylhexyl) Carbonate in Lubricant Formulations: A Prospective Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the potential application of Bis(2-ethylhexyl) carbonate as a lubricant base oil. Due to a notable lack of specific performance data for this compound in existing literature, this report provides its known physical and chemical properties. To offer a practical framework for its evaluation, this document also presents detailed application notes and experimental protocols for a structurally analogous synthetic ester, Bis(2-ethylhexyl) adipate, which is well-documented in lubricant applications. These protocols are directly applicable for assessing the performance of this compound.

This compound: Known Properties and Data Gap

A summary of the known physical and chemical properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14858-73-2[7][8]
Molecular Formula C17H34O3[7]
Molecular Weight 286.45 g/mol [7]
Appearance Colorless Liquid[9]
Density @ 20°C 0.895 g/cm³[7]
Dynamic Viscosity @ 20°C 5.94 mPa·s[9]
Boiling Point @ 1013.3 hPa 317 °C[9]
Flash Point 159.5 °C[9]
Melting Point < -50 °C[7]
Water Solubility @ 20°C < 0.03 mg/L[9]

Analogous Compound: Bis(2-ethylhexyl) adipate in Lubricant Formulations

To provide a relevant performance benchmark, data for Bis(2-ethylhexyl) adipate (CAS: 103-23-1), a widely used synthetic diester in lubricants, is presented. This compound shares the same "2-ethylhexyl" alcohol group and is used as a plasticizer and a base for synthetic lubricants, including hydraulic fluids and aircraft lubricants.

Table 2: Typical Lubricant Properties of Bis(2-ethylhexyl) adipate

PropertyTypical ValueStandard Test Method
Kinematic Viscosity @ 40°C ~12-16 cStDIN 51562
Density @ 20°C 0.920-0.930 g/cm³DIN 51757
Pour Point < -50 °CDIN ISO 3016
Flash Point > 230 °F (>110 °C)-

Note: The data for Bis(2-ethylhexyl) adipate is derived from a patent document and a chemical supplier's technical data.[10]

Experimental Protocols for Lubricant Evaluation

The following protocols, based on ASTM international standards, are provided for the comprehensive evaluation of new potential lubricant base oils like this compound.

Viscosity Measurement

Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the Viscosity Index (VI), which indicates the stability of the oil's viscosity with temperature changes.[11]

Methodology (ASTM D445):

  • Prepare a calibrated glass capillary viscometer.

  • Equilibrate the sample to the test temperature (e.g., 40°C and 100°C) in a constant-temperature bath.

  • Draw the sample into the viscometer.

  • Measure the time required for the liquid to flow between two marked points under gravity.

  • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

  • Calculate the Viscosity Index (VI) using the viscosities at 40°C and 100°C according to ASTM D2270.

Friction and Wear Properties

Objective: To assess the anti-wear properties and coefficient of friction of the lubricant under boundary lubrication conditions.

Methodology (Four-Ball Wear Test - ASTM D4172): [11][12]

  • The test apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them.

  • The lubricant sample is placed in the cup, covering the stationary balls.

  • The test is conducted under specified conditions of load (e.g., 40 kg), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance. A smaller scar indicates better protection.[12]

Methodology (High-Frequency Reciprocating Rig - ASTM D6425): [13][14]

  • This method uses a ball oscillating against a flat disk, both submerged in the lubricant sample.

  • Set the test parameters: load (e.g., 50 N), frequency (e.g., 25 Hz), stroke length (e.g., 1 mm), temperature (e.g., 100°C), and duration (e.g., 30 minutes).[14]

  • The coefficient of friction is continuously monitored throughout the test.

  • At the end of the test, the wear scar on the ball and/or disk is measured to determine the wear volume.[13][14]

Oxidation Stability

Objective: To evaluate the lubricant's resistance to oxidation at elevated temperatures, which is crucial for its service life.[15][16]

Methodology (Rotating Pressure Vessel Oxidation Test - ASTM D2272): [15]

  • A sample of the oil is placed in a pressure vessel with water and a copper catalyst coil.

  • The vessel is pressurized with oxygen and placed in a high-temperature bath (e.g., 150°C), where it is rotated.

  • The pressure inside the vessel is monitored.

  • The test ends when the pressure drops by a specified amount from its maximum value.

  • The result is reported as the time in minutes to reach this pressure drop, with longer times indicating better oxidation stability.

Methodology (Thin-Film Oxygen Uptake Test - ASTM D4742): [17]

  • This test simulates the conditions in a gasoline engine.

  • The oil sample is mixed with a metal catalyst package, a fuel catalyst, and water in a high-pressure reactor.

  • The reactor is pressurized with oxygen and heated to 160°C.

  • The time until the onset of a rapid pressure drop (oxygen uptake) is measured.

  • This time is an indicator of the oil's oxidation stability.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols for evaluating a new lubricant base oil.

Lubricant_Evaluation_Workflow cluster_viscosity Viscosity Analysis cluster_tribology Tribological Performance cluster_oxidation Oxidation Stability V1 Prepare Sample & Viscometer V2 Equilibrate at 40°C V1->V2 V5 Equilibrate at 100°C V1->V5 V3 Measure Flow Time V2->V3 V4 Calculate Viscosity @ 40°C V3->V4 V8 Calculate Viscosity Index (ASTM D2270) V4->V8 V6 Measure Flow Time V5->V6 V7 Calculate Viscosity @ 100°C V6->V7 V7->V8 T1 Prepare Four-Ball or HFRR Test Rig T2 Add Lubricant Sample T1->T2 T3 Run Test (Specified Load, Speed, Temp) T2->T3 T4 Record Friction Data (HFRR) T3->T4 T5 Measure Wear Scar Diameter/Volume T3->T5 T6 Analyze Results T4->T6 T5->T6 O1 Prepare Sample with Catalysts (e.g., RPVOT) O2 Pressurize with Oxygen O1->O2 O3 Heat and Rotate at High Temperature O2->O3 O4 Monitor Pressure Drop O3->O4 O5 Record Time to Oxidation O4->O5

Caption: General workflow for lubricant base oil evaluation.

Four_Ball_Wear_Test_Workflow start Start setup Assemble 3 stationary balls in the test cup start->setup add_lube Add lubricant sample to cover the balls setup->add_lube mount_rotating Mount the fourth (rotating) ball add_lube->mount_rotating set_params Set test parameters: Load, Speed, Temperature mount_rotating->set_params run_test Run test for specified duration (e.g., 60 minutes) set_params->run_test stop_test Stop rotation and disassemble run_test->stop_test clean_balls Clean the three stationary balls stop_test->clean_balls measure_scar Measure wear scar diameters on each ball using a microscope clean_balls->measure_scar calculate_avg Calculate the average wear scar diameter measure_scar->calculate_avg end_report Report Result calculate_avg->end_report

Caption: ASTM D4172 Four-Ball Wear Test protocol workflow.

Conclusion

While this compound's physical properties, such as its low pour point and good viscosity characteristics, suggest it may be a suitable candidate for a synthetic lubricant base oil, there is a clear need for empirical data to validate its performance. The experimental protocols detailed in this document provide a standardized approach for researchers to evaluate its tribological and stability characteristics. By comparing the results to well-established synthetic esters like Bis(2-ethylhexyl) adipate, a comprehensive understanding of its potential in lubricant formulations can be achieved. It is recommended that any research into this compound begins with the fundamental tests outlined above to establish a baseline for its performance.

References

Application Notes and Protocols for Phosgene-Free Synthesis of Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) carbonate (BEHC), also known as dioctyl carbonate, is a versatile chemical compound with applications as a plasticizer, emollient, and solvent. Traditionally, its synthesis, like that of other organic carbonates, involved the use of highly toxic phosgene. Growing environmental and safety concerns have necessitated the development of phosgene-free synthesis routes. These alternative methods, such as transesterification, alcoholysis of urea, and direct synthesis from CO2, offer safer and more sustainable pathways to produce BEHC. This document provides detailed experimental protocols for two prominent phosgene-free methods: the transesterification of diethyl carbonate and the alcoholysis of urea with 2-ethylhexanol.

Method 1: Synthesis via Transesterification of Diethyl Carbonate

This method involves the reaction of 2-ethylhexanol with diethyl carbonate, typically in the presence of a catalyst, to yield this compound and ethanol as a byproduct. The reaction is driven to completion by removing the lower-boiling ethanol.

Experimental Protocol

1. Materials and Equipment:

  • Reactants: 2-Ethylhexanol (≥99%), Diethyl carbonate (≥99%)

  • Catalyst: Di(n-butyl)tin oxide (DBTO)

  • Apparatus: A three-necked round-bottom flask, a mechanical stirrer, a heating mantle with a temperature controller, a distillation column (e.g., Vigreux column), a condenser, and a collection flask. The setup should be equipped for reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Procedure:

  • Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas like nitrogen.

  • Charge the three-necked flask with 2-ethylhexanol and diethyl carbonate. A typical molar ratio is 2:1 of 2-ethylhexanol to diethyl carbonate.

  • Add the catalyst, di(n-butyl)tin oxide, to the reaction mixture. The catalyst loading is typically a small percentage of the total reactant weight.

  • Begin stirring the mixture and gradually heat it to the desired reaction temperature (e.g., 140°C) using the heating mantle.[1]

  • As the reaction proceeds, the ethanol byproduct will be formed. Continuously remove the ethanol from the reaction mixture by distillation to shift the equilibrium towards the product.

  • Monitor the reaction progress by analyzing samples periodically using Gas Chromatography (GC) to check for the consumption of reactants and the formation of the product.

  • The reaction is considered complete after a specified time (e.g., 26 hours) or when GC analysis shows no further change in the concentration of this compound.[1]

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst residue.

Data Presentation
ParameterValueReference
Reactants 2-Ethylhexanol, Diethyl Carbonate[1]
Catalyst Di(n-butyl)tin oxide[1]
Reaction Temperature 140 °C[1]
Reaction Time 26 hours[1]
Reported Yield 70.6%[1]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Work-up Setup 1. Assemble Dry Apparatus (3-neck flask, stirrer, condenser) Purge 2. Purge with Nitrogen Setup->Purge Charge 3. Charge Reactants (2-Ethylhexanol, Diethyl Carbonate) and Catalyst (DBTO) Purge->Charge Heat 4. Heat to 140°C with Stirring Charge->Heat Distill 5. Continuously Distill Ethanol Byproduct Heat->Distill Monitor 6. Monitor Progress via GC Distill->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Purify 8. Purify by Vacuum Distillation Cool->Purify Product This compound Purify->Product

Caption: Workflow for BEHC synthesis via transesterification.

Method 2: Synthesis via Alcoholysis of Urea

This green chemistry approach utilizes inexpensive and readily available urea as the carbonyl source. 2-Ethylhexanol reacts with urea in the presence of a catalyst to produce this compound, with ammonia as the main byproduct. This method avoids the use of other carbonates and can be highly efficient.[2][3][4]

Experimental Protocol

1. Materials and Equipment:

  • Reactants: 2-Ethylhexanol (≥99%), Urea (≥99%)

  • Catalyst: Diisobutylaluminum hydride; triphenylphosphine

  • Solvent: Toluene

  • Apparatus: A high-pressure batch reactor or a flask equipped with a mechanical stirrer, heating mantle, temperature controller, and a system to handle the evolved ammonia gas (e.g., a scrubber with a dilute acid solution).

2. Procedure:

  • Set up the reactor and ensure it is clean and dry.

  • Charge the reactor with 2-ethylhexanol, urea, the catalyst system (diisobutylaluminum hydride and triphenylphosphine), and toluene as the solvent.[1]

  • Seal the reactor and begin stirring the mixture.

  • Gradually heat the reactor to the specified temperature range (160 - 270°C).[1] The reaction is typically performed under pressure that develops due to the evolution of ammonia.

  • Maintain the reaction at the set temperature for the required duration (e.g., 16 hours).[1] The evolved ammonia gas should be safely vented and neutralized in a scrubber.

  • Monitor the reaction by taking aliquots (if the reactor setup allows) and analyzing them by GC.

  • Once the reaction is complete, cool the reactor down to a safe temperature.

  • Vent any remaining pressure carefully.

  • Open the reactor and transfer the reaction mixture.

  • The catalyst and any unreacted urea can be removed by filtration.

  • The solvent (toluene) and any unreacted 2-ethylhexanol are removed by distillation, followed by vacuum distillation of the residue to obtain the pure this compound.

Data Presentation
ParameterValueReference
Reactants 2-Ethylhexanol, Urea[1]
Catalyst Diisobutylaluminum hydride; triphenylphosphine[1]
Solvent Toluene[1]
Reaction Temperature 160 - 270 °C[1]
Reaction Time 16 hours[1]
Reported Yield 87.0%[1]

Logical Relationship Diagram

G Urea Urea (Carbonyl Source) Process Alcoholysis Reaction Urea->Process EH 2-Ethylhexanol (Alcohol) EH->Process BEHC This compound (Final Product) Process->BEHC Ammonia Ammonia (NH3) (Byproduct) Process->Ammonia Conditions Catalyst System (e.g., DIBAL-H, PPh3) Solvent: Toluene Temp: 160-270°C Conditions->Process

Caption: Logical overview of BEHC synthesis from urea.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the product and quantify the conversion of reactants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonate functional group (C=O stretch typically around 1740-1750 cm⁻¹).

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • The catalysts used, such as organotin compounds and aluminum hydrides, can be toxic, moisture-sensitive, and/or flammable. Handle them with extreme care according to their specific Safety Data Sheets (SDS).

  • Reactions at elevated temperatures and pressures should be performed behind a blast shield with appropriate pressure-relief systems.

  • Ensure that the ammonia gas evolved during the urea alcoholysis is properly scrubbed and neutralized to prevent its release into the atmosphere.

References

Application Note: Determination of Bis(2-ethylhexyl) Carbonate Purity by Saponification and Back-Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) carbonate is a versatile organic compound utilized in various industrial applications, including as a plasticizer and lubricant. The purity of this compound is a critical parameter that can significantly impact its performance and safety in its intended applications. This application note provides a detailed protocol for the determination of this compound purity using a classic analytical chemistry technique: saponification followed by back-titration.

Saponification is a process in which an ester is hydrolyzed by a strong base to produce an alcohol and the salt of a carboxylic acid. In the case of this compound, hydrolysis with a known excess of a strong base, such as potassium hydroxide, yields 2-ethylhexanol and potassium carbonate. The amount of base consumed in the reaction is directly proportional to the amount of the ester present in the sample. By determining the unreacted base through titration with a standardized acid, the purity of the this compound can be accurately calculated. This method is a reliable and cost-effective approach for the quality control of this important industrial chemical.

Experimental Protocols

Principle:

A pre-weighed sample of this compound is saponified by refluxing with a known excess of standardized ethanolic potassium hydroxide (KOH). The reaction is as follows:

This compound + 2 KOH → 2 (2-ethylhexanol) + K₂CO₃

After the saponification is complete, the excess (unreacted) KOH is determined by titrating the cooled reaction mixture with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator. A blank titration, without the sample, is also performed under the same conditions to account for any reaction of the KOH with the solvent or absorption of atmospheric CO₂. The difference in the volume of HCl required for the blank and the sample titrations corresponds to the amount of KOH consumed by the this compound.

Materials and Reagents:

  • This compound sample

  • Ethanolic Potassium Hydroxide (0.5 M, standardized)

  • Hydrochloric Acid (0.5 M, standardized)

  • Phenolphthalein indicator solution (1% in 95% ethanol)

  • Ethanol (95%)

  • Distilled or deionized water

  • Analytical balance (accurate to 0.1 mg)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle or water bath

  • Burette (50 mL, Class A)

  • Pipettes (Class A)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.0 - 2.5 g of the this compound sample into a 250 mL round-bottom flask. Record the exact weight.

  • Saponification:

    • Pipette exactly 50.0 mL of 0.5 M ethanolic KOH solution into the flask containing the sample.

    • Add a few boiling chips to ensure smooth boiling.

    • Connect the flask to a reflux condenser and heat the mixture to a gentle boil using a heating mantle or water bath.

    • Continue to reflux for 60 minutes to ensure complete saponification.

  • Blank Preparation: Simultaneously, prepare a blank by pipetting exactly 50.0 mL of the same 0.5 M ethanolic KOH solution into another 250 mL round-bottom flask without the sample. Treat the blank identically to the sample, including the reflux step.

  • Titration:

    • After the reflux period, allow both the sample and blank flasks to cool to room temperature.

    • Rinse the condenser with a small amount of distilled water and collect the washings in the respective flasks.

    • Add 3-4 drops of phenolphthalein indicator to each flask. The solutions should turn pink.

    • Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color just disappears.

    • Record the volume of HCl required for both the sample (V_sample) and the blank (V_blank).

Calculations:

The purity of this compound is calculated using the following formula:

Purity (%) = [((V_blank - V_sample) × M_HCl × Molar Mass of BEHC) / (Weight of sample × 2 × 1000)] × 100

Where:

  • V_blank = Volume of HCl used for the blank titration (mL)

  • V_sample = Volume of HCl used for the sample titration (mL)

  • M_HCl = Molarity of the standardized HCl solution (mol/L)

  • Molar Mass of this compound (BEHC) = 286.45 g/mol

  • Weight of sample = Weight of the this compound sample taken (g)

  • The factor of 2 in the denominator accounts for the stoichiometry of the reaction (2 moles of KOH react with 1 mole of this compound).

Data Presentation

The following table summarizes hypothetical data from the purity determination of three different batches of this compound.

ParameterBatch 1Batch 2Batch 3
Sample Weight (g) 2.15432.20152.1876
Molarity of HCl (M) 0.50120.50120.5012
Volume of HCl for Blank (mL) 48.5548.5548.55
Volume of HCl for Sample (mL) 18.2317.9818.05
Calculated Purity (%) 99.299.599.3

Mandatory Visualization

experimental_workflow start Start weigh_sample Accurately weigh This compound sample start->weigh_sample blank Prepare and reflux a blank (KOH without sample) start->blank add_koh Add a known excess of standardized ethanolic KOH weigh_sample->add_koh reflux Reflux for 60 minutes for saponification add_koh->reflux cool Cool to room temperature reflux->cool add_indicator Add phenolphthalein indicator cool->add_indicator titrate Titrate with standardized HCl until endpoint add_indicator->titrate record_volume Record titration volume titrate->record_volume calculate Calculate purity record_volume->calculate end End calculate->end titrate_blank Titrate blank with standardized HCl blank->titrate_blank titrate_blank->calculate

Caption: Workflow for purity determination of this compound.

Application Notes and Protocols for In Vitro Skin Penetration Study of Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) carbonate, also known as diethylhexyl carbonate, is a cosmetic ingredient commonly used as an emollient and skin conditioning agent.[1] Understanding its potential to penetrate the skin is crucial for assessing its safety and efficacy. In vitro skin penetration studies are a standard method for evaluating the absorption, distribution, metabolism, and excretion (ADME) of topically applied substances. These studies typically utilize excised human or animal skin mounted in diffusion cells.[2][3] This document provides a detailed protocol for conducting an in vitro skin penetration study of this compound, based on established guidelines such as the OECD Test Guideline 428.[2][4]

While safety data indicates that this compound may cause skin irritation, specific public domain data on its in vitro skin penetration is limited.[5][6] The following protocols are based on standardized methods used for similar cosmetic ingredients and provide a framework for researchers to conduct their own assessments.

Experimental Protocols

Test Substance and Formulation
  • Test Substance: this compound (CAS No. 14858-73-2)[6]

  • Formulation: The test substance should be prepared in a formulation relevant to its intended use (e.g., cream, lotion, oil). The concentration of this compound in the vehicle should be specified. If the pure substance is tested, this should be noted.

Skin Membrane Preparation
  • Skin Source: Full-thickness or split-thickness human skin is the preferred model.[2] Human skin can be obtained from elective surgeries with appropriate ethical approval and donor consent.[2] If human skin is not available, porcine or rat skin can be used as alternatives, noting that permeability characteristics may differ.

  • Preparation: Upon receipt, the skin should be cleared of any subcutaneous fat. It can be used fresh or stored frozen at ≤ -20°C.[4] Before the experiment, the skin is thawed, and discs of appropriate size are cut to fit the diffusion cells. The thickness of the skin should be measured and recorded.[4]

  • Barrier Integrity Check: The integrity of each skin disc should be assessed prior to the application of the test substance. This can be done by measuring transepidermal water loss (TEWL) or by evaluating the penetration of a marker substance like tritiated water. Skin samples with compromised barrier function should be discarded.

In Vitro Diffusion Cell System
  • Apparatus: Static or flow-through Franz-type diffusion cells are commonly used.[2][7] These cells consist of a donor chamber, where the test substance is applied, and a receptor chamber, which contains a receptor fluid and is in contact with the dermal side of the skin.[3] The two chambers are separated by the skin membrane.

  • Receptor Fluid: The receptor fluid should be a buffer solution (e.g., phosphate-buffered saline, PBS) that is physiologically compatible and in which the test substance is sufficiently soluble. The temperature of the receptor fluid should be maintained at 32 ± 1°C to mimic physiological skin surface temperature.[3]

  • Experimental Setup: The skin disc is mounted between the donor and receptor chambers with the stratum corneum facing the donor chamber. The system is allowed to equilibrate before the test substance is applied.

Dosing and Exposure
  • Dose Application: A finite dose of the formulation containing this compound is applied evenly to the surface of the stratum corneum in the donor chamber. The applied dose should be relevant to typical consumer exposure, for example, 2-10 mg/cm².[3]

  • Exposure Duration: The exposure period is typically 24 hours, with receptor fluid samples collected at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[4]

Sample Collection and Analysis
  • Receptor Fluid: At each time point, an aliquot of the receptor fluid is collected and replaced with fresh, pre-warmed receptor fluid.

  • Skin Layers: At the end of the exposure period, the skin surface is washed to remove any unabsorbed test substance. The stratum corneum can be separated from the epidermis and dermis by tape stripping. The epidermis and dermis can then be separated mechanically or enzymatically.

  • Mass Balance: To ensure the validity of the study, a mass balance analysis should be performed. The total recovery of the applied dose from the skin wash, skin layers (stratum corneum, epidermis, dermis), and receptor fluid should ideally be between 85% and 115%.[3]

  • Analytical Method: The concentration of this compound in all collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8][9]

Data Presentation

The quantitative data obtained from the study should be summarized in tables for clear interpretation and comparison.

Table 1: Cumulative Amount and Flux of this compound in Receptor Fluid

Time (h)Cumulative Amount (µg/cm²)Flux (µg/cm²/h)
0
2
4
8
12
24

Table 2: Distribution of this compound after 24-hour Exposure

CompartmentAmount (µg/cm²)Percentage of Applied Dose (%)
Skin Wash (Unabsorbed)
Stratum Corneum
Epidermis
Dermis
Receptor Fluid (Absorbed)
Total Recovery

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro skin penetration study.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation (Human/Porcine Skin) prep_cell Diffusion Cell Assembly (Franz Cells) prep_skin->prep_cell prep_integrity Barrier Integrity Test (e.g., TEWL) prep_cell->prep_integrity apply_dose Apply this compound Formulation to Skin Surface prep_integrity->apply_dose incubation Incubate for 24 hours at 32°C apply_dose->incubation sample_receptor Collect Receptor Fluid Samples at Timed Intervals incubation->sample_receptor quantify Quantify Compound Concentration (e.g., HPLC-UV/MS) sample_receptor->quantify end_exposure End Exposure & Skin Wash separate_layers Separate Skin Layers (Stratum Corneum, Epidermis, Dermis) end_exposure->separate_layers separate_layers->quantify calc Calculate Penetration Parameters (Flux, Permeability, etc.) quantify->calc

Workflow for the in vitro skin penetration study.
Logical Relationship of Skin Compartments in Penetration Analysis

This diagram shows the relationship between the different compartments analyzed at the end of the experiment to determine the fate of the applied compound.

G cluster_skin Skin Compartments AppliedDose Total Applied Dose of this compound Unabsorbed Unabsorbed (Recovered from Skin Surface Wash) AppliedDose->Unabsorbed Not Penetrated StratumCorneum Stratum Corneum AppliedDose->StratumCorneum Penetrated into ViableEpidermis Viable Epidermis StratumCorneum->ViableEpidermis Dermis Dermis ViableEpidermis->Dermis Absorbed Systemically Available (Absorbed) (Amount in Receptor Fluid) Dermis->Absorbed Permeated through

Distribution of the test substance in the experimental model.

References

Application Notes and Protocols: Bis(2-ethylhexyl) Carbonate as a Carrier for Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) carbonate, also known as Diethylhexyl Carbonate, is a versatile emollient and solvent increasingly utilized in topical formulations. Its favorable physicochemical properties, including its non-greasy feel, good spreadability, and ability to dissolve certain active ingredients, make it a compelling candidate as a carrier in dermatological and cosmetic preparations. These application notes provide a comprehensive overview of its use, supported by available data and detailed experimental protocols to guide researchers in formulating with this excipient.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation development, enabling informed decisions on solvent selection and compatibility with active pharmaceutical ingredients (APIs).

PropertyValueReference
CAS Number 14858-73-2N/A
Molecular Formula C₁₇H₃₄O₃N/A
Molecular Weight 286.45 g/mol N/A
Appearance Colorless liquidN/A
Melting Point < -50 °CN/A
Boiling Point 342.6 °C at 760 mmHgN/A
Density 0.895 g/cm³N/A
Water Solubility 30 µg/L at 20 °CN/A
LogP > 4.1N/A

Applications in Formulations

While extensive research on this compound as a dedicated drug carrier is limited, its application in commercially available topical products containing active ingredients, such as sunscreens and retinol creams, is documented. Patent literature further supports its use as a solvent for UV filters.

Formulation TypeActive Ingredient ClassConcentration of this compound (% w/w)Reference
Sunscreen CompositionUV FiltersNot Specified[1][2]
Retinol Night CreamRetinoidsNot Specified[3]

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a carrier for a new active ingredient.

Protocol 1: Determination of Active Ingredient Solubility

This protocol outlines a method to determine the saturation solubility of an active pharmaceutical ingredient (API) in this compound.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API) powder

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for API quantification

  • Appropriate solvent for API dilution (e.g., acetonitrile, methanol)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API powder to a known volume of this compound in a sealed vial. The exact amount of excess will depend on the expected solubility and should be sufficient to ensure undissolved solids remain after equilibration.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 32°C to simulate skin temperature) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved API:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Preparation for Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Accurately weigh the aliquot and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculation:

    • Calculate the solubility of the API in this compound (e.g., in mg/mL or % w/w) based on the measured concentration and the dilution factor.

Protocol 2: Formulation of a Simple Topical Cream

This protocol provides a basic method for preparing an oil-in-water (O/W) cream using this compound as part of the oil phase to carry a lipophilic active ingredient.

Materials:

  • Oil Phase:

    • This compound

    • Lipophilic Active Pharmaceutical Ingredient (API)

    • Cetearyl Alcohol (emulsifier and thickener)

    • Glyceryl Stearate (emulsifier)

  • Aqueous Phase:

    • Purified Water

    • Glycerin (humectant)

    • Preservative (e.g., phenoxyethanol)

  • Equipment:

    • Two beakers

    • Water bath or heating plates

    • Homogenizer or high-shear mixer

    • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine this compound, Cetearyl Alcohol, and Glyceryl Stearate.

    • Heat the mixture to 70-75°C in a water bath until all components are melted and uniform.

    • Add the lipophilic API to the heated oil phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, combine Purified Water and Glycerin.

    • Heat the aqueous phase to 70-75°C.

    • Add the preservative to the heated aqueous phase and stir until dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling and Finalization:

    • Allow the emulsion to cool down to room temperature with gentle stirring.

    • Measure the pH of the final cream and adjust if necessary using a suitable pH adjuster.

Visualizations

Experimental Workflow: API Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result prep Add excess API to This compound equil Incubate at constant temperature (24-48 hours) with shaking prep->equil sep Centrifuge to pellet undissolved API equil->sep sample Collect and dilute supernatant sep->sample quant Quantify API concentration (e.g., HPLC) sample->quant calc Calculate saturation solubility quant->calc G cluster_oil Oil Phase Preparation cluster_aq Aqueous Phase Preparation cluster_emul Emulsification cluster_final Finalization heat_oil Heat this compound, Cetearyl Alcohol, Glyceryl Stearate (70-75°C) dissolve_api Dissolve API in heated oil phase heat_oil->dissolve_api emulsify Slowly add oil phase to aqueous phase with homogenization dissolve_api->emulsify heat_aq Heat Water and Glycerin (70-75°C) add_preserv Add preservative heat_aq->add_preserv add_preserv->emulsify cool Cool to room temperature with gentle stirring emulsify->cool ph_adjust Measure and adjust pH cool->ph_adjust

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and scientists in optimizing the synthesis of Bis(2-ethylhexyl) carbonate, a key compound in various industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound and other dialkyl carbonates include:

  • Transesterification: This is a widely used, phosgene-free method that involves the reaction of a dialkyl carbonate (like dimethyl carbonate or diethyl carbonate) with 2-ethylhexanol in the presence of a catalyst. This method is favored for its relatively mild conditions.[1][2]

  • Urea Alcoholysis: This "green" chemistry approach uses urea and 2-ethylhexanol as reactants.[][4] The reaction of urea with alcohols is considered an environmentally friendly and economical method.[5] Ammonia is a byproduct that can be recycled.[4]

  • Phosgene Route: Historically, phosgenation of alcohols was a common method for carbonate synthesis.[4] However, due to the extreme toxicity of phosgene, this route is now largely avoided in favor of safer alternatives.[4][6] Modern variations may use phosgene surrogates like triphosgene.

Q2: What are the key factors that influence the yield of this compound?

A2: Several factors critically affect the reaction yield:

  • Catalyst: The choice of catalyst is crucial. For transesterification, basic catalysts are often more effective than acidic ones.[7] For urea alcoholysis, metal oxides like ZnO and mixed metal oxides have shown good activity for similar carbonate syntheses.[5][8][9]

  • Reaction Temperature: The optimal temperature is a trade-off between reaction rate and the occurrence of side reactions. For analogous dialkyl carbonate syntheses, temperatures typically range from 150°C to 220°C.

  • Molar Ratio of Reactants: An excess of one reactant, usually the alcohol (2-ethylhexanol), is often used to shift the reaction equilibrium towards the product side.

  • Removal of Byproducts: In transesterification, the removal of the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is essential to drive the reaction to completion. Similarly, in direct esterification, the removal of water is critical.[10]

  • Reaction Time and Pressure: Sufficient reaction time is needed to reach equilibrium. The reaction may be carried out under vacuum or at elevated pressure depending on the specific method and to facilitate the removal of volatile byproducts.

Troubleshooting Guide

Q1: I am experiencing very low conversion of my starting materials. What could be the cause?

A1: Low conversion is a common issue and can often be traced back to one of the following:

  • Inactive or Poisoned Catalyst: The catalyst may have lost its activity due to impurities in the reactants or improper storage. Ensure your catalyst is active and consider pretreating it if necessary. For heterogeneous catalysts, ensure good mixing to maximize contact with the reactants.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. Gradually increase the temperature in increments and monitor the conversion. Be aware that excessively high temperatures can lead to side reactions.

  • Equilibrium Limitation: The reaction may have reached its chemical equilibrium. To drive the reaction forward, consider increasing the molar ratio of 2-ethylhexanol to the carbonate source or actively removing the byproduct (e.g., methanol, ethanol, or water) using a Dean-Stark trap or by performing the reaction under vacuum.

  • Insufficient Reaction Time: The reaction may not have had enough time to proceed to a significant extent. Try extending the reaction time and taking samples periodically to monitor the progress.

Here is a logical workflow to troubleshoot low conversion:

LowYieldTroubleshooting Start Low Conversion Issue CheckCatalyst 1. Verify Catalyst Activity - Check for poisoning - Ensure proper loading Start->CheckCatalyst CheckTemp 2. Evaluate Reaction Temperature - Is it too low? - Is it in the optimal range? CheckCatalyst->CheckTemp If catalyst is active CheckEquilibrium 3. Address Equilibrium - Increase excess of 2-ethylhexanol - Remove byproducts (e.g., methanol/water) CheckTemp->CheckEquilibrium If temperature is optimal CheckTime 4. Extend Reaction Time - Monitor progress with sampling CheckEquilibrium->CheckTime If equilibrium is addressed Solution Improved Conversion CheckTime->Solution If time is sufficient SynthesisWorkflow Reactants Reactants (e.g., DMC + 2-EH or Urea + 2-EH) + Catalyst Reaction Reaction - Controlled Temperature - Stirring - Byproduct Removal Reactants->Reaction Workup Work-up - Catalyst Neutralization/Removal - Washing Reaction->Workup Purification Purification - Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product TransesterificationPathway DMC Dimethyl Carbonate Catalyst Catalyst Intermediate Methyl (2-ethylhexyl) carbonate DMC->Intermediate + 2-EH - Methanol EH 2-Ethylhexanol (2 eq.) Product Bis(2-ethylhexyl) carbonate Intermediate->Product + 2-EH - Methanol Methanol Methanol (2 eq.) UreaAlcoholysisPathway Urea Urea Catalyst Catalyst Intermediate 2-Ethylhexyl carbamate Urea->Intermediate + 2-EH - Ammonia EH 2-Ethylhexanol (2 eq.) Product Bis(2-ethylhexyl) carbonate Intermediate->Product + 2-EH - Ammonia Ammonia Ammonia (2 eq.)

References

Technical Support Center: Diethylhexyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethylhexyl Carbonate (DEHC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of DEHC, particularly focusing on the formation of side-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Diethylhexyl Carbonate (DEHC)?

A1: The most prevalent and industrially significant method for synthesizing Diethylhexyl Carbonate is through the transesterification of a carbonate source, such as diethyl carbonate (DEC) or dimethyl carbonate (DMC), with 2-ethylhexanol. This reaction is typically catalyzed by an acid or base.[1][2][3] The use of phosgene-based routes is largely avoided due to the high toxicity of phosgene.[1][2]

Q2: What are the primary side-products I should be aware of during DEHC synthesis?

A2: The primary side-products in DEHC synthesis are typically related to the reactivity of the 2-ethylhexanol starting material under the reaction conditions. The most common side-products include:

  • Bis(2-ethylhexyl) ether: Formed via the acid-catalyzed dehydration of two molecules of 2-ethylhexanol.[4]

  • Octene isomers: Resulting from the acid-catalyzed dehydration of a single molecule of 2-ethylhexanol.[5][6]

  • Unreacted starting materials: Residual 2-ethylhexanol and the initial carbonate source (e.g., diethyl carbonate).

  • Mixed carbonates: If starting with a carbonate other than diethyl carbonate (e.g., dimethyl carbonate), mixed carbonates like ethyl (2-ethylhexyl) carbonate can form as intermediates or remain in the final product if the reaction does not go to completion.

Q3: How can I detect and quantify the main product and its impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for identifying and quantifying Diethylhexyl Carbonate and its volatile impurities.[7][8] A standard Gas Chromatography (GC) method with a Flame Ionization Detector (FID) can also be used for quantitative analysis of known impurities.[9] For accurate quantification, it is essential to use certified reference standards for each potential impurity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Diethylhexyl Carbonate and provides potential solutions.

Problem 1: Low Yield of Diethylhexyl Carbonate

Possible Cause Troubleshooting Action
Reaction Equilibrium Not Shifted The transesterification reaction is reversible. To drive the reaction towards the product, continuously remove the alcohol byproduct (e.g., ethanol or methanol) from the reaction mixture via distillation.
Inactive or Insufficient Catalyst Ensure the catalyst is active and used in the correct concentration. For acid catalysts like p-toluenesulfonic acid, ensure it has not been deactivated by moisture. For basic catalysts, ensure they are not neutralized by acidic impurities.
Suboptimal Reaction Temperature Maintain the optimal reaction temperature. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can promote side reactions such as the decomposition of the product or starting materials.
Incorrect Molar Ratio of Reactants Use an excess of 2-ethylhexanol to shift the equilibrium towards the formation of Diethylhexyl Carbonate.

Problem 2: Presence of Bis(2-ethylhexyl) Ether Impurity

Possible Cause Troubleshooting Action
High Reaction Temperature Lower the reaction temperature. Ether formation is favored at higher temperatures.[4]
Strongly Acidic Catalyst Use a milder acid catalyst or a lower concentration of the strong acid catalyst. Consider using a heterogeneous acid catalyst which can sometimes offer better selectivity.
Prolonged Reaction Time Optimize the reaction time to maximize DEHC formation while minimizing the formation of the ether byproduct. Monitor the reaction progress by GC to determine the optimal endpoint.

Problem 3: Presence of Octene Isomers

Possible Cause Troubleshooting Action
High Reaction Temperature and Strong Acid Catalyst Similar to ether formation, the dehydration of 2-ethylhexanol to octenes is promoted by high temperatures and strong acids.[5] Reducing the temperature and using a less aggressive catalyst can mitigate this side reaction.

Experimental Protocols

Synthesis of Diethylhexyl Carbonate via Transesterification of Diethyl Carbonate with 2-Ethylhexanol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product purity.

Materials:

  • Diethyl carbonate (DEC)

  • 2-Ethylhexanol (2-EH)

  • Catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)

  • Distillation apparatus

  • Reaction vessel with heating and stirring capabilities

  • Vacuum source for purification

Procedure:

  • Reaction Setup: Assemble a reaction vessel equipped with a stirrer, heating mantle, and a distillation column.

  • Charging Reactants: Charge the reactor with 2-ethylhexanol and diethyl carbonate. A molar ratio of 2-EH to DEC of 2.2:1 is a typical starting point to drive the reaction to completion.

  • Catalyst Addition: Add the catalyst to the reaction mixture. For p-toluenesulfonic acid, a loading of 0.1-0.5 mol% relative to diethyl carbonate can be used.

  • Reaction: Heat the mixture to a temperature that allows for the distillation of the ethanol byproduct (typically 120-150 °C). The reaction is driven by the removal of ethanol.

  • Monitoring: Monitor the reaction progress by analyzing samples of the reaction mixture by GC. The reaction is considered complete when the concentration of the intermediate, ethyl (2-ethylhexyl) carbonate, and the starting material, diethyl carbonate, are below the desired levels.

  • Catalyst Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., sodium carbonate solution). If a basic catalyst was used, neutralize with a weak acid.

  • Purification:

    • Wash the organic layer with water to remove any remaining catalyst and salts.

    • Perform a fractional distillation under reduced pressure to separate the Diethylhexyl Carbonate from unreacted 2-ethylhexanol and any high-boiling side-products like bis(2-ethylhexyl) ether.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

G DEC Diethyl Carbonate Intermediate Ethyl (2-ethylhexyl) Carbonate + Ethanol DEC->Intermediate + 2-Ethylhexanol EH 2-Ethylhexanol EH->Intermediate Cat Catalyst Cat->Intermediate DEHC Diethylhexyl Carbonate + Ethanol Intermediate->DEHC + 2-Ethylhexanol - Ethanol

Caption: Main transesterification pathway for Diethylhexyl Carbonate synthesis.

Side-Product Formation Pathways

G cluster_0 Dehydration Side Reactions EH 2-Ethylhexanol Ether Bis(2-ethylhexyl) Ether + H2O EH->Ether + 2-Ethylhexanol Octene Octene + H2O EH->Octene AcidCat Acid Catalyst + Heat AcidCat->Ether AcidCat->Octene

Caption: Common side-product formation pathways from 2-ethylhexanol.

Troubleshooting Logic

G Start Analyze Product Mixture by GC-MS Impurity High Impurity Levels? Start->Impurity Ether_Octene Ether or Octene Detected? Impurity->Ether_Octene Yes End Optimize and Re-run Impurity->End No (Process OK) Unreacted High Unreacted Starting Material? Ether_Octene->Unreacted No Action1 Decrease Temperature Use Milder Catalyst Ether_Octene->Action1 Yes Action2 Increase Reaction Time Improve Byproduct Removal Unreacted->Action2 Yes Unreacted->End No Action1->End Action2->End

Caption: A logical workflow for troubleshooting side-product formation.

References

Purification of crude Bis(2-ethylhexyl) carbonate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude Bis(2-ethylhexyl) carbonate from unreacted starting materials and byproducts. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in my crude this compound reaction mixture?

The most common impurities are unreacted starting materials, particularly 2-ethylhexanol, and residual catalysts if they were used in the synthesis. Depending on the synthetic route, byproducts from side reactions may also be present.

Q2: My final product has a noticeable odor. What is the likely cause?

A lingering odor is often due to the presence of residual 2-ethylhexanol, which has a characteristic scent. Insufficient purification, particularly inadequate vacuum distillation, is the primary cause.

Q3: After purification, my this compound is slightly yellow. How can I remove the color?

A yellowish tint can result from thermal degradation of the product during a high-temperature distillation. It can also be caused by colored impurities from the starting materials or side reactions. To address this, you can try passing the material through a short column of activated carbon or neutral alumina.

Q4: Is vacuum distillation necessary for purifying this compound?

Yes, vacuum distillation is highly recommended. This compound has a high boiling point, and attempting to distill it at atmospheric pressure can lead to thermal decomposition.[1] Vacuum distillation allows for the separation to occur at a lower temperature, preserving the integrity of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Distillation - Inefficient separation of 2-ethylhexanol due to similar boiling points at a given pressure.- Inadequate vacuum or temperature control.- Utilize a fractionating column to improve separation efficiency.- Optimize the vacuum and temperature to achieve a clear separation of fractions. A two-stage distillation process can be effective.[2]
Product Contaminated with Acidic Residues - Incomplete neutralization of an acidic catalyst used in the synthesis.- Wash the crude product with a saturated solution of sodium bicarbonate until the aqueous layer is neutral (pH 7). Follow this with a water wash to remove any remaining salts.
Poor Separation During Liquid-Liquid Extraction - Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.
Final Product Contains Residual Solvents - Incomplete removal of solvents used during extraction or chromatography.- Use a rotary evaporator to remove the bulk of the solvent.- For complete removal of trace solvents, dry the final product under high vacuum for an extended period.

Quantitative Data for Purification

The following table summarizes key physical properties and recommended processing parameters for the purification of this compound.

ParameterValueNotes
Boiling Point of this compound 317 °C (at 1013.3 hPa)High boiling point necessitates vacuum distillation.[1]
Boiling Point of 2-Ethylhexanol 183-185 °CThe primary impurity to be removed.[3]
Recommended Vacuum for Distillation 10 - 100 TorrLower pressure allows for distillation at a lower temperature, preventing degradation.[2]
Recommended Temperature for Distillation 150 - 200 °CThis is the typical operating temperature range under vacuum for separating similar compounds.[2]
Density of this compound 0.9 g/cm³ (at 20 °C)[1]
Water Solubility of this compound < 0.03 mg/L (at 20 °C)The low water solubility allows for effective washing with aqueous solutions.[1]

Experimental Protocols

Protocol 1: Purification by Washing and Vacuum Distillation

This is the most common and effective method for purifying crude this compound.

  • Acid Removal (if applicable):

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution and shake gently.

    • Vent the funnel frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash until the aqueous layer is neutral (test with pH paper).

    • Wash the organic layer with an equal volume of deionized water to remove any residual salts. Drain the aqueous layer.

  • Drying:

    • Transfer the washed organic layer to a clean, dry flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for at least 30 minutes, or until the liquid is clear.

    • Filter off the drying agent.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus, preferably with a short fractionating column.

    • Transfer the dried crude product to the distillation flask.

    • Slowly apply vacuum, aiming for a pressure between 10 and 100 Torr.

    • Gradually heat the distillation flask.

    • Collect the first fraction, which will primarily be unreacted 2-ethylhexanol.

    • Increase the temperature to distill the pure this compound, collecting it as a separate fraction.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for smaller-scale purifications or when distillation is not feasible.

  • Sample Preparation:

    • Dissolve a small amount of the crude product in a minimal amount of a non-polar solvent, such as hexane.

  • Column Packing:

    • Pack a glass column with silica gel using a slurry method with a non-polar eluent (e.g., hexane).

  • Loading and Elution:

    • Carefully load the dissolved sample onto the top of the silica gel bed.

    • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

    • The separation can be monitored by thin-layer chromatography (TLC).

    • Collect fractions and combine those containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator, followed by drying under high vacuum.

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound (with 2-ethylhexanol & catalyst) Wash Washing (NaHCO3 & H2O) Crude->Wash Remove Acid Drying Drying (MgSO4 or Na2SO4) Wash->Drying Remove Water Distillation Vacuum Distillation Drying->Distillation Separate by Boiling Point Impurity Unreacted 2-Ethylhexanol Distillation->Impurity Low Boiling Fraction Product Pure this compound Distillation->Product High Boiling Fraction

Caption: A workflow diagram illustrating the purification of crude this compound.

References

Technical Support Center: Troubleshooting Emulsion Instability with Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting emulsion instability issues when using Bis(2-ethylhexyl) carbonate. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Ingredient-Related Issues

Question 1: My emulsion is showing signs of creaming/sedimentation shortly after preparation. How can this compound be related to this, and what are the possible solutions?

Answer: Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is primarily caused by a density difference between the oil and water phases.[1][2] this compound, as part of the oil phase, contributes to its overall density.

Troubleshooting Steps:

  • Optimize Oil Phase Concentration: An inappropriate ratio of the oil phase to the water phase can lead to instability.[3] If this compound is a major component of a large oil phase, the propensity for creaming can increase.

    • Recommendation: Re-evaluate the oil-to-water ratio. It may be necessary to reduce the total oil phase concentration.

  • Increase Continuous Phase Viscosity: A higher viscosity in the continuous phase (typically water) can slow down the movement of dispersed droplets, thus hindering creaming or sedimentation.

    • Recommendation: Incorporate a thickening agent or rheology modifier into the aqueous phase. Options include natural gums (e.g., xanthan gum) or synthetic polymers (e.g., carbomers).

  • Reduce Droplet Size: Smaller droplets are less affected by gravity and have a lower tendency to cream or sediment.

    • Recommendation: Employ higher shear during homogenization to reduce the particle size of the emulsion.

Question 2: I am observing flocculation (clumping of droplets) in my emulsion containing this compound. What could be the cause?

Answer: Flocculation occurs when the repulsive forces between droplets are not strong enough to overcome the attractive forces, leading to aggregation.[2][4] While this compound is not the primary cause, its interaction with the emulsifier system can be a contributing factor.

Troubleshooting Steps:

  • Inadequate Emulsifier Concentration: There may be an insufficient amount of emulsifier to adequately cover the surface of all the oil droplets.

    • Recommendation: Increase the concentration of your primary emulsifier or consider adding a co-emulsifier.

  • Incorrect Emulsifier Type (HLB Value): The Hydrophile-Lipophile Balance (HLB) of the emulsifier system must be appropriate for the oil phase. An incorrect HLB can lead to poor stabilization.

    • Recommendation: Ensure the HLB of your emulsifier system is optimized for an oil-in-water (O/W) or water-in-oil (W/O) emulsion containing this compound.

  • Evaluate Zeta Potential: For O/W emulsions, a sufficiently high negative or positive zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between droplets, which prevents flocculation.

    • Recommendation: Measure the zeta potential of your emulsion. If it is low, consider adjusting the pH or adding an ionic emulsifier to increase surface charge.

Question 3: My emulsion is experiencing coalescence (merging of droplets), leading to phase separation. How can I address this?

Answer: Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the complete separation of the oil and water phases.[2][3] This indicates a failure of the interfacial film stabilizing the droplets.

Troubleshooting Steps:

  • Strengthen the Interfacial Film: The chosen emulsifier may not be creating a robust barrier around the droplets.

    • Recommendation: Combine a small molecule surfactant with a polymeric stabilizer. The polymer can create a steric barrier that enhances stability.

  • Optimize this compound Concentration: While an effective emollient, an excessively high concentration of this compound could potentially disrupt the packing of the emulsifier at the interface, depending on the other oils present.

    • Recommendation: Prepare a series of emulsions with varying concentrations of this compound to determine an optimal level.

  • Check for Incompatible Ingredients: Certain ingredients, such as electrolytes or active pharmaceutical ingredients (APIs), can interfere with the stability of the emulsion.

    • Recommendation: Review all components of the formulation for known incompatibilities with your emulsifier system.

Process-Related Issues

Question 4: Can the manufacturing process influence the stability of an emulsion with this compound?

Answer: Yes, the manufacturing process is critical to forming a stable emulsion.

Troubleshooting Steps:

  • Homogenization Energy and Duration: Insufficient energy during homogenization will result in large, non-uniform droplets that are prone to instability. Conversely, excessive shear can sometimes break down certain types of stabilizers.

    • Recommendation: Optimize the speed and duration of your homogenizer. Monitor the droplet size distribution as a function of these parameters.

  • Temperature of Phases: The oil and water phases should be at a similar temperature (typically 70-80°C) during emulsification to ensure all components, especially waxes and solid emulsifiers, are fully melted and to facilitate efficient emulsification.

    • Recommendation: Carefully control and monitor the temperature of both phases before and during the emulsification process.

  • Cooling Rate: The rate of cooling after emulsification can impact the final texture and stability.

    • Recommendation: Employ a controlled and consistent cooling process with gentle stirring.

Data Presentation: Impact of Formulation Variables on Emulsion Stability

The following tables summarize hypothetical but representative quantitative data for an oil-in-water emulsion where the oil phase contains this compound. These illustrate how changing key parameters can affect stability metrics.

Table 1: Effect of Emulsifier Concentration on Emulsion Properties

Emulsifier Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability after 1 month @ 45°C
1.08500.65-15.2Phase Separation
2.54200.30-28.5Slight Creaming
5.02500.22-35.8Stable

Table 2: Effect of Homogenization Time on Emulsion Properties

Homogenization Time (min)Mean Droplet Size (nm)Polydispersity Index (PDI)Viscosity (cP)Stability after 1 month @ 45°C
19800.721200Coalescence
53100.252500Stable
102800.232650Stable

Experimental Protocols

Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)
  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This is used to determine the hydrodynamic diameter of the droplets.[5][6]

  • Methodology:

    • Prepare the emulsion sample by diluting it with deionized water to a suitable concentration to avoid multiple scattering effects. The solution should appear slightly hazy.[7]

    • Ensure the diluent is filtered (e.g., through a 0.22 µm filter) to remove any dust or extraneous particles.

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a clean cuvette and insert it into the DLS instrument.

    • Perform the measurement, typically acquiring data for 60-120 seconds.

    • The instrument's software will use the Stokes-Einstein equation to calculate the average particle size and the PDI, which indicates the breadth of the size distribution.[8]

    • Perform at least three replicate measurements for each sample.

Zeta Potential Measurement
  • Principle: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is determined by measuring the electrophoretic mobility of the droplets in an applied electric field.[9]

  • Methodology:

    • Prepare the sample by diluting the emulsion in an appropriate medium, typically filtered deionized water or a specific buffer.[10]

    • Inject the diluted sample into the specific measurement cell (e.g., a folded capillary cell).

    • Place the cell into the instrument, ensuring no air bubbles are present.

    • Apply an electric field. The instrument measures the velocity of the particles (electrophoretic mobility) using Laser Doppler Velocimetry.

    • The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used.

    • Conduct measurements in triplicate.

Rheological Analysis
  • Principle: Rheology is the study of the flow and deformation of materials. For emulsions, it provides information on viscosity, yield stress, and viscoelastic properties, which are crucial for stability and sensory characteristics.[11][12]

  • Methodology:

    • Viscosity Measurement:

      • Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

      • Place an adequate amount of the undiluted emulsion onto the lower plate and bring the upper geometry to the correct gap setting.

      • Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) at a constant temperature.

      • Plot viscosity as a function of shear rate to observe shear-thinning or other flow behaviors.

    • Oscillatory Testing (for viscoelastic properties):

      • Perform an amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER).

      • Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G''). A higher G' indicates a more structured, solid-like behavior, which can contribute to stability.

Accelerated Stability Testing
  • Principle: Exposing the emulsion to stress conditions (e.g., elevated temperature) accelerates the rate of physical and chemical degradation, allowing for a faster prediction of its long-term stability.[1][4][13]

  • Methodology:

    • Divide the emulsion into multiple samples in their final intended packaging.

    • Store the samples at various controlled temperature and humidity conditions. Common conditions include:

      • 4°C (refrigerated)

      • 25°C / 60% RH (room temperature, control)

      • 45°C / 75% RH (accelerated condition)[14]

    • Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

    • At each time point, assess the following parameters:

      • Macroscopic Appearance: Color, odor, phase separation, creaming.

      • Microscopic Appearance: Droplet size and aggregation (via microscopy).

      • Physicochemical Properties: pH, viscosity, and particle size distribution.

Visualizations

Troubleshooting_Emulsion_Instability cluster_Symptoms Identify Symptom cluster_Causes Potential Causes cluster_Solutions Corrective Actions Start Emulsion Instability Observed Creaming Creaming / Sedimentation Start->Creaming Flocculation Flocculation Start->Flocculation Coalescence Coalescence Start->Coalescence Density Density Mismatch Creaming->Density Viscosity Low Viscosity Creaming->Viscosity DropletSize Large Droplets Creaming->DropletSize EmulsifierConc Insufficient Emulsifier Flocculation->EmulsifierConc Zeta Low Zeta Potential Flocculation->Zeta Coalescence->EmulsifierConc InterfacialFilm Weak Interfacial Film Coalescence->InterfacialFilm Process Suboptimal Process Coalescence->Process AdjustRatio Adjust Oil/Water Ratio Density->AdjustRatio AddThickener Add Rheology Modifier Viscosity->AddThickener Homogenize Increase Homogenization DropletSize->Homogenize IncreaseEmulsifier Increase Emulsifier Conc. EmulsifierConc->IncreaseEmulsifier AdjustpH Adjust pH / Add Ionic Emulsifier Zeta->AdjustpH AddStabilizer Add Polymeric Stabilizer InterfacialFilm->AddStabilizer OptimizeProcess Optimize Temp. / Cooling Process->OptimizeProcess

Caption: Troubleshooting workflow for emulsion instability.

Caption: Workflow for experimental emulsion analysis.

References

Optimizing reaction conditions for transesterification of diethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of diethyl carbonate (DEC) transesterification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for the transesterification of diethyl carbonate?

A1: The primary parameters to consider for optimizing the transesterification of diethyl carbonate are the choice of catalyst, reaction temperature, the molar ratio of reactants, and reaction time. Each of these factors significantly influences reaction conversion, selectivity, and overall yield.

Q2: Which catalysts are commonly used for this reaction?

A2: A variety of catalysts can be employed, ranging from homogeneous to heterogeneous systems. Common examples include:

  • Homogeneous catalysts: Sodium ethoxide is an effective homogeneous catalyst.[1][2]

  • Heterogeneous catalysts: Solid-supported catalysts are often preferred for their ease of separation and potential for reuse. Examples include potassium carbonate on alumina (K₂CO₃/γ-Al₂O₃)[3][4], 3-amino-1,2,4-triazole potassium on alumina (KATriz/Al₂O₃)[5][6][7], and cerium-zirconium oxides (Ce-Zr-O)[8].

Q3: How does reaction temperature affect the synthesis of diethyl carbonate?

A3: Reaction temperature has a significant impact on both the rate of reaction and product selectivity. For instance, in the transesterification of dimethyl carbonate (DMC) with ethanol using a KATriz/Al₂O₃ catalyst, increasing the temperature from 50°C to 80°C markedly improves both DMC conversion and DEC selectivity.[7] However, further increasing the temperature to 90°C may not lead to significant improvements.[7] It is crucial to determine the optimal temperature for the specific catalytic system being used.

Q4: What is the importance of the reactant molar ratio?

A4: The molar ratio of the alcohol to the carbonate source is a critical factor in determining the product distribution. In the synthesis of DEC from DMC and ethanol, a higher ethanol-to-DMC ratio generally favors the formation of DEC. For example, with a KATriz/Al₂O₃ catalyst, a DMC to ethanol ratio of 1:10 resulted in a DEC selectivity of 91%.[5][6][7] Conversely, a higher DMC to ethanol ratio can favor the production of ethyl methyl carbonate (EMC).[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion of Starting Material 1. Insufficient catalyst activity or loading.2. Sub-optimal reaction temperature.3. Inadequate reaction time.4. Poor mixing.1. Increase catalyst concentration or screen for a more active catalyst.2. Optimize the reaction temperature. For the KATriz/Al₂O₃ catalyzed reaction of DMC and ethanol, 80°C was found to be optimal.[7]3. Increase the reaction time. Time-course studies can help determine the point of maximum conversion.[6]4. Ensure vigorous stirring to overcome mass transfer limitations.
Low Selectivity towards Diethyl Carbonate 1. Incorrect reactant molar ratio.2. Reaction temperature is not optimal for DEC formation.3. Formation of side products.1. Adjust the molar ratio of alcohol to carbonate. A higher excess of ethanol typically favors DEC formation.[3][7]2. Conduct a temperature optimization study. Higher temperatures can sometimes favor the conversion of intermediate products (like EMC) to DEC.[7]3. Analyze byproducts to understand side reactions and adjust conditions accordingly.
Catalyst Deactivation (for heterogeneous catalysts) 1. Leaching of the active component.2. Fouling of the catalyst surface.3. Sintering of the catalyst at high temperatures.1. Perform post-reaction analysis of the catalyst to check for changes in composition.2. Pre-treat reactants to remove impurities. Consider catalyst regeneration procedures.3. Operate at the lowest effective temperature to maintain catalyst stability.
Difficulty in Product Separation 1. Formation of azeotropes.2. Similar boiling points of products and reactants.1. Employ reactive distillation, which combines reaction and distillation to continuously remove the desired product, driving the equilibrium forward.[2]2. Utilize fractional distillation with a high-efficiency column.

Data Summary

Table 1: Effect of Reactant Molar Ratio on DEC Synthesis

CatalystCarbonate SourceAlcoholMolar Ratio (Carbonate:Alcohol)Temperature (°C)DEC Selectivity (%)Reference
14 wt% KATriz/Al₂O₃DMCEthanol1:108091.5[7]
10K₂CO₃/γ-Al₂O₃DMCEthanol1:1014079.5[3]
10K₂CO₃/γ-Al₂O₃DMCEthanol1:2014088.0[3]
Sodium EthoxideECEthanol1:4.5--[2]

Table 2: Effect of Reaction Temperature on DEC Synthesis from DMC and Ethanol

CatalystMolar Ratio (DMC:Ethanol)Temperature (°C)DMC Conversion (%)DEC Selectivity (%)Reference
14 wt% KATriz/Al₂O₃1:10502512.6[7]
14 wt% KATriz/Al₂O₃1:10808891[7]
14 wt% KATriz/Al₂O₃1:1090~88~91[7]

Experimental Protocols

Protocol 1: Transesterification of Dimethyl Carbonate with Ethanol using a Heterogeneous Catalyst in a Batch Reactor

This protocol is based on the methodology described for the KATriz/Al₂O₃ catalyst system.[6][7]

1. Materials:

  • Dimethyl carbonate (DMC)
  • Ethanol (C₂H₅OH)
  • 14 wt% KATriz/Al₂O₃ catalyst
  • Three-necked flask reactor
  • Magnetic stirrer with heating mantle
  • Condenser
  • Gas chromatograph (GC) for analysis

2. Procedure:

  • Set up the three-necked flask with a magnetic stirrer, condenser, and a temperature probe.
  • Charge the reactor with the desired amounts of DMC, ethanol, and the catalyst. For example, 10 mmol DMC, 100 mmol ethanol (1:10 molar ratio), and 0.1 g of the 14 wt% KATriz/Al₂O₃ catalyst.[7]
  • Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
  • Maintain the reaction at the set temperature for the specified duration (e.g., 8 hours).
  • After the reaction is complete, cool the reactor to room temperature.
  • Separate the solid catalyst from the liquid mixture by filtration or centrifugation.
  • Analyze the liquid product mixture using a gas chromatograph to determine the conversion of DMC and the selectivity towards DEC and other products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Measure Reactants (DMC, Ethanol) charge Charge Reactor reagents->charge catalyst Weigh Catalyst catalyst->charge setup Assemble Reactor (Flask, Condenser) setup->charge react Heat & Stir (e.g., 80°C, 8h) charge->react cool Cool to RT react->cool separate Separate Catalyst (Filtration) cool->separate analyze Analyze Products (GC) separate->analyze Troubleshooting_Logic cluster_solutions Troubleshooting Steps start Start Experiment check_yield Low Yield or Selectivity? start->check_yield check_temp Optimize Temperature check_yield->check_temp Yes success Successful Optimization check_yield->success No check_ratio Adjust Molar Ratio check_temp->check_ratio check_catalyst Verify Catalyst Activity/ Loading check_ratio->check_catalyst check_time Increase Reaction Time check_catalyst->check_time check_time->start Re-run Experiment

References

Technical Support Center: Catalyst Deactivation in Bis(2-Ethylhexyl) Carbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of Bis(2-ethylhexyl) carbonate.

Troubleshooting Guide

Issue: Decreased Reaction Yield or Slower Reaction Rate

A decrease in yield or a noticeable slowdown in reaction time are common indicators of catalyst deactivation. The following guide will help you diagnose the potential cause and take corrective action.

Step 1: Initial Observation and Assessment

ObservationPotential CauseRecommended Next Step
Gradual loss of activity over several cyclesPoisoning, Fouling (coking), LeachingProceed to Step 2 for detailed analysis
Sudden and significant drop in activityStrong catalyst poisoningProceed to Step 2, focusing on poison identification
Change in catalyst's physical appearance (e.g., color, texture)Thermal degradation (sintering), Severe foulingProceed to Step 2, with an emphasis on catalyst characterization

Step 2: Pinpointing the Deactivation Mechanism

Deactivation MechanismDiagnostic ApproachMitigation Strategies & Regeneration
Poisoning Analysis of Reactants: Check for impurities in 2-ethylhexanol and the carbonate source (e.g., dimethyl carbonate, urea). Common poisons include water, sulfur, and nitrogen compounds.[1][2] Catalyst Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Elemental Analysis to detect foreign elements on the catalyst surface.Purify Reactants: Ensure high-purity starting materials. Regeneration: Chemical washing with a suitable solvent to remove the poison. For some metal catalysts, an oxidative treatment might be effective.
Fouling (Coking) Visual Inspection: The catalyst may appear discolored (darker) or coated with a film. Thermogravimetric Analysis (TGA): This can quantify the amount of deposited carbonaceous material (coke).Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize the formation of byproducts. Regeneration: Controlled calcination (burning off the deposits) in a stream of air or diluted oxygen.
Thermal Degradation (Sintering) Microscopy: Techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can reveal an increase in particle size. X-ray Diffraction (XRD): A decrease in the broadening of diffraction peaks indicates an increase in crystallite size.Control Reaction Temperature: Operate within the catalyst's recommended temperature range to avoid excessive heat. Catalyst Design: Utilize thermally stable supports or promoters to inhibit particle agglomeration. Regeneration: Redispersion of the active phase may be possible through high-temperature treatments, although often challenging.
Leaching Analysis of Reaction Mixture: Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to detect the presence of the active catalytic metal in the reaction solution.Catalyst Modification: Immobilize the catalyst on a solid support to enhance its stability. Optimize Solvent: Choose a solvent system that minimizes the dissolution of the active catalyst component.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Decreased Yield/Rate InitialAssessment Step 1: Initial Observation Start->InitialAssessment SuddenDrop Sudden & Significant Drop InitialAssessment->SuddenDrop GradualLoss Gradual Loss InitialAssessment->GradualLoss PhysicalChange Physical Change InitialAssessment->PhysicalChange Step2 Step 2: Pinpoint Mechanism SuddenDrop->Step2 Likely Poisoning GradualLoss->Step2 Poisoning, Fouling, or Leaching PhysicalChange->Step2 Sintering or Severe Fouling CheckPoisons Analyze Reactants & Catalyst for Poisons Step2->CheckPoisons CheckFouling Inspect Catalyst & Perform TGA Step2->CheckFouling CheckSintering Analyze Catalyst Morphology (TEM/XRD) Step2->CheckSintering CheckLeaching Analyze Reaction Mixture for Leached Metals Step2->CheckLeaching Mitigation Step 3: Mitigation & Regeneration CheckPoisons->Mitigation CheckFouling->Mitigation CheckSintering->Mitigation CheckLeaching->Mitigation PurifyRegenPoison Purify Reactants / Chemical Wash Mitigation->PurifyRegenPoison OptimizeRegenFoul Optimize Conditions / Calcination Mitigation->OptimizeRegenFoul ControlTemp Control Reaction Temperature Mitigation->ControlTemp ModifyCatalyst Immobilize Catalyst / Optimize Solvent Mitigation->ModifyCatalyst End End: Restored Activity PurifyRegenPoison->End OptimizeRegenFoul->End ControlTemp->End ModifyCatalyst->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The synthesis of dialkyl carbonates like this compound is often achieved through transesterification. Common catalysts for this reaction include:

  • Homogeneous catalysts: Alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃), alkali metal hydroxides (e.g., KOH, NaOH), and organometallic compounds (e.g., tin or titanium-based catalysts).

  • Heterogeneous catalysts: Basic oxides (e.g., MgO, CaO), and supported alkali metals.[1]

Q2: My alkali carbonate catalyst is losing activity. What is the likely cause and how can I regenerate it?

A2: For alkali carbonate catalysts, a common cause of deactivation is the reaction with acidic species or water present in the reaction mixture. This can lead to the formation of less active bicarbonate or hydroxide species.[2]

  • Troubleshooting:

    • Check for Acidity: Ensure your reactants are free from acidic impurities.

    • Control Water Content: Minimize the presence of water in your reaction system, as it can hydrolyze the catalyst.

  • Regeneration:

    • Thermal Treatment: Heating the catalyst to a high temperature can often regenerate the active carbonate form by driving off water and carbon dioxide. The specific temperature will depend on the catalyst.

Q3: I am using a heterogeneous catalyst, and it seems to be losing its effectiveness after a few runs. What should I investigate?

A3: With heterogeneous catalysts, besides poisoning and thermal degradation, you should also consider:

  • Leaching: The active catalytic species might be dissolving into the reaction medium. You can analyze the product mixture for traces of the catalyst's metal component.

  • Pore Blocking: The pores of the catalyst support can become blocked by reactants, products, or byproducts, preventing access to the active sites.

Q4: Can I reuse my catalyst? If so, for how many cycles?

A4: The reusability of a catalyst depends on its stability under the reaction conditions and the specific deactivation mechanism. Heterogeneous catalysts are generally designed for easier recovery and reuse. The number of possible cycles can range from a few to many, depending on the rate of deactivation. It is recommended to perform a catalyst lifetime study to determine the number of cycles it can be effectively used for.

Experimental Protocols

Protocol for Measuring Catalyst Activity

This protocol provides a general method for assessing the activity of a catalyst in the synthesis of this compound.

1. Materials and Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis

  • 2-ethylhexanol

  • Carbonate source (e.g., dimethyl carbonate)

  • Catalyst

  • Inert gas supply (e.g., nitrogen or argon)

2. Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Add a measured amount of 2-ethylhexanol and the carbonate source to the flask.

  • Begin stirring and heat the mixture to the desired reaction temperature.

  • Once the temperature has stabilized, add a known quantity of the catalyst to the reaction mixture. This is considered time zero (t=0).

  • Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Quench the reaction in each aliquot immediately (e.g., by rapid cooling or adding a quenching agent).

  • Analyze the composition of each aliquot using GC or HPLC to determine the concentration of this compound.

  • Plot the concentration of the product versus time to determine the reaction rate. The initial slope of this curve is a good measure of the initial catalyst activity.

3. Catalyst Reusability Test:

  • After the first reaction cycle, recover the catalyst from the reaction mixture. For heterogeneous catalysts, this can be done by filtration. For homogeneous catalysts, distillation of the product may be necessary to recover the catalyst.

  • Wash the recovered catalyst with a suitable solvent to remove any adsorbed species and then dry it.

  • Use the recovered catalyst for a subsequent reaction cycle under the same conditions as the first run.

  • Compare the initial reaction rate of the second cycle to that of the first to assess the extent of deactivation. Repeat for multiple cycles.

Catalyst Deactivation Pathways

DeactivationPathways ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., H₂O, S, N compounds) ActiveCatalyst->Poisoning Fouling Fouling / Coking (Carbonaceous Deposits) ActiveCatalyst->Fouling Sintering Thermal Degradation (Sintering) ActiveCatalyst->Sintering Leaching Leaching (Dissolution of Active Phase) ActiveCatalyst->Leaching DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Major pathways leading to catalyst deactivation.

References

Preventing color formation in Bis(2-ethylhexyl) carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(2-ethylhexyl) carbonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthesis, with a particular focus on preventing color formation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Final product is yellow or discolored 1. Thermal Degradation: Excessive reaction temperature or prolonged heating can lead to the decomposition of reactants or products, forming colored byproducts. 2. Oxidation: Presence of oxygen in the reaction vessel can oxidize reactants, intermediates, or the final product, resulting in colored impurities. 3. Impure Reactants: Contaminants in the starting materials (e.g., 2-ethylhexanol, urea, or 2-ethylhexyl chloroformate) can introduce color or react to form colored species. 4. Catalyst-Related Side Reactions: The choice of catalyst and its concentration can influence the formation of colored byproducts. Some catalysts may promote side reactions that lead to discoloration. 5. Residual Impurities: Incomplete removal of colored byproducts or residual catalyst after the reaction.1. Optimize Reaction Temperature: Maintain the reaction temperature within the recommended range for the chosen synthesis method. Use a well-calibrated thermometer and a reliable heating source. Consider vacuum distillation at a lower temperature if applicable. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] 3. Use High-Purity Reactants: Ensure the purity of all starting materials. If necessary, purify the reactants before use (e.g., by distillation). 4. Select Appropriate Catalyst and Concentration: Use the recommended catalyst at the optimal concentration. Perform small-scale experiments to screen different catalysts and concentrations if color formation is a persistent issue. For transesterification reactions, the basicity of the catalyst is a critical factor.[2] 5. Thorough Purification: Employ appropriate purification methods to remove colored impurities. This may include washing with a neutralizing agent (e.g., sodium carbonate solution), treatment with activated carbon, or column chromatography.[3]
Low Yield 1. Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to an incomplete conversion of reactants. 2. Reversible Reaction: The synthesis reaction may be reversible, and the equilibrium may not favor product formation. 3. Loss During Workup: Product loss can occur during extraction, washing, or purification steps. 4. Catalyst Deactivation: The catalyst may become deactivated over time, leading to a decrease in reaction rate and yield.1. Optimize Reaction Conditions: Ensure the reaction is carried out for the recommended duration at the optimal temperature with efficient stirring. Monitor the reaction progress using techniques like TLC or GC. 2. Shift Equilibrium: If the reaction is reversible, use an excess of one reactant or remove a byproduct (e.g., water or a low-boiling alcohol) to drive the reaction towards the product side. 3. Careful Workup: Handle the product carefully during workup procedures to minimize losses. Ensure complete extraction and minimize the number of transfer steps. 4. Catalyst Activation/Replacement: If catalyst deactivation is suspected, consider activating the catalyst before use or using a fresh batch. For some heterogeneous catalysts, regeneration may be possible.[4]
Presence of Byproducts in the Final Product 1. Side Reactions: Depending on the synthesis route, various side reactions can occur, leading to the formation of byproducts. For example, in the synthesis from 2-ethylhexyl chloroformate, di(2-ethylhexyl) carbonate can be a byproduct.[5][6] 2. Incomplete Reaction: Unreacted starting materials will be present as impurities.1. Optimize Reaction Conditions: Fine-tune reaction parameters such as temperature, reaction time, and stoichiometry to minimize side reactions. 2. Effective Purification: Utilize appropriate purification techniques such as distillation under reduced pressure or column chromatography to separate the desired product from byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most cited methods for synthesizing this compound are:

  • Reaction of Urea with 2-Ethylhexanol: This is a common phosgene-free method.[1][]

  • Reaction of 2-Ethylhexyl Chloroformate with 2-Ethylhexanol: This method involves the use of 2-ethylhexyl chloroformate as a reactant.

  • Transesterification: This involves the reaction of a simpler dialkyl carbonate (like diethyl carbonate) with 2-ethylhexanol in the presence of a catalyst.

Q2: How can I quantitatively measure the color of my this compound product?

A2: The color of liquid chemicals is typically measured using a spectrophotometer and expressed on a standardized scale such as the APHA/Hazen (ASTM D1209) or Gardner color scale.[8][9][10] A spectrophotometer measures the absorbance or transmittance of light at specific wavelengths, providing an objective and quantitative measure of color.[8][11][12]

Q3: What is the role of an inert atmosphere in preventing color formation?

A3: An inert atmosphere, typically nitrogen or argon, displaces oxygen from the reaction vessel. This is crucial because oxygen can participate in oxidation reactions, especially at elevated temperatures, leading to the formation of colored byproducts.[1]

Q4: Can activated carbon be used to decolorize a yellow sample of this compound?

A4: Yes, activated carbon is a common and effective adsorbent for removing colored impurities from organic liquids.[13][14][15][16] The process involves stirring the colored product with a small amount of activated carbon, followed by filtration to remove the carbon and the adsorbed impurities. The effectiveness depends on the type of activated carbon, the amount used, contact time, and temperature.

Q5: How does reaction temperature affect color formation?

A5: Higher reaction temperatures can accelerate the rate of desired reactions but can also promote side reactions and thermal decomposition of reactants and products, which often lead to the formation of colored impurities.[17] It is essential to maintain the temperature within the optimal range for the specific synthesis method to minimize discoloration.

Experimental Protocols

General Protocol for Decolorization using Activated Carbon

This protocol provides a general procedure for the decolorization of this compound.

Materials:

  • Colored this compound

  • Powdered activated carbon (0.5-2.0% by weight of the carbonate)

  • Filter aid (e.g., Celite) (optional)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • In a suitable flask, add the colored this compound.

  • Add the calculated amount of powdered activated carbon to the flask.

  • Stir the mixture vigorously at a slightly elevated temperature (e.g., 50-70 °C) for a specified period (typically 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • Allow the mixture to cool slightly and then filter it to remove the activated carbon. Using a filter aid can help prevent fine carbon particles from passing through the filter paper.

  • Collect the filtrate, which should be the decolorized this compound.

  • Assess the color of the purified product using a spectrophotometer or by visual comparison against a standard.

Quantitative Data Summary

The following table summarizes the expected impact of key parameters on product color, based on general principles of organic synthesis.

Parameter Condition Expected Impact on Product Color (APHA/Hazen Scale)
Reaction Temperature Low (e.g., 120-140 °C)Lower color value (e.g., < 50)
High (e.g., > 180 °C)Higher color value (e.g., > 150), potential for significant yellowing
Atmosphere Inert (Nitrogen/Argon)Minimal color formation
AirIncreased likelihood of color formation due to oxidation
Reactant Purity High PurityLow color value
Low Purity (with colored impurities)Higher color value, potential for carry-over of color
Purification No treatmentColor will depend on synthesis conditions
Activated Carbon TreatmentSignificant reduction in color value

Visualizations

Logical Workflow for Troubleshooting Color Formation

The following diagram illustrates a logical workflow for identifying and resolving issues related to color formation during the synthesis of this compound.

G start Product is Discolored check_temp Review Reaction Temperature start->check_temp check_atm Check Reaction Atmosphere start->check_atm check_reactants Analyze Reactant Purity start->check_reactants check_catalyst Evaluate Catalyst start->check_catalyst purify Implement Purification Step check_temp->purify check_atm->purify check_reactants->purify check_catalyst->purify solution Colorless Product purify->solution

Caption: Troubleshooting workflow for discolored product.

Synthesis and Purification Pathway

This diagram outlines the general steps involved in the synthesis of this compound and the subsequent purification to obtain a colorless product.

G Reactants Reactants (e.g., Urea + 2-Ethylhexanol) Reaction Synthesis Reaction (with Catalyst) Reactants->Reaction Crude_Product Crude Product (Potentially Colored) Reaction->Crude_Product Neutralization Neutralization/Washing Crude_Product->Neutralization Decolorization Decolorization (e.g., Activated Carbon) Neutralization->Decolorization Purification Final Purification (e.g., Distillation) Decolorization->Purification Final_Product Pure, Colorless This compound Purification->Final_Product

Caption: Synthesis and purification process flow.

References

Technical Support Center: Resolving Phase Separation in Formulations with Diethylhexyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers in drug development and formulation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address phase separation issues when working with Diethylhexyl Carbonate.

Troubleshooting Guides

Phase separation is a common challenge in emulsion formulation. This guide provides a systematic approach to diagnosing and resolving instability in formulations containing Diethylhexyl Carbonate, a versatile emollient known for its light, non-greasy feel.

Issue 1: Immediate Phase Separation After Formulation

Question: My emulsion with Diethylhexyl Carbonate separated into distinct oil and water layers immediately after I finished making it. What's causing this and how can I fix it?

Answer: Immediate phase separation, or coalescence, indicates a fundamental instability in your formulation. The primary causes are often related to an inappropriate emulsifier system or insufficient processing energy.

Troubleshooting Steps:

  • Evaluate the Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is critical for stabilizing the oil phase, which includes Diethylhexyl Carbonate.

    • Required HLB Estimation: The exact required HLB for Diethylhexyl Carbonate is not widely published. However, for similar carbonate emollients like Dicaprylyl Carbonate, the required HLB for an oil-in-water (O/W) emulsion is approximately 11.[1] This serves as a good starting point for your formulation. For water-in-oil (W/O) emulsions, a lower HLB in the range of 3-6 is generally required.[2]

    • Action: Calculate the current HLB of your emulsifier blend. If it deviates significantly from the estimated required HLB, adjust the ratios of your high and low HLB emulsifiers. Often, a blend of emulsifiers provides better stability than a single one.[3]

  • Increase Emulsifier Concentration: You may have an insufficient amount of emulsifier to adequately coat the surface of the oil droplets, leading to their coalescence.

    • Action: Incrementally increase the total emulsifier concentration in your formulation. See the table below for a hypothetical experimental design.

  • Optimize Homogenization: The energy input during mixing is crucial for reducing droplet size and creating a stable emulsion.

    • Action: Increase the speed and duration of your homogenization process. Ensure that the mixing vessel and homogenizer are appropriately sized for your batch to avoid inefficient mixing.[4]

Formulation IDDiethylhexyl Carbonate (%)Total Emulsifier (%)Co-emulsifier (e.g., Cetearyl Alcohol) (%)Stability Observation (24h at 25°C)
F11531Phase Separation
F21541Slight Creaming
F31551Stable
F41552Stable, Increased Viscosity
Issue 2: Creaming or Sedimentation Over Time

Question: My lotion containing Diethylhexyl Carbonate looked stable initially, but a creamy layer formed at the top after a few days. What is happening and how can I prevent it?

Answer: This phenomenon is called creaming (or sedimentation if the dispersed phase is denser) and is a reversible form of phase separation. It is often caused by differences in density between the oil and water phases and can be addressed by increasing the viscosity of the continuous phase and reducing the droplet size.

Troubleshooting Steps:

  • Increase the Viscosity of the Continuous Phase: A more viscous external phase will slow the movement of the dispersed droplets.

    • Action: Incorporate a viscosity modifier (thickener) into the continuous phase (typically the water phase in an O/W emulsion). Common options include natural gums (e.g., Xanthan Gum) or synthetic polymers (e.g., Carbomers).

  • Reduce Droplet Size: Smaller droplets are less affected by gravity and will cream or sediment more slowly.

    • Action: Re-evaluate your homogenization process. Higher shear or longer mixing times can lead to a smaller and more uniform droplet size distribution.

  • Add a Stabilizer: Certain ingredients can help to structure the emulsion and prevent droplet movement.

    • Action: Consider adding a co-emulsifier or stabilizer. Fatty alcohols like Cetyl Alcohol or Cetearyl Alcohol can increase viscosity and improve emulsion stability.[5]

Formulation IDDiethylhexyl Carbonate (%)Emulsifier System (%)Viscosity ModifierViscosity (cP at 25°C)Stability (7 days at 40°C)
F5104None1,500Creaming
F61040.3% Xanthan Gum5,000Stable
F71040.5% Carbomer8,000Stable

Frequently Asked Questions (FAQs)

Q1: What is the required HLB of Diethylhexyl Carbonate?

Q2: How can I experimentally determine the required HLB for my oil phase containing Diethylhexyl Carbonate?

A2: You can perform a series of experiments using a blend of a high HLB and a low HLB emulsifier of the same chemical type.[6] Prepare a series of emulsions where the HLB of the emulsifier blend is varied systematically. The blend that produces the most stable emulsion corresponds to the required HLB of your oil phase. Stability can be assessed visually or through more quantitative measures like particle size analysis over time.[7][8]

Q3: What are some suitable emulsifiers for formulations with Diethylhexyl Carbonate?

A3: The choice of emulsifier depends on whether you are creating an O/W or W/O emulsion and the other components in your oil phase. For O/W emulsions, consider blends of non-ionic emulsifiers like Glyceryl Stearate and PEG-100 Stearate, or Polysorbates with Sorbitan Esters to achieve the desired HLB. For W/O emulsions, emulsifiers with low HLB values such as Sorbitan Oleate or Polyglyceryl esters are suitable.

Q4: Can temperature affect the stability of my Diethylhexyl Carbonate emulsion?

A4: Yes, temperature can significantly impact emulsion stability. High temperatures can decrease the viscosity of the continuous phase, accelerating creaming or sedimentation.[9] It can also affect the solubility of non-ionic emulsifiers, potentially leading to phase inversion. Freeze-thaw cycles can also disrupt the emulsion structure. Therefore, it is crucial to conduct stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) and through several freeze-thaw cycles.[9]

Q5: My sunscreen formulation with Diethylhexyl Carbonate is showing signs of instability. Are there any specific considerations for sunscreens?

A5: Diethylhexyl Carbonate is an excellent solvent for crystalline UV filters.[10] However, the high concentration of solids and other oils in sunscreen formulations can be challenging to stabilize. Ensure your emulsifier system is robust enough to handle the entire oil phase. The presence of inorganic UV filters like Titanium Dioxide or Zinc Oxide can also impact emulsion stability, sometimes requiring specific dispersing agents or emulsifiers.[11][12]

Experimental Protocols

Protocol 1: Experimental Determination of Required HLB

This protocol outlines a method to experimentally determine the required HLB of an oil phase containing Diethylhexyl Carbonate for an O/W emulsion.

Methodology:

  • Prepare the Oil Phase: Create a blend of your oil phase ingredients, including Diethylhexyl Carbonate, in the desired ratios.

  • Select Emulsifier Pair: Choose a pair of emulsifiers of the same chemical class with a known low and high HLB value (e.g., Sorbitan Stearate - HLB 4.7 and Polysorbate 60 - HLB 14.9).

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values (e.g., from HLB 8 to 14 in increments of 1). The percentage of each emulsifier in the blend can be calculated using the following formula: % of High HLB Emulsifier = (Required HLB - Low HLB) / (High HLB - Low HLB) x 100

  • Prepare Emulsions: For each emulsifier blend, prepare a small batch of the emulsion using a consistent method (e.g., hot process homogenization). Keep the total emulsifier concentration constant for all batches.

  • Evaluate Stability: Visually assess the stability of each emulsion after 24 hours, 1 week, and 4 weeks at both room temperature and an elevated temperature (e.g., 40°C). Look for signs of creaming, coalescence, or phase separation.

  • Determine Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB for your oil phase.

Protocol 2: Accelerated Stability Testing (Freeze-Thaw Cycling)

This protocol is used to assess the stability of an emulsion to temperature extremes.

Methodology:

  • Sample Preparation: Fill at least three containers with your final formulation and three with a control formulation (if applicable).

  • Cycle 1:

    • Place the samples in a freezer at -10°C to -20°C for 24 hours.

    • Remove the samples and allow them to thaw at room temperature (20-25°C) for 24 hours.

  • Evaluation: After the first cycle, visually inspect the samples for any signs of instability such as graininess, crystallization, or phase separation.

  • Repeat Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Final Assessment: After the final cycle, compare the samples to a control sample stored at room temperature. Evaluate for any changes in appearance, viscosity, pH, and droplet size.

Visualizations

G cluster_0 Troubleshooting Workflow for Phase Separation cluster_1 Immediate Separation Solutions cluster_2 Delayed Separation Solutions Start Phase Separation Observed Issue_Type Immediate or Delayed Separation? Start->Issue_Type Immediate Immediate Separation (Coalescence) Issue_Type->Immediate Immediate Delayed Delayed Separation (Creaming/Sedimentation) Issue_Type->Delayed Delayed HLB Check/Adjust HLB of Emulsifier System Immediate->HLB Viscosity Increase Viscosity of Continuous Phase Delayed->Viscosity Emulsifier_Conc Increase Emulsifier Concentration HLB->Emulsifier_Conc Homogenization_Immediate Optimize Homogenization (Speed/Time) Emulsifier_Conc->Homogenization_Immediate End Stable Emulsion Homogenization_Immediate->End Droplet_Size Reduce Droplet Size (Optimize Homogenization) Viscosity->Droplet_Size Stabilizer Add Co-emulsifier/ Stabilizer Droplet_Size->Stabilizer Stabilizer->End

Caption: Troubleshooting workflow for phase separation.

G cluster_0 Experimental Workflow for Required HLB Determination A Prepare Oil Phase (with Diethylhexyl Carbonate) C Create Series of Emulsifier Blends (Varying HLB) A->C B Select High & Low HLB Emulsifier Pair B->C D Prepare Emulsions (Constant Emulsifier %) C->D E Conduct Stability Testing (Visual & Instrumental) D->E F Identify Most Stable Emulsion E->F Analysis G Determine Required HLB F->G

Caption: Workflow for determining the required HLB.

References

Addressing crystallization problems in high-concentration Bis(2-ethylhexyl) carbonate formulas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Concentration Bis(2-ethylhexyl) Carbonate (BEHC) Formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to crystallization in their experiments.

This compound is a versatile liquid excipient with a very low melting point (below -50°C), making crystallization of the pure substance under normal storage and handling conditions highly unlikely.[1] Therefore, if you are observing crystal formation in a high-concentration BEHC formula, it is probable that another component in your formulation is crystallizing, or that interactions between components are inducing crystallization.

This guide provides a structured approach to troubleshooting these issues, presented in a question-and-answer format.

Troubleshooting Guide

My high-concentration BEHC formulation is showing signs of crystallization. What should I do first?

The first step is to systematically identify the nature of the crystals and the underlying cause of their formation. A logical troubleshooting workflow can guide you through this process.

Experimental Workflow: Troubleshooting Crystallization

G A Crystallization Observed in High-Concentration BEHC Formulation B Step 1: Isolate and Characterize Crystals A->B C Visual Inspection & Polarized Light Microscopy B->C Initial Analysis D Advanced Characterization: - DSC (Melting Point) - XRPD (Crystal Structure) - FTIR/Raman (Functional Groups) B->D If Needed E Step 2: Identify the Crystallizing Component C->E D->E F Compare crystal characteristics to known properties of all formulation components (API, excipients). E->F G Step 3: Determine the Root Cause F->G H Is the formulation supersaturated? G->H I Are there incompatible components? G->I J Is temperature a factor? G->J K Are impurities present? G->K L Step 4: Implement Solutions H->L I->L J->L K->L M Adjust Concentration L->M N Modify Solvent System (Co-solvents/Anti-solvents) L->N O Control Temperature (Slower Cooling, Storage Temp.) L->O P Purify Components L->P

Caption: A stepwise workflow for identifying and resolving crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of crystallization in my BEHC formulation?

Given BEHC's low melting point, crystallization is likely due to one of the following factors related to other components in your formula:

  • Supersaturation: The concentration of a component (like the active pharmaceutical ingredient, API) has exceeded its solubility limit in the BEHC-based solvent system.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of other components, leading to crystallization.

  • Solvent Properties: The solvent mixture may not be optimal for keeping all components dissolved. The addition of an anti-solvent or the evaporation of a co-solvent can trigger crystallization.

  • Presence of Impurities: Impurities can act as nucleation sites, initiating crystal growth.[2]

  • pH Changes: For ionizable compounds, a shift in pH can alter their solubility and lead to precipitation.

Q2: How can I identify the component that is crystallizing?

A combination of analytical techniques can help you identify the crystalline material.

TechniqueInformation Provided
Polarized Light Microscopy Allows for visual confirmation of crystallinity (birefringence) and observation of crystal morphology (shape and size).
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal transitions of the isolated crystals, which can be compared to the known thermal properties of the individual components in your formulation.
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" of the crystalline structure, which can be matched against reference patterns of your starting materials to confirm the identity of the crystals.
Fourier-Transform Infrared (FTIR) / Raman Spectroscopy Identifies the functional groups present in the crystalline material, offering clues to its chemical identity.
High-Performance Liquid Chromatography (HPLC) Can be used to determine the chemical purity of the isolated crystals.
Q3: My API is crystallizing out of the BEHC formulation. How can I improve its solubility?

If you've identified the API as the crystallizing component, several strategies can be employed to enhance its solubility:

  • Co-solvent Addition: Introduce a co-solvent in which the API is more soluble. The choice of co-solvent is critical and should be guided by the polarity of your API.

  • Slower Cooling Rate: If crystallization occurs upon cooling, slowing down the cooling process can prevent rapid supersaturation and allow for a more stable solution to form.

  • Use of Solubilizing Excipients: Depending on the nature of your API, surfactants or other solubilizing agents might be beneficial.

  • pH Adjustment: If your API is ionizable, adjusting the pH of the formulation to a range where the ionized (and typically more soluble) form is predominant can prevent crystallization.

Q4: Could impurities in the BEHC or other components be the cause of crystallization?

Yes, impurities can play a significant role in initiating crystallization, even at low levels. They can act as nucleation sites or "seeds" for crystal growth. If you suspect impurities are the cause, consider the following:

  • Purity Analysis: Analyze the purity of all starting materials using techniques like HPLC or Gas Chromatography (GC).

  • Filtration: Filtering the formulation through a 0.22 µm filter can remove particulate matter that might be acting as nucleation sites.

Q5: What should I do if I don't observe any crystals, but the solution turns cloudy or an oily phase separates?

The appearance of cloudiness or an oily liquid separating from the main solution is known as liquid-liquid phase separation (LLPS) or "oiling out". This can be a precursor to crystallization and indicates that a component is coming out of solution.

Troubleshooting LLPS

G A Oiling Out / LLPS Observed B Is the solute concentration too high? A->B C Is the cooling rate too fast? A->C D Is the solvent system optimal? A->D H Consider Seeding with Desired Crystal Form A->H Alternative Strategy E Reduce Concentration B->E F Slow Down Cooling (e.g., use an insulated container) C->F G Add a Co-solvent to Improve Solubility D->G

Caption: Logical steps for addressing liquid-liquid phase separation.

Solutions for LLPS are similar to those for crystallization and often involve adjusting the solvent system or cooling rate to maintain a single-phase solution.[3]

Experimental Protocols

Protocol 1: Identification of Crystalline Material by DSC
  • Sample Preparation: Carefully isolate the crystals from the liquid formulation by filtration or centrifugation. Gently wash the crystals with a solvent in which they are known to be insoluble to remove any residual liquid formulation. Dry the crystals under vacuum.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Analysis: Accurately weigh 2-5 mg of the dried crystals into an aluminum pan and seal it. Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting points of all components in your formulation.

  • Data Interpretation: The temperature at which a sharp endothermic peak occurs corresponds to the melting point of the crystalline material. Compare this to the known melting points of your API and other solid excipients.

Protocol 2: Screening for Effective Co-solvents
  • Preparation: Prepare a series of saturated or near-saturated solutions of your crystallizing component (e.g., the API) in BEHC at a controlled temperature.

  • Co-solvent Addition: To separate vials of the solution, add increasing amounts (e.g., 5%, 10%, 20% v/v) of different pharmaceutically acceptable co-solvents. A table of common solvents and their properties is provided below.

  • Observation: Agitate the mixtures until homogeneous. Observe the samples for any signs of precipitation or cloudiness over a period of time and under different temperature conditions (e.g., room temperature, 4°C).

  • Analysis: The co-solvents that maintain a clear, single-phase solution at the highest concentration of the API and lowest temperature are the most effective.

Table of Common Pharmaceutical Solvents

SolventDielectric Constant (Polarity)Notes
Water80.1High polarity.
Glycerol42.5High viscosity, good for polar compounds.
Ethanol24.5Good for a wide range of compounds.
Propylene Glycol32.0Common co-solvent.
Polyethylene Glycol 40012.5Good for poorly water-soluble compounds.[4]
Dimethyl Sulfoxide (DMSO)47.2High solubilizing power, but use in final formulations may be limited.

This table provides general information. The choice of solvent will depend on the specific properties of the compound that is crystallizing.

By following these troubleshooting steps and utilizing the provided protocols, you can systematically address crystallization issues in your high-concentration this compound formulations.

References

Optimization of stirring speed and temperature for Bis(2-ethylhexyl) carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bis(2-ethylhexyl) Carbonate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized through several routes, including:

  • Transesterification: This is a widely used method involving the reaction of a simple dialkyl carbonate (like diethyl carbonate or dimethyl carbonate) with 2-ethylhexanol. This reaction is often catalyzed by an acid or base.

  • Reaction with Urea: Urea can be reacted with 2-ethylhexanol to produce this compound.

  • Reaction with Phosgene Derivatives: Although less common in modern labs due to the high toxicity of phosgene, derivatives of phosgene can be used to synthesize carbonates. Phosgene-free routes are generally preferred.

Q2: What is the typical temperature range for the synthesis of this compound?

A2: The optimal temperature for the synthesis of this compound can vary depending on the specific reaction pathway and catalyst used. For transesterification reactions, temperatures typically range from 120°C to 180°C. Higher temperatures generally increase the reaction rate, but they can also lead to the formation of side products or decomposition of the desired product. For instance, in the synthesis of a similar compound, diethyl carbonate, increasing the temperature from 120°C to 140°C led to a faster initial reaction rate, but a lower maximum yield due to equilibrium limitations.[1]

Q3: How does stirring speed affect the synthesis of this compound?

A3: Stirring speed, or agitation rate, is a critical parameter in the synthesis of this compound, as it influences the mixing of reactants and the overall mass transfer within the reactor. Inadequate stirring can lead to a heterogeneous reaction mixture, resulting in lower yields and longer reaction times. Conversely, once a certain stirring speed is reached where the reaction is no longer limited by mass transfer, further increases in speed may not significantly impact the reaction rate. For a similar transesterification reaction, it was found that the reaction rate became independent of stirring speed above 240 rpm.[2] Given the viscosity of the reactants, a higher stirring speed is generally recommended to ensure the reaction is in the kinetic-controlled regime.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: A common side reaction, particularly at higher temperatures, is the formation of bis(2-ethylhexyl) ether.[3] The formation of this ether can be influenced by the reaction temperature and the type of catalyst used. Monitoring the reaction for the presence of this and other impurities is crucial for optimizing the synthesis and obtaining a pure product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC to determine if the reaction has reached completion. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Be cautious of exceeding temperatures that could lead to product degradation or side reactions.An increase in the conversion of starting materials to the desired product.
Poor Mass Transfer 1. Increase Stirring Speed: Ensure the reaction mixture is being vigorously and homogeneously stirred. For viscous reactants, a stirring speed in the range of 500-1000 rpm is a reasonable starting point. 2. Check Impeller Design: For larger scale reactions, ensure the impeller design is appropriate for mixing viscous liquids.Improved mixing should enhance the reaction rate and lead to a higher yield.
Equilibrium Limitation 1. Remove Byproducts: If the reaction is reversible (e.g., transesterification releasing a volatile alcohol), consider removing the byproduct (e.g., by distillation) to shift the equilibrium towards the product side. 2. Adjust Reactant Stoichiometry: Using a slight excess of one of the reactants (e.g., 2-ethylhexanol) can help drive the reaction to completion.Shifting the equilibrium should result in a higher conversion of the limiting reactant and an increased yield.
Catalyst Deactivation 1. Use Fresh Catalyst: Ensure the catalyst is active and has not been deactivated by moisture or other impurities. 2. Increase Catalyst Loading: A slight increase in the catalyst concentration may improve the reaction rate and final yield.An active catalyst will effectively promote the reaction, leading to a higher yield in a shorter time.
Issue 2: Formation of Impurities (e.g., Bis(2-ethylhexyl) ether)
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature 1. Lower Reaction Temperature: Operate the reaction at the lower end of the recommended temperature range (e.g., 120-140°C) and monitor for the formation of the ether byproduct.A decrease in the formation of the ether impurity, although this may also decrease the overall reaction rate.
Incorrect Catalyst 1. Screen Different Catalysts: The choice of catalyst can significantly influence the selectivity of the reaction. Consider screening different acid or base catalysts to find one that minimizes side reactions.Identification of a catalyst that provides high selectivity for the desired this compound product.

Experimental Protocols

General Protocol for Transesterification Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.

Materials:

  • Diethyl carbonate (DEC)

  • 2-Ethylhexanol

  • Catalyst (e.g., Sodium methoxide, Titanium (IV) isopropoxide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Solvent for purification (e.g., Hexane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer with a suitable impeller

  • Thermometer or thermocouple

  • Heating mantle with temperature controller

  • Inert gas inlet

  • Distillation setup (for byproduct removal, if applicable)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the three-neck flask with 2-ethylhexanol and the chosen catalyst.

  • Begin stirring the mixture and purge the system with an inert gas.

  • Heat the mixture to the desired reaction temperature (e.g., 140°C).

  • Slowly add diethyl carbonate to the reaction mixture.

  • Maintain the reaction at the set temperature and stirring speed for the desired reaction time (e.g., 8-24 hours). Monitor the reaction progress by TLC or GC.

  • If applicable, slowly distill off the ethanol byproduct to drive the reaction to completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the catalyst according to its nature (e.g., with a dilute acid wash for a base catalyst).

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

Synthesis_Optimization Temp Temperature Yield Yield Temp->Yield Higher T may decrease max yield (equilibrium shift) Time Reaction Time Temp->Time Higher T decreases time (faster rate) SideProducts Side Products Temp->SideProducts Higher T may increase side products Stir Stirring Speed Stir->Yield Higher speed increases yield (improved mass transfer) Stir->Time Higher speed decreases time Purity Purity Stir->Purity Optimal speed improves purity LowYield Low Yield Yield->LowYield Incomplete Incomplete Reaction Time->Incomplete Purity->SideProducts

Caption: Logical relationship between reaction parameters, outcomes, and potential issues in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Stirring Is Stirring Speed Adequate (>500 rpm)? Start->Check_Stirring Increase_Stirring Increase Stirring Speed Check_Stirring->Increase_Stirring No Check_Temp Is Temperature Optimal? Check_Stirring->Check_Temp Yes Increase_Stirring->Check_Temp Adjust_Temp Adjust Temperature (e.g., 120-160°C) Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Catalyst Is Catalyst Active & Sufficient? Check_Time->Check_Catalyst Yes Increase_Time->Check_Catalyst Replace_Catalyst Use Fresh/More Catalyst Check_Catalyst->Replace_Catalyst No End Re-analyze Product Check_Catalyst->End Yes Replace_Catalyst->End

Caption: A workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Minimizing Bis(2-ethylhexyl) Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the bis(2-ethylhexyl) ether (BEHE) byproduct in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions involving 2-ethylhexanol that may lead to the formation of bis(2-ethylhexyl) ether.

1. Q: What is bis(2-ethylhexyl) ether (BEHE) and how does it form?

A: Bis(2-ethylhexyl) ether is a symmetrical ether that can form as a byproduct in reactions involving 2-ethylhexanol, particularly under acidic conditions and at elevated temperatures. The primary mechanism is the acid-catalyzed dehydration of two 2-ethylhexanol molecules. In this SN2 reaction, one molecule of protonated 2-ethylhexanol is attacked by a second molecule of 2-ethylhexanol, leading to the formation of the ether and water.

2. Q: I am observing a significant amount of an unknown byproduct with a high boiling point in my reaction with 2-ethylhexanol. Could it be BEHE?

A: It is highly probable, especially if your reaction is conducted under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) and involves heating. BEHE is a common byproduct in such scenarios. To confirm its identity, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and compare the resulting spectrum with a known standard of bis(2-ethylhexyl) ether.

3. Q: How does reaction temperature influence the formation of BEHE?

A: Temperature is a critical factor. Generally, higher temperatures tend to favor the formation of BEHE. In the acid-catalyzed dehydration of alcohols, there is a competition between ether formation (bimolecular dehydration) and alkene formation (unimolecular dehydration). For primary alcohols like 2-ethylhexanol, lower temperatures (around 130-140°C) typically favor the formation of the symmetrical ether, while higher temperatures (above 150°C) can lead to the formation of alkenes. However, even at temperatures optimized for other desired reactions, such as esterifications, BEHE formation can still occur and increase with rising temperature.

4. Q: What is the effect of the acid catalyst and its concentration on BEHE formation?

A: The presence of a strong acid catalyst is essential for the dehydration reaction that forms BEHE. The concentration of the acid catalyst can influence the rate of BEHE formation. While specific quantitative data is scarce, a higher concentration of a strong protic acid like sulfuric acid would be expected to increase the rate of ether formation. The type of acid catalyst also plays a role. Stronger acids will more readily protonate the alcohol, initiating the reaction.

5. Q: Are there alternative catalysts that can minimize the formation of BEHE?

A: Yes, switching to a different type of catalyst can be an effective strategy. While strong protic acids like sulfuric acid and p-toluenesulfonic acid are common in esterification reactions, they also promote the side reaction of ether formation. Using milder acid catalysts or non-acidic catalysts can reduce the formation of BEHE. For example, in the synthesis of plasticizers, organometallic catalysts based on tin or titanium have been used and are associated with lower byproduct formation. Lewis acid catalysts can also be an alternative to Brønsted acids.

6. Q: How can I adjust my experimental protocol to reduce the formation of BEHE?

A: Based on the principles discussed, here are several strategies you can implement:

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable rate of your primary reaction.

  • Catalyst Selection: If possible, replace strong protic acids with milder alternatives, such as solid acid catalysts or organometallic catalysts.

  • Catalyst Concentration: Use the minimum effective concentration of the acid catalyst.

  • Reaction Time: Monitor your reaction progress and stop it as soon as the desired conversion of your main product is achieved to prevent further formation of byproducts.

  • Water Removal: If your primary reaction produces water (like in an esterification), efficient removal of water can help to shift the equilibrium away from the starting materials and may reduce the opportunity for the alcohol dehydration side reaction to occur.

Data Presentation

The following table summarizes the quantitative data found regarding the influence of temperature on the formation of bis(2-ethylhexyl) ether during the synthesis of bis(2-ethylhexyl) terephthalate using a protic ionic liquid catalyst.

Reaction Temperature (°C)Yield of Bis(2-ethylhexyl) Ether (%)Catalyst System
1101.8Protic Ionic Liquid ([Et3HN]+[HSO4]-)
1202.5Protic Ionic Liquid ([Et3HN]+[HSO4]-)
1303.2Protic Ionic Liquid ([Et3HN]+[HSO4]-)
1404.1Protic Ionic Liquid ([Et3HN]+[HSO4]-)

Data sourced from a study on the synthesis of bis(2-ethylhexyl) terephthalate.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing BEHE in Acid-Catalyzed Reactions

This protocol provides a general framework for running reactions with 2-ethylhexanol while minimizing the formation of the BEHE byproduct.

1. Materials:

  • 2-Ethylhexanol
  • Reactant for the desired primary reaction (e.g., carboxylic acid for esterification)
  • Selected acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)
  • Anhydrous solvent (if required)

2. Procedure:

  • Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a thermometer, a condenser, and, if water is a byproduct, a Dean-Stark trap to remove water azeotropically.
  • Charging Reactants: Charge the flask with 2-ethylhexanol, the other reactant, and the solvent (if any).
  • Catalyst Addition: Add the minimum effective amount of the chosen acid catalyst. Start with a low concentration (e.g., 0.1-0.5 mol% relative to the limiting reagent) and optimize as needed.
  • Temperature Control: Heat the reaction mixture to the lowest temperature that provides a reasonable reaction rate for your primary transformation. Carefully monitor and control the temperature throughout the reaction.
  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR).
  • Work-up: Once the desired product is formed to a satisfactory level, cool the reaction mixture. Quench the acid catalyst by washing with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
  • Analysis: Analyze the crude product by GC or GC-MS to quantify the amount of BEHE byproduct formed.

3. Optimization:

  • If the amount of BEHE is still significant, consider further reducing the reaction temperature and extending the reaction time.
  • Experiment with different, milder acid catalysts (e.g., Amberlyst-15 resin) or non-acidic catalysts relevant to your specific reaction.

Visualizations

The following diagrams illustrate the key chemical pathway and the logic for troubleshooting BEHE formation.

BEHE_Formation_Pathway Figure 1. Reaction Pathway for BEHE Formation 2-EH_1 2-Ethylhexanol Protonated_EH Protonated 2-Ethylhexanol 2-EH_1->Protonated_EH + H+ H_plus H+ H_plus->Protonated_EH Intermediate Oxonium Ion Intermediate Protonated_EH->Intermediate + 2-Ethylhexanol 2-EH_2 2-Ethylhexanol 2-EH_2->Intermediate BEHE Bis(2-ethylhexyl) ether Intermediate->BEHE - H+ Water H2O Intermediate->Water H_plus_regen H+ Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for BEHE Minimization Start High BEHE Byproduct Detected Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Catalyst Is an Alternative Catalyst Feasible? Check_Temp->Check_Catalyst Yes Lower_Temp->Check_Catalyst Change_Catalyst Switch to Milder/Non-Acidic Catalyst Check_Catalyst->Change_Catalyst Yes Check_Conc Is Catalyst Concentration Minimized? Check_Catalyst->Check_Conc No Change_Catalyst->Check_Conc Lower_Conc Reduce Catalyst Concentration Check_Conc->Lower_Conc No Monitor_Time Optimize Reaction Time Check_Conc->Monitor_Time Yes Lower_Conc->Monitor_Time End BEHE Minimized Monitor_Time->End

References

Technical Support Center: Column Chromatography Purification of Bis(2-ethylhexyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Bis(2-ethylhexyl) carbonate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C17H34O3[1][2][3]
Molecular Weight 286.45 g/mol [2]
Boiling Point 342.6 °C at 760 mmHg[1][]
Density 0.895 g/cm³[1][]
Appearance Colorless to straw-colored liquid[5]
Polarity Non-polar[6][7]
Solubility Very low in water (30µg/L at 20℃)[1]

Q2: What is a suitable stationary phase for the column chromatography of this compound?

A2: For the purification of a non-polar compound like this compound, a polar stationary phase is typically used in normal-phase chromatography.[8] Silica gel (70–230 mesh) is a common and effective choice.[9] If the compound shows instability or decomposition on silica, alternative stationary phases like alumina or Florisil can be considered.[10]

Q3: How do I select an appropriate mobile phase (eluent) for the purification?

A3: The selection of the mobile phase is critical for achieving good separation. Since this compound is non-polar, a non-polar solvent system with a small amount of a more polar solvent is generally used to control the elution. A common starting point is a mixture of hexane and ethyl acetate.[11] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low.- Optimize the solvent system using TLC to achieve a clear separation between the product and impurities.[11]- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[12]
Column Overloading: Too much crude sample was loaded onto the column.- Reduce the amount of sample loaded onto the column.[6] A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.
Improperly Packed Column: Channeling or cracks in the stationary phase can lead to poor separation.- Ensure the column is packed uniformly without any air bubbles or cracks.[13]
Product Elutes Too Quickly (Low Retention) Solvent Polarity is Too High: The eluent is too effective at moving the non-polar product through the polar column.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[6]
Product Does Not Elute from the Column Solvent Polarity is Too Low: The eluent is not strong enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.- Ensure you have not made a mistake in preparing the solvent system.[10]
Compound Decomposition: The product may be unstable on the silica gel.- Test the stability of your compound on a small amount of silica gel before running the column.[10]- If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[10][12]
Tailing or Streaking of the Product Band Sample Overloading: Too much sample was applied.- Use a more dilute solution of your sample for loading.[6]
Insolubility of the sample in the eluent: The compound is not fully dissolved in the mobile phase as it moves through the column.- Ensure the crude mixture is fully soluble in the initial mobile phase. If not, consider dissolving the sample in a minimal amount of a stronger solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel before loading it onto the column.[10]

Experimental Protocol: Column Chromatography of this compound

This section provides a general methodology for the purification of this compound using column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the silica gel to settle without forming air bubbles.

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a volatile solvent like dichloromethane.

  • If using a different solvent for dissolution, add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution process using TLC to identify the fractions containing the purified product.

4. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Further dry the product under high vacuum to remove any residual solvent.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry product Purified Product dry->product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_workflow start Start Purification issue Poor Separation? start->issue cause1 Check Solvent System issue->cause1 Yes end Successful Purification issue->end No cause2 Check for Overloading cause1->cause2 solution1 Optimize Eluent via TLC cause1->solution1 cause3 Inspect Column Packing cause2->cause3 solution2 Reduce Sample Amount cause2->solution2 solution3 Repack Column cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Navigating the Scale-Up of Bis(2-ethylhexyl) Carbonate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Bis(2-ethylhexyl) carbonate synthesis. The information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and process diagrams to facilitate a deeper understanding of the synthetic process and aid in overcoming potential hurdles.

Troubleshooting Guide

Low Product Yield

Q1: We are experiencing a lower than expected yield of this compound in our pilot-scale transesterification reaction. What are the potential causes and how can we improve it?

A1: Low yield in the transesterification synthesis of this compound is a common issue during scale-up. Several factors can contribute to this problem.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The transesterification reaction is an equilibrium-limited process. As the reaction volume increases, achieving complete conversion becomes more challenging due to mass transfer limitations.- Increase Catalyst Concentration: Gradually increase the catalyst loading. For base catalysts like sodium methoxide, an increase from 1% to 2% (w/w) can be explored. - Optimize Temperature: While higher temperatures favor faster kinetics, they can also lead to side reactions. For the transesterification of a methyl carbonate with 2-ethylhexanol, a temperature range of 120-140°C is often optimal. - Effective Removal of By-products: The equilibrium can be shifted towards the product by continuously removing the lower-boiling alcohol (e.g., methanol or ethanol) formed during the reaction. Ensure your distillation setup is efficient at the larger scale.
Catalyst Deactivation The catalyst can be deactivated by moisture in the reactants or atmosphere, or by acidic impurities.- Ensure Anhydrous Conditions: Use dry reactants and purge the reactor with an inert gas (e.g., nitrogen or argon) before starting the reaction. - Purify Reactants: If acidity is suspected in the 2-ethylhexanol or the carbonate source, consider a pre-purification step.
Side Reactions At elevated temperatures, side reactions such as the formation of ethers from 2-ethylhexanol can occur.- Lower Reaction Temperature: If by-product analysis confirms the presence of ethers, a reduction in the reaction temperature might be necessary, even if it slightly increases the reaction time.
Sub-optimal Molar Ratio An inappropriate molar ratio of reactants can limit the conversion of the limiting reagent.- Use an Excess of One Reactant: Employing a slight excess of the more volatile carbonate reactant (e.g., diethyl carbonate) can help drive the reaction to completion. A molar ratio of 1:2.2 (2-ethylhexanol to diethyl carbonate) can be a good starting point for optimization.
Product Impurities

Q2: Our final this compound product is showing significant impurities after purification. What are the likely contaminants and how can we remove them?

A2: Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation during purification.

Common Impurities and Purification Strategies:

Impurity Source Recommended Purification Method
Unreacted 2-ethylhexanol Incomplete reaction or use of a large excess.Vacuum Distillation: Due to the significant difference in boiling points, unreacted 2-ethylhexanol can be effectively removed by fractional distillation under reduced pressure.
Unreacted Diethyl/Dimethyl Carbonate Incomplete reaction.Atmospheric or Vacuum Distillation: These lower-boiling-point carbonates can be removed during the initial distillation phase.
Mono(2-ethylhexyl) carbonate Incomplete reaction; an intermediate in the transesterification process.Fractional Vacuum Distillation: Careful fractionation is required to separate this intermediate from the desired product.
2-Ethylhexyl ether Side reaction at high temperatures, catalyzed by acidic or basic conditions.Fractional Vacuum Distillation: The boiling point of the ether is different from the desired carbonate, allowing for separation. Optimizing the reaction temperature is the primary preventative measure.
Color Impurities Thermal degradation of the product or reactants during synthesis or distillation.- Lower Distillation Temperature: Use a higher vacuum to lower the distillation temperature. - Adsorbent Treatment: Passing the crude product through a bed of activated carbon or neutral alumina can sometimes remove color bodies before distillation.

A logical workflow for troubleshooting common issues during the scale-up of this compound synthesis is depicted below.

G cluster_synthesis Synthesis Stage cluster_yield_troubleshooting Troubleshooting Low Yield cluster_impurity_troubleshooting Troubleshooting Impurities cluster_solutions Potential Solutions Start Start Synthesis Scale-Up LowYield Problem: Low Product Yield Start->LowYield ImpureProduct Problem: Impure Product Start->ImpureProduct CheckReaction Check Reaction Parameters LowYield->CheckReaction CheckPurity Check Reactant Purity LowYield->CheckPurity CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst AnalyzeImpurities Identify Impurities (GC-MS, HPLC) ImpureProduct->AnalyzeImpurities OptimizeConditions Optimize T, P, Molar Ratio CheckReaction->OptimizeConditions ImproveByproductRemoval Improve By-product Removal CheckReaction->ImproveByproductRemoval UseAnhydrous Ensure Anhydrous Conditions CheckPurity->UseAnhydrous RegenerateCatalyst Regenerate/Replace Catalyst CheckCatalyst->RegenerateCatalyst ReviewSynthesis Review Synthesis Conditions AnalyzeImpurities->ReviewSynthesis OptimizePurification Optimize Purification AnalyzeImpurities->OptimizePurification ReviewSynthesis->OptimizeConditions FractionalDistillation Refine Vacuum Distillation OptimizePurification->FractionalDistillation AdsorbentTreatment Use Adsorbent Treatment OptimizePurification->AdsorbentTreatment end Optimized Process OptimizeConditions->end ImproveByproductRemoval->end UseAnhydrous->end RegenerateCatalyst->end FractionalDistillation->end AdsorbentTreatment->end G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 2-Ethylhexanol Reaction Transesterification R1->Reaction R2 Diethyl Carbonate R2->Reaction Catalyst Catalyst (e.g., Sodium Methoxide) Catalyst->Reaction Temp Temperature (120-140°C) Temp->Reaction Pressure Atmospheric or Slight Vacuum Pressure->Reaction P1 This compound P2 Ethanol (by-product) Removal Continuous Removal (Distillation) P2->Removal Reaction->P1 Reaction->P2 Removal->Reaction Shifts Equilibrium

Technical Support Center: Analysis of Bis(2-ethylhexyl) carbonate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in Bis(2-ethylhexyl) carbonate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

  • Starting Materials and Byproducts:

    • 2-Ethylhexanol (unreacted starting material)

    • Urea (unreacted starting material, depending on the synthetic route)

    • Mono(2-ethylhexyl) carbonate (intermediate)

  • Degradation Products:

    • Hydrolysis of the carbonate linkage can lead to the formation of 2-ethylhexanol.

    • Oxidation of the 2-ethylhexyl chain can result in various oxidized species.

Q2: I am seeing unexpected peaks in my chromatogram. How can I determine if they are impurities?

A2: The appearance of unexpected peaks is a common issue in LC-MS analysis.[1] A systematic approach is necessary to identify their origin. First, run a blank injection (solvent only) to check for system contamination or carryover.[2] If the peaks persist, they are likely from your sample. You can then use techniques like high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the unknown peak. Tandem mass spectrometry (MS/MS) can then be used to fragment the ion and elucidate its structure by comparing the fragmentation pattern with known compounds or databases.

Q3: My peak shapes are poor (tailing or fronting). What could be the cause?

A3: Poor peak shape can be caused by several factors.[3] Tailing peaks can result from secondary interactions between the analyte and the stationary phase, column contamination, or extra-column effects (e.g., excessive tubing length).[4] Fronting is often a sign of column overload. To troubleshoot, you can try:

  • Reducing the injection volume or sample concentration.[4]

  • Ensuring the injection solvent is not stronger than the mobile phase.[4]

  • Checking for and cleaning any column contamination.[3]

  • Optimizing the mobile phase pH.

Q4: I am observing significant retention time shifts between runs. What should I do?

A4: Retention time shifts can compromise the reliability of your results.[3] Common causes include:

  • Changes in mobile phase composition: Ensure your mobile phase is fresh and accurately prepared.[2]

  • Fluctuating column temperature: Use a column oven to maintain a stable temperature.[2]

  • Column degradation: The column may need to be replaced if its performance has deteriorated.[]

  • Inconsistent flow rate: Check for leaks in the LC system or issues with the pump.[]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the LC-MS analysis of this compound.

Problem Potential Causes Recommended Solutions
High Background Noise Contaminated mobile phase or solvents.[]Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Dirty ion source.[3]Clean the ion source according to the manufacturer's instructions.
Leaks in the LC system.Check all fittings and connections for leaks.[]
No Analyte Signal Incorrect MS parameters.Ensure the mass spectrometer is tuned and calibrated, and that the correct m/z range is being scanned.[]
Sample degradation.Prepare a fresh sample and analyze it promptly.
Ion suppression from matrix components.Dilute the sample or use a more effective sample preparation technique to remove interfering substances.[]
Ghost Peaks Carryover from previous injections.[2]Implement a robust needle and injection port washing procedure between runs. Run blank injections to confirm carryover.[2]
Contamination in the mobile phase.[]Prepare fresh mobile phase and flush the system.
Inconsistent Peak Areas Injector variability.Check the autosampler for proper function and ensure the injection volume is consistent.
Sample instability in the autosampler.If the analyte is unstable, use a cooled autosampler and minimize the time the sample spends in the vial.

Experimental Protocols

Proposed LC-MS Method for Impurity Profiling of this compound

This method is a starting point and should be optimized and validated for your specific instrumentation and impurity profile. It is adapted from methods used for similar compounds like Di(2-ethylhexyl) phthalate (DEHP).[6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a suitable concentration (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: Ramp to 98% B

    • 15-18 min: Hold at 98% B

    • 18.1-20 min: Return to 70% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and negative modes should be evaluated, though positive mode is often suitable for carbonate esters (formation of [M+H]⁺ or [M+Na]⁺ adducts).

  • Scan Range: m/z 100-1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Data Presentation

Table 1: Potential Impurities and their Expected m/z Values
Potential Impurity Chemical Formula Monoisotopic Mass Expected Ion (Positive Mode) m/z
2-EthylhexanolC₈H₁₈O130.1358[M+H]⁺131.1436
Mono(2-ethylhexyl) carbonateC₉H₁₈O₃174.1256[M+H]⁺175.1334
This compoundC₁₇H₃₄O₃286.2508[M+H]⁺287.2586
[M+Na]⁺309.2405

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute LC Liquid Chromatography Separation Dilute->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Process Chromatogram Processing Data->Process Identify Peak Identification (m/z, RT) Process->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the LC-MS analysis of this compound.

Troubleshooting Logic for Unexpected Peaks

Start Unexpected Peak Detected Blank Peak in Blank Injection? Start->Blank Carryover Carryover or System Contamination Blank->Carryover Yes HRMS Acquire High-Resolution Mass Blank->HRMS No Clean Clean Carryover->Clean Action: Clean System SampleImpurity Potential Sample Impurity MSMS Perform MS/MS Fragmentation HRMS->MSMS Database Compare with Database / Standards MSMS->Database Structure Propose Structure Database->Structure Structure->SampleImpurity

Caption: Decision tree for identifying the source of an unexpected peak.

References

Strategies to enhance the long-term stability of Bis(2-ethylhexyl) carbonate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(2-ethylhexyl) carbonate (BEHC) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of BEHC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during the long-term storage and handling of this compound formulations.

Observed Issue Potential Cause Recommended Action
Change in pH of the formulation (typically a decrease). Hydrolysis: BEHC is an ester and can undergo hydrolysis, especially in the presence of moisture, acidic, or basic conditions, leading to the formation of 2-ethylhexanol and ultimately 2-ethylhexanoic acid.1. Control Moisture: Ensure all components of the formulation are anhydrous. Use desiccants during storage.2. pH Control: Buffer the formulation to a neutral pH if compatible with the application.3. Add Hydrolysis Stabilizer: Consider incorporating a carbodiimide-based stabilizer at a low concentration (e.g., 0.1-0.5% w/w).
Development of an off-odor or rancid smell. Oxidative Degradation: Exposure to oxygen, particularly when catalyzed by light or heat, can lead to the oxidation of the ethylhexyl chains.1. Inert Atmosphere: Package the formulation under an inert gas like nitrogen or argon.2. Add Antioxidants: Incorporate antioxidants such as BHT (Butylated Hydroxytoluene) or BHA (Butylated Hydroxyanisole) at concentrations of 0.01-0.1% w/w.3. Opaque Packaging: Store the formulation in light-resistant containers.
Discoloration (e.g., yellowing) of the formulation. Photo-oxidation: Exposure to UV light can initiate and accelerate oxidative degradation, leading to the formation of colored byproducts.1. UV-Protective Packaging: Use amber or opaque containers to block UV radiation.2. Add UV Absorber: Include a UV absorber like a benzophenone derivative (e.g., Benzophenone-3) at 0.1-0.5% w/w to absorb harmful UV rays.
Change in viscosity or appearance of the formulation. Thermal Degradation: High temperatures can cause the breakdown of the carbonate ester bond, leading to changes in the physical properties of the formulation.1. Controlled Storage Temperature: Store the formulation at controlled room temperature or as specified, avoiding exposure to high heat sources.2. Thermal Stability Testing: Conduct thermal stability studies using techniques like Thermogravimetric Analysis (TGA) to determine the decomposition temperature.
Precipitation or phase separation in the formulation. Incompatibility or Degradation: Formation of insoluble degradation products or incompatibility with other formulation components.1. Compatibility Studies: Perform thorough compatibility studies of BEHC with all other excipients at the intended storage conditions.2. Identify Precipitate: Analyze the precipitate using techniques like FTIR or NMR to identify its composition, which can help in pinpointing the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As a carbonate ester, BEHC can react with water to break down into 2-ethylhexanol and carbonic acid, which is unstable and decomposes to carbon dioxide. The 2-ethylhexanol can be further oxidized to 2-ethylhexanoic acid. This process is accelerated by acidic or basic conditions.

  • Oxidation: The ethylhexyl side chains are susceptible to oxidation, especially when exposed to heat, light, and oxygen. This can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids, which can result in changes in odor and color.

Q2: What are the expected degradation products of this compound?

A2: Based on its structure, the primary degradation products you might encounter are:

  • From Hydrolysis: 2-ethylhexanol, Carbon Dioxide, and 2-ethylhexanoic acid (from subsequent oxidation of the alcohol).

  • From Oxidation: Various oxidation products of the ethylhexyl chain, which can be complex but may include aldehydes and carboxylic acids.

Q3: How can I prevent the hydrolysis of this compound in my formulation?

A3: To prevent hydrolysis, you should minimize the formulation's exposure to water. This can be achieved by using anhydrous ingredients, processing under dry conditions, and using packaging with a good moisture barrier. For aqueous-containing formulations, maintaining a neutral pH and considering the addition of a hydrolysis stabilizer, such as a carbodiimide, can be effective.[1]

Q4: Which antioxidants are most effective for stabilizing this compound?

A4: For oil-soluble substances like BEHC, phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and effective at preventing oxidative degradation.[2][3][4] Tocopherols (Vitamin E) are also a good, albeit potentially more expensive, option. The choice of antioxidant may also depend on the regulatory requirements for your specific application.

Q5: My formulation is stored in a transparent container. What can I do to protect it from light-induced degradation?

A5: If changing to an opaque or amber container is not an option, you can add a UV absorber to the formulation. UV absorbers, such as benzophenones, work by absorbing harmful UV radiation and dissipating it as heat, thus protecting the active ingredients from photodegradation.[5][6]

Experimental Protocols & Data

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under different pH conditions.

Methodology (Modified from ASTM D2619):

  • Prepare buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound (e.g., 1% w/w) to each buffer solution in a sealed container.

  • Include a control sample with deionized water.

  • Store the samples at an elevated temperature (e.g., 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.

  • Extract the this compound from the aqueous phase using a suitable organic solvent (e.g., hexane).

  • Quantify the remaining this compound concentration using a validated HPLC-UV method.

  • The formation of 2-ethylhexanol can also be monitored by GC-MS.

Illustrative Quantitative Data:

pHTemperature (°C)Time (weeks)BEHC Remaining (%)
450892.5
750898.1
950885.3
Thermal Stability Assessment

Objective: To evaluate the thermal stability of this compound and the effect of an antioxidant.

Methodology (Thermogravimetric Analysis - TGA):

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA pan.

  • Prepare a second sample of this compound containing 0.1% BHT.

  • Heat the samples from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset of decomposition is a key indicator of thermal stability.

Illustrative Quantitative Data:

FormulationOnset of Decomposition (°C)Temperature at 5% Weight Loss (°C)
Neat BEHC285310
BEHC + 0.1% BHT295325
Photostability Assessment

Objective: To assess the stability of this compound under UV light exposure and the efficacy of a UV absorber.

Methodology (ICH Q1B Guideline):

  • Prepare three samples of this compound in quartz cuvettes:

    • Sample A: Neat BEHC

    • Sample B: BEHC + 0.2% Benzophenone-3

    • Sample C (Control): Neat BEHC, wrapped in aluminum foil.

  • Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both UVA and visible light).

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • After exposure, analyze the samples for the remaining concentration of this compound using an HPLC-UV method and observe any changes in color or odor.

Illustrative Quantitative Data:

FormulationExposureBEHC Remaining (%)Appearance
Neat BEHCUV/Vis Light88.2Slight yellowing
BEHC + 0.2% Benzophenone-3UV/Vis Light99.1Colorless
Neat BEHC (Control)Dark99.8Colorless

Visualizations

BEHC This compound Hydrolysis Hydrolysis BEHC->Hydrolysis H2O Moisture (H₂O) H2O->Hydrolysis AcidBase Acid/Base Catalysis AcidBase->Hydrolysis Alcohol 2-Ethylhexanol Hydrolysis->Alcohol CO2 Carbon Dioxide Hydrolysis->CO2 Oxidation_Alcohol Oxidation Alcohol->Oxidation_Alcohol Acid 2-Ethylhexanoic Acid Oxidation_Alcohol->Acid

Caption: Hydrolytic degradation pathway of this compound.

BEHC This compound Oxidation Oxidation BEHC->Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation LightHeat Light/Heat LightHeat->Oxidation DegradationProducts Aldehydes, Ketones, Carboxylic Acids Oxidation->DegradationProducts

Caption: Oxidative degradation pathway of this compound.

Start Start: Formulation Stability Issue Identify Identify Symptoms: pH Change, Odor, Discoloration, Viscosity Change Start->Identify pH_Change pH Change? Identify->pH_Change Odor_Color Odor/Color Change? pH_Change->Odor_Color No Hydrolysis Suspect Hydrolysis pH_Change->Hydrolysis Yes Viscosity_Change Viscosity Change? Odor_Color->Viscosity_Change No Oxidation Suspect Oxidation Odor_Color->Oxidation Yes Thermal Suspect Thermal Degradation Viscosity_Change->Thermal Yes Action_Hydrolysis Action: - Control Moisture - Check pH - Add Hydrolysis Stabilizer Hydrolysis->Action_Hydrolysis Action_Oxidation Action: - Inert Atmosphere - Add Antioxidant - Use Opaque Packaging - Add UV Absorber Oxidation->Action_Oxidation Action_Thermal Action: - Control Temperature Thermal->Action_Thermal End End: Stability Improved Action_Hydrolysis->End Action_Oxidation->End Action_Thermal->End

Caption: Troubleshooting workflow for BEHC formulation instability.

References

Validation & Comparative

Bis(2-ethylhexyl) carbonate vs. Diethylhexyl Adipate as a plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bis(2-ethylhexyl) Carbonate and Diethylhexyl Adipate as Plasticizers

Introduction

The selection of an appropriate plasticizer is a critical determinant of the final properties, performance, and safety of polymer-based products, particularly in the fields of medical devices and drug delivery systems. This guide provides a detailed comparison of two non-phthalate plasticizers: this compound (BEHC), also known as Diethylhexyl Carbonate, and Di(2-ethylhexyl) adipate (DEHA), also known as Dioctyl Adipate (DOA).

While DEHA is a well-established plasticizer with a considerable body of research supporting its use and performance characteristics, BEHC is utilized in various industries, including as a plasticizer, but has less extensive public data available specifically comparing its plasticizer performance against traditional alternatives like DEHA.[1] This document aims to collate the available experimental data, outline standard testing protocols, and provide a clear comparison to aid researchers, scientists, and drug development professionals in their material selection process.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of BEHC and DEHA is essential for understanding their behavior in polymer formulations.

PropertyThis compound (BEHC)Di(2-ethylhexyl) adipate (DEHA)
CAS Number 14858-73-2103-23-1[2]
Molecular Formula C₁₇H₃₄O₃C₂₂H₄₂O₄
Molecular Weight 286.45 g/mol 370.57 g/mol
Appearance Colorless LiquidColorless, oily liquid[2]
Density 0.895 g/cm³0.922 g/cm³ @ 20°C[2]
Boiling Point 342.6°C @ 760 mmHg417°C[2]
Melting Point < -50°C-67.8°C[2]
Flash Point 131.3°C196°C[2]
Water Solubility 30 µg/L @ 20°C< 200 mg/L @ 20°C[2]

Performance Comparison as Plasticizers

The effectiveness of a plasticizer is evaluated based on several key performance metrics, including its efficiency in softening the polymer, its permanence within the polymer matrix (migration resistance), its thermal stability, and its biological safety.

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer. It is often quantified by measuring the reduction in Shore hardness or the depression of the Tg at a given concentration. Adipate esters like DEHA are known for imparting good flexibility, particularly at low temperatures.[3]

Performance MetricThis compound (BEHC)Di(2-ethylhexyl) adipate (DEHA)
Hardness Reduction Data not available in searched literature. Used to improve flexibility in nitrocellulose varnishes.[1]Efficiently reduces Shore hardness in PVC.[4]
Glass Transition (Tg) Reduction Data not available in searched literature.Significantly lowers the Tg of PVC.[5]
Low-Temperature Flexibility Used in automotive lubricants for its low-temperature characteristics.[1]Known for providing good performance at low temperatures.[3][6]
Migration Resistance

Migration is the process by which a plasticizer leaches from the polymer matrix. High migration can lead to embrittlement of the plastic and contamination of surrounding materials, a critical concern for medical devices and food packaging.[7] Migration is typically assessed by measuring weight loss after exposure to solvents (extraction) or heat (volatilization). Available data suggests that DEHA is more lipophilic than DEHP and has a high migration potential.[4]

Performance MetricThis compound (BEHC)Di(2-ethylhexyl) adipate (DEHA)
Solvent Extraction Data not available in searched literature.Prone to migration into fatty foods and simulants.[2]
Volatile Loss Data not available in searched literature.Has low volatility, making it suitable for applications requiring a stable plasticizer over time.
Thermal Stability

Thermal stability is crucial for polymer processing and for the end-use application's lifespan. Thermogravimetric analysis (TGA) is commonly used to determine the temperature at which the plasticizer or the plasticized polymer begins to degrade. The degradation of plasticized PVC typically occurs in two main stages: dehydrochlorination of PVC and plasticizer loss, followed by the breakdown of the polymer backbone at higher temperatures.[5]

Performance MetricThis compound (BEHC)Di(2-ethylhexyl) adipate (DEHA)
Onset of Degradation (TGA) Data not available in searched literature.TGA data for DEHA-plasticized PVC shows a multi-stage degradation process.[5]
Biocompatibility and Toxicology

For applications in drug development and medical devices, the biocompatibility of all components is paramount. This is assessed through a series of tests outlined in standards such as ISO 10993. DEHA has undergone extensive toxicological evaluation. It exhibits very low acute toxicity.[2] The International Agency for Research on Cancer (IARC) classifies DEHA in Group 3, "not classifiable as to its carcinogenicity to humans." However, concerns have been raised about potential endocrine disruption with long-term or high-concentration exposure. There is limited publicly available biocompatibility data specifically for this compound as a plasticizer in medical applications.

Toxicological EndpointThis compound (BEHC)Di(2-ethylhexyl) adipate (DEHA)
Acute Toxicity Data not available in searched literature.Low acute oral toxicity.[2]
Cytotoxicity (ISO 10993-5) Data not available in searched literature.Generally considered less toxic than phthalates, but evaluation is necessary for specific applications.
Carcinogenicity Data not available in searched literature.IARC Group 3: Not classifiable as to its carcinogenicity to humans.[2]
Regulatory Status Used in cosmetics and as a plasticizer in various materials.[1]Used in food contact materials, medical products, and cosmetics.[4][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of plasticizer performance. Below are methodologies for key evaluative tests based on industry standards.

General Workflow for Plasticizer Performance Evaluation

The overall process for evaluating a new plasticizer involves several key stages, from material preparation to a battery of performance tests.

G General Workflow for Plasticizer Performance Evaluation A 1. Material Compounding (PVC Resin + Plasticizer + Stabilizers) B 2. Melt Blending (e.g., Two-Roll Mill) A->B C 3. Sample Preparation (Compression Molding into Sheets) B->C D 4. Performance Testing C->D E Plasticizing Efficiency (Hardness, DSC for Tg) D->E F Migration Resistance (Solvent Extraction, Volatility) D->F G Thermal Stability (TGA) D->G H Mechanical Properties (Tensile Test) D->H

Caption: General Workflow for Plasticizer Performance Evaluation.

1. Protocol for Preparation of Plasticized PVC Sheets

  • Objective: To create uniform plasticized PVC sheets for subsequent testing.

  • Materials: PVC resin (e.g., K-value 67), plasticizer (BEHC or DEHA), thermal stabilizer (e.g., Ca/Zn stearate), processing aid.

  • Procedure:

    • Formulation: Prepare a dry blend by mixing PVC resin with the desired amount of plasticizer (e.g., 50 parts per hundred of resin - phr), and appropriate amounts of stabilizer and other additives.

    • Melt Blending: Process the dry blend on a two-roll mill at a temperature of 170-180°C for approximately 8-10 minutes until a homogeneous sheet is formed.[9]

    • Compression Molding: Place the milled sheet into a mold and press using a hydraulic press at 175-185°C under a pressure of 10-15 MPa for 5 minutes.[9]

    • Cooling: Cool the mold under pressure to below 50°C before removing the final plasticized PVC sheet.

    • Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

2. Protocol for Plasticizer Efficiency Testing

  • Objective: To measure the effect of the plasticizer on the hardness and glass transition temperature of PVC.

  • Hardness (ASTM D2240):

    • Use a Shore A durometer for flexible PVC.[10]

    • Stack conditioned samples to achieve a minimum thickness of 6 mm.

    • Place the specimen on a hard, flat surface. Press the durometer foot firmly and parallel to the surface.

    • Take the hardness reading within 1 second of firm contact.[11]

    • Perform at least five measurements at different locations on the sample and report the median value.[11]

  • Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC):

    • Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the expected Tg (e.g., 120°C) to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., -50°C).

    • Reheat the sample at 10°C/min. The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.[12]

3. Protocol for Migration Testing (Solvent Extraction)

  • Objective: To quantify the amount of plasticizer that leaches from the PVC into a solvent. This protocol is based on principles from ASTM D2124 and other extraction studies.[12][13]

G Solvent Extraction Protocol for Migration Analysis A 1. Prepare & Weigh PVC Sample (W_initial) B 2. Immerse Sample in Extraction Solvent (e.g., n-hexane) A->B C 3. Incubate (Specified Time & Temp) B->C D 4. Remove & Dry Sample to Constant Weight (W_final) C->D E 5. Analyze Solvent (Optional) (GC-MS or HPLC for Plasticizer ID & Quantity) C->E F 6. Calculate Weight Loss % Loss = [(W_initial - W_final) / W_initial] * 100 D->F

Caption: Solvent Extraction Protocol for Migration Analysis.

  • Procedure:

    • Cut a precisely sized piece of the conditioned PVC sheet (e.g., 50 mm x 50 mm) and record its initial weight (W_initial).

    • Immerse the sample in a specified volume of an extraction solvent (e.g., n-hexane, ethanol, or a food simulant like olive oil) in a sealed container.[14][15]

    • Incubate the container at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • Remove the PVC sample from the solvent, gently wipe off excess liquid, and dry it in a vacuum oven at 50°C until a constant weight (W_final) is achieved.[13]

    • Calculate the percentage of weight loss, which corresponds to the migrated plasticizer.

    • (Optional) The extraction solvent can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and quantity of the leached plasticizer.[16]

4. Protocol for Thermal Stability (Thermogravimetric Analysis - TGA)

  • Objective: To determine the degradation temperatures of the plasticized PVC.

  • Procedure:

    • Place a small, accurately weighed sample (10-15 mg) of the plasticized PVC into a TGA crucible.[9]

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 600°C).[9]

    • Record the sample weight as a function of temperature.

    • Key data points to report include the onset temperature of degradation (often reported as T₅%, the temperature at which 5% weight loss occurs) and the temperature of maximum degradation rate (from the derivative TGA curve).[5]

5. Protocol for In Vitro Cytotoxicity Testing (based on ISO 10993-5)

  • Objective: To assess the potential of leachable substances from the plasticized PVC to cause cell death or inhibit cell growth.

G In Vitro Cytotoxicity Testing Workflow (ISO 10993-5) A 1. Sample Extraction (per ISO 10993-12) Extract material in cell culture medium C 3. Incubation Replace medium with sample extract. Incubate for 24-72 hours. A->C B 2. Cell Culture Prepare sub-confluent monolayer of L929 fibroblast cells B->C D 4. Evaluation Assess cell viability C->D E Qualitative: Microscopic examination for cell morphology & lysis D->E F Quantitative: Cell viability assay (e.g., MTT, XTT) D->F G 5. Results Analysis Reduction in viability >30% is considered a cytotoxic effect F->G

Caption: In Vitro Cytotoxicity Testing Workflow (ISO 10993-5).

  • Procedure (Elution Method):

    • Extraction: Prepare an extract of the plasticized PVC material according to ISO 10993-12. This typically involves incubating the material in a cell culture medium (e.g., MEM with serum) at 37°C for 24 to 72 hours.[17]

    • Cell Culture: Culture a monolayer of a standard cell line, such as L929 mouse fibroblasts, until it is sub-confluent.[17]

    • Exposure: Remove the standard culture medium from the cells and replace it with the prepared material extract. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

    • Incubation: Incubate the cells with the extract for a defined period, typically 24-48 hours.

    • Assessment: Evaluate the cells for a cytotoxic response. This can be done qualitatively by observing changes in cell morphology under a microscope or quantitatively using a cell viability assay (e.g., MTT or XTT assay). A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[17]

Conclusion

This guide provides a comparative framework for evaluating this compound (BEHC) and Di(2-ethylhexyl) adipate (DEHA) as plasticizers. DEHA is a well-documented plasticizer known for its excellent low-temperature flexibility, though its migration potential requires careful consideration for sensitive applications.[3][4] BEHC shares some similar physical properties and sees use as a plasticizer and emollient, suggesting it may offer good performance, particularly regarding low-temperature characteristics.[1]

However, there is a significant lack of publicly available, direct comparative data on the performance of BEHC as a primary plasticizer in PVC against standards like DEHA. Key quantitative data on its plasticizing efficiency, migration resistance in various simulants, and thermal stability in PVC formulations are needed to conduct a complete and objective comparison. For researchers and developers considering BEHC as an alternative, the experimental protocols outlined in this guide provide a robust methodology for generating the necessary data to perform a thorough risk-benefit analysis for their specific application.

References

A Comparative Analysis of Bis(2-ethylhexyl) Carbonate and Phthalate Plasticizers for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for applications in medical devices, laboratory equipment, and drug delivery systems. For decades, phthalate esters, such as Bis(2-ethylhexyl) phthalate (DEHP), have been the industry standard for rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable.[1][2] However, mounting concerns over the toxicological profile of certain phthalates, particularly their endocrine-disrupting properties, have spurred the search for safer alternatives.[1][3] One such alternative that has garnered interest is Bis(2-ethylhexyl) carbonate (BEHC). This guide provides a comprehensive, data-driven comparison of BEHC and traditional phthalate plasticizers to aid researchers and professionals in making informed decisions for their specific applications.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the plasticizers themselves. While both BEHC and phthalates like DEHP are high-boiling point, low-volatility liquids, their chemical structures give rise to different characteristics that can influence their performance and interactions within a polymer matrix.

PropertyThis compound (BEHC)Bis(2-ethylhexyl) phthalate (DEHP)
CAS Number 14858-73-2[4]117-81-7[5]
Molecular Formula C17H34O3[4]C24H38O4[5]
Molecular Weight ( g/mol ) 286.45[4]390.56[5]
Boiling Point (°C) 342.6 at 760 mmHg~385 at 760 mmHg
Water Solubility Very lowInsoluble[1]
Appearance Colorless liquidColorless, viscous liquid[5]

Performance in PVC Formulations

The efficacy of a plasticizer is determined by its ability to impart flexibility, durability, and stability to a polymer. While extensive data exists for phthalates, quantitative performance data for BEHC in PVC is not as readily available in peer-reviewed literature, representing a notable data gap. The following table summarizes typical performance characteristics of DEHP in PVC and highlights the need for further experimental validation for BEHC.

Performance MetricPhthalate Plasticizers (DEHP in PVC)This compound (BEHC in PVC)
Plasticizing Efficiency
Shore A Hardness (15s)66 (at 44 phr)[1]Data not available
Tensile Strength (MPa)14 (at 44 phr)[1]Data not available
Elongation at Break (%)400 (at 44 phr)[1]Data not available
Thermal Stability (TGA)
Onset of Degradation (°C)~200-250°C for plasticized PVC[6]Data not available for PVC formulation
Migration Resistance
Weight Loss in Hexane (%)Can be significant, indicating leaching[7]Data not available
Migration into Food SimulantsVaries with fat content and temperature[8][9]Data not available

Toxicological Profile: A Key Differentiator

The most significant divergence between BEHC and phthalate plasticizers lies in their toxicological profiles. Phthalates, particularly DEHP, have been extensively studied and identified as endocrine-disrupting chemicals (EDCs).[1][3] They can interfere with hormonal signaling pathways, leading to reproductive and developmental toxicities.[1][3] In contrast, available data for BEHC suggests a more favorable toxicological profile.

Toxicological EndpointPhthalate Plasticizers (DEHP)This compound (BEHC)
Acute Oral Toxicity (LD50, rat) >20,000 mg/kg[10]> 2,000 mg/kg[9]
Endocrine Disruption Known endocrine disruptor, interacts with estrogen and androgen receptors[1][3]No significant endocrine-disrupting activity reported in available studies.
Reproductive Toxicity Can cause adverse effects on the male reproductive system[1]No significant reproductive toxicity reported in available studies.
Carcinogenicity Classified as a possible human carcinogen (Group 2B) by IARC[10]Not classified as a carcinogen.

Signaling Pathways Affected by Phthalates

The endocrine-disrupting effects of phthalates are mediated through their interaction with various nuclear receptors and signaling pathways. The diagram below illustrates the primary mechanisms by which phthalates can exert their biological effects.

G Phthalate Endocrine Disruption Pathways cluster_cytoplasm cluster_nucleus Phthalates Phthalates CellMembrane Cell Membrane ER Estrogen Receptor (ER) Phthalates->ER Binds to AR Androgen Receptor (AR) Phthalates->AR Binds to PPAR Peroxisome Proliferator-Activated Receptor (PPAR) Phthalates->PPAR Binds to Cytoplasm Cytoplasm Nucleus Nucleus ERE Estrogen Response Element ER->ERE Translocates to Nucleus and binds ARE Androgen Response Element AR->ARE Translocates to Nucleus and binds PPRE PPAR Response Element PPAR->PPRE Translocates to Nucleus and binds GeneExpression Altered Gene Expression ERE->GeneExpression ARE->GeneExpression PPRE->GeneExpression ReproductiveEffects ReproductiveEffects GeneExpression->ReproductiveEffects Leads to DevelopmentalEffects DevelopmentalEffects GeneExpression->DevelopmentalEffects Leads to MetabolicEffects MetabolicEffects GeneExpression->MetabolicEffects Leads to

Caption: Signaling pathways disrupted by phthalate plasticizers.

Experimental Protocols

To facilitate further comparative studies, this section details standardized methodologies for evaluating key plasticizer performance and safety parameters.

Experimental Workflow for Plasticizer Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of a novel plasticizer against an established one.

G Plasticizer Evaluation Workflow cluster_performance cluster_toxicity Start Start: Select Plasticizers (e.g., BEHC vs. DEHP) Formulation Prepare PVC Formulations Start->Formulation Processing Melt Processing (e.g., two-roll mill) Formulation->Processing SamplePrep Prepare Test Specimens Processing->SamplePrep PerformanceTesting Performance Testing SamplePrep->PerformanceTesting ToxicityTesting Toxicological Assessment SamplePrep->ToxicityTesting Mechanical Mechanical Properties (ASTM D2284) PerformanceTesting->Mechanical Thermal Thermal Stability (TGA) PerformanceTesting->Thermal Migration Migration Resistance (ASTM D1239) PerformanceTesting->Migration Cytotoxicity In vitro Cytotoxicity ToxicityTesting->Cytotoxicity Endocrine Endocrine Disruption Assays ToxicityTesting->Endocrine DataAnalysis Data Analysis and Comparison Conclusion Conclusion and Reporting DataAnalysis->Conclusion Mechanical->DataAnalysis Thermal->DataAnalysis Migration->DataAnalysis Cytotoxicity->DataAnalysis Endocrine->DataAnalysis

Caption: A typical experimental workflow for comparing plasticizers.

1. Evaluation of Plasticizer Efficiency (ASTM D2284)

  • Objective: To determine the effect of the plasticizer on the tensile properties of PVC.

  • Procedure:

    • Prepare PVC sheets with varying concentrations of the test plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr).

    • Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Cut dumbbell-shaped test specimens from the conditioned sheets.

    • Measure the tensile strength, elongation at break, and 100% modulus using a universal testing machine at a specified crosshead speed.[11]

    • Compare the results to a control formulation containing a standard phthalate plasticizer.

2. Migration Resistance Test (ASTM D1239 - Modified for Liquid Extraction)

  • Objective: To quantify the amount of plasticizer that leaches from the PVC into a liquid medium.

  • Procedure:

    • Cut circular discs of a specified diameter from the plasticized PVC sheets.

    • Accurately weigh each disc.

    • Immerse the discs in a specified volume of an extraction solvent (e.g., n-hexane for fatty food simulant, ethanol/water mixtures for aqueous simulants) in a sealed container.

    • Maintain the container at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

    • Remove the discs, gently wipe them dry, and re-weigh them.

    • The weight loss is calculated as a percentage of the initial weight, representing the amount of migrated plasticizer.[12]

3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To assess the effect of the plasticizer on the thermal stability of the PVC formulation.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC material into a TGA crucible.

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[13][14]

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of degradation and the temperature at 50% weight loss are used as indicators of thermal stability.[15]

4. Endocrine Disruption Potential Assessment (In Vitro Assays)

  • Objective: To screen for potential interactions with hormone receptors.

  • Procedure:

    • Receptor Binding Assays: Utilize competitive binding assays with radiolabeled hormones to determine if the test compound can bind to estrogen and androgen receptors.

    • Reporter Gene Assays: Employ cell lines (e.g., HeLa, T47D) transfected with a hormone receptor and a reporter gene (e.g., luciferase). An increase or decrease in reporter gene activity in the presence of the test compound indicates agonistic or antagonistic activity, respectively.

    • Steroidogenesis Assays: Use cell lines like H295R to measure the effect of the test compound on the production of steroid hormones (e.g., testosterone, estradiol).[16]

Conclusion

The choice between this compound and traditional phthalate plasticizers involves a trade-off between well-established performance data and a more favorable toxicological profile. Phthalates like DEHP have a long history of use and a large body of performance data, but their endocrine-disrupting properties are a significant concern for many applications, especially those involving direct human contact.

This compound presents a potentially safer alternative from a toxicological standpoint. However, the current lack of publicly available, quantitative performance data in PVC formulations is a major hurdle for its widespread adoption as a direct replacement for phthalates in demanding applications. Further research and comprehensive testing of BEHC's performance characteristics are crucial to fully assess its viability as a next-generation plasticizer. This guide serves as a call to the scientific community to generate and publish such data to enable a more complete and objective comparison.

References

The Clear Advantage: Bis(2-ethylhexyl) Carbonate's Performance in Emollient Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision influencing a topical product's efficacy, stability, and patient compliance. This guide provides an objective comparison of Bis(2-ethylhexyl) Carbonate against other commonly used emollients, supported by experimental data to inform formulation development.

This compound, commercially available under trade names such as Cetiol® Sensoft, is a fast-spreading emollient known for its light, non-greasy skin feel. Its performance characteristics make it a versatile ingredient in a wide range of dermatological and cosmetic formulations. This guide delves into a comparative analysis of its performance against other emollients in key areas: spreadability, impact on skin hydration, and sensory profile.

Comparative Performance Data

To provide a clear and concise overview, the following tables summarize the quantitative performance data of this compound and other representative emollients. It is important to note that data is often generated from different studies with varying methodologies, which should be considered when making direct comparisons.

Table 1: Physicochemical Properties of Selected Emollients
EmollientINCI NameViscosity (mPa·s at 20°C)Density (g/cm³)Water Solubility
This compound This compound5.94[1]0.897 (at 22°C)[2]30 µg/L at 20°C[2]
Caprylic/Capric Triglyceride Caprylic/Capric Triglyceride~30~0.94Insoluble
Isopropyl Myristate Isopropyl Myristate~5~0.85Insoluble
Dimethicone (100 cSt) Dimethicone100~0.965Insoluble
Mineral Oil (Light) Paraffinum Liquidum15-30~0.84Insoluble
Table 2: Spreadability of Selected Emollients
EmollientSpreading Value (mm²/10 min)Spreading Classification
This compound (as Cetiol® Sensoft) ~1900[3]Fast
Dicaprylyl Carbonate HighFast
Isopropyl Myristate HighFast
Caprylic/Capric Triglyceride MediumMedium
Mineral Oil (Light) MediumMedium
Table 3: Skin Hydration Effects of Emollient-Containing Formulations (Illustrative Data)

Note: Data represents the effect of formulations containing the emollients, not the neat emollients themselves. Results are highly formulation dependent.

Emollient Type in FormulationChange in Corneometry (Arbitrary Units)Change in TEWL (g/m²/h)
Formulation with Fast-Spreading Ester Significant IncreasePotential for slight increase initially, then reduction
Formulation with Occlusive Hydrocarbon (e.g., Petrolatum) Moderate to High IncreaseSignificant Reduction
Formulation with Humectant (e.g., Glycerin) High IncreaseVariable, depends on occlusivity of the overall formula
Table 4: Sensory Profile of Different Emollient Types
Emollient TypeKey Sensory Attributes
Fast-Spreading Esters (e.g., this compound) Light, non-greasy, silky, fast-absorbing, powdery after-feel.[4]
Medium-Spreading Triglycerides Richer feel, good lubricity, moderate absorption.
Silicones (e.g., Dimethicone) Smooth, velvety, non-tacky, forms a breathable film.
Hydrocarbons (e.g., Mineral Oil) Occlusive, substantive, can have a heavier or greasier feel depending on viscosity.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of emollient performance. Below are outlines of standard experimental protocols for key performance indicators.

Spreadability Testing

Objective: To determine the area an emollient covers on a substrate over a defined period.

Methodology:

  • A standardized volume (e.g., 10 µL) of the emollient is applied to a defined area on a synthetic skin substrate or the volar forearm of a test subject.

  • The emollient is allowed to spread for a specified time (e.g., 10 minutes).

  • The area of spreading is measured using image analysis software. The spreading value is typically expressed in mm².

Skin Hydration Measurement (Corneometry)

Objective: To quantify the hydration level of the stratum corneum.

Methodology:

  • Baseline skin hydration of a defined area on the forearm is measured using a Corneometer. This device measures the skin's electrical capacitance, which correlates with its water content.

  • A standardized amount of the test formulation is applied to the test area.

  • Corneometer readings are taken at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application to measure changes in skin hydration.

  • An untreated site is used as a control.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the amount of water that evaporates from the skin.

Methodology:

  • Subjects are acclimatized in a room with controlled temperature and humidity for at least 20-30 minutes.

  • Baseline TEWL is measured on a defined area of the forearm using a TEWL meter (e.g., an open-chamber device).

  • A standardized amount of the test formulation is applied to the test area.

  • TEWL measurements are repeated at specific time points after application. A lower TEWL value indicates a more intact skin barrier.

  • An untreated area serves as a control.

Sensory Panel Evaluation

Objective: To assess the sensory characteristics of an emollient during and after application.

Methodology:

  • A panel of trained sensory experts evaluates the emollient.

  • A standardized amount of the product is applied to a designated skin area.

  • Panelists rate various sensory attributes on a predefined scale at different time points (e.g., during application, 5 minutes after, and 20 minutes after).

  • Attributes evaluated include: ease of spreading, absorption speed, oiliness, stickiness, smoothness, and after-feel (e.g., powdery, greasy, waxy).

Visualizing Performance Relationships

The following diagrams illustrate the workflow for evaluating emollients and the logical relationships between their properties and performance.

G cluster_0 Experimental Workflow for Emollient Evaluation A Subject Recruitment & Acclimatization B Baseline Measurements (TEWL, Corneometry) A->B C Product Application (Standardized Amount) B->C D Post-Application Measurements (Timed Intervals) C->D E Sensory Panel Evaluation C->E F Data Analysis & Comparison D->F E->F

Figure 1. A generalized workflow for the clinical evaluation of emollient performance.

G cluster_0 Physicochemical Properties cluster_1 Performance Metrics P1 Viscosity M1 Spreadability P1->M1 Inverse Correlation (Lower viscosity -> higher spreadability) M2 Skin Feel (e.g., Greasiness, Silkiness) P1->M2 Direct Correlation (Higher viscosity -> heavier feel) P2 Surface Tension P2->M1 Inverse Correlation (Lower surface tension -> higher spreadability) P3 Polarity P3->M2 Influences skin feel (Polar -> less greasy) M4 Solubilizing Capacity P3->M4 Direct Correlation (Higher polarity -> better solvent) P4 Molecular Weight P4->M1 Inverse Correlation (Lower MW -> higher spreadability) M1->M2 Fast spreading -> lighter feel M3 Skin Hydration (Occlusivity & Humectancy) M2->M3 Affects user compliance

Figure 2. Logical relationships between physicochemical properties and performance of emollients.

Conclusion

This compound stands out as a high-performance emollient, particularly for formulations where a light, fast-absorbing, and silky skin feel is desired. Its high spreadability contributes to an elegant application experience. While its inherent occlusivity may be less than that of heavier emollients like petrolatum, its ability to be incorporated into sophisticated formulations that can include other hydrating ingredients makes it a valuable tool for the modern formulator. The selection of an emollient should always be guided by the specific performance requirements of the final product, and this compound offers a compelling option for achieving a desirable sensory profile without compromising on performance.

References

A Sensory Showdown: Bis(2-ethylhexyl) Carbonate vs. Caprylic/Capric Triglyceride in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision that profoundly impacts the sensory experience and, consequently, user adherence to a topical product. This guide provides a comparative analysis of two widely used emollients, Bis(2-ethylhexyl) Carbonate and Caprylic/Capric Triglyceride, focusing on their sensory profiles. While direct comparative quantitative data from a single study is not publicly available, this guide synthesizes authoritative qualitative descriptions and outlines a comprehensive experimental protocol for generating such data.

Executive Summary

This compound and Caprylic/Capric Triglyceride are both valued for their emollient properties, contributing to the skin feel and overall elegance of cosmetic and pharmaceutical formulations. Caprylic/Capric Triglyceride is well-known for its light, silky, and non-greasy texture, derived from natural sources.[1][2] this compound is a synthetic emollient noted for its very low viscosity and high spreadability, which imparts a light skin feel. While both are considered to have a pleasant skin feel, their nuanced sensory characteristics can be leveraged for different formulation goals.

Comparative Sensory & Physicochemical Properties

The following table summarizes the known sensory and physicochemical properties of both emollients based on available data and industry knowledge. The sensory attributes are qualitative descriptions and would require quantitative validation through a dedicated sensory panel study as outlined in the experimental protocols section.

FeatureThis compoundCaprylic/Capric Triglyceride
INCI Name This compoundCaprylic/Capric Triglyceride
Source SyntheticNatural (Coconut/Palm Oil derived)[3]
Viscosity Very LowLow
Spreadability HighGood
Absorption FastFast
Skin Feel Light, Non-greasy[4]Light, Silky, Non-greasy[1][2]
Residue LowLow
Greasiness LowLow
Shine/Gloss Low to ModerateLow
Solubilizing Properties Good for crystalline actives (e.g., UV filters)[4]Good for lipophilic actives

Experimental Protocols

To generate robust, quantitative comparative data, a trained sensory panel employing Quantitative Descriptive Analysis (QDA) is the gold standard.

Objective:

To quantitatively compare the sensory profiles of this compound and Caprylic/Capric Triglyceride when applied to the skin.

Panelists:

A panel of 10-15 trained assessors with demonstrated sensory acuity for tactile evaluation of topical products.[5][6]

Samples:
  • Sample A: Pure this compound

  • Sample B: Pure Caprylic/Capric Triglyceride

  • Control/Reference: A well-characterized emollient (e.g., Cyclomethicone)

Procedure:
  • Lexicon Development: The panel, guided by a panel leader, will collaboratively develop a lexicon of sensory attributes to describe the emollients. This will be based on initial evaluations of the samples and reference standards. Attributes will likely include:

    • Initial Feel: Viscosity, Thickness

    • Application: Spreadability, Glide, Slip

    • Absorption: Speed of absorption, Amount of residue

    • Afterfeel: Greasiness, Oiliness, Tackiness, Stickiness, Smoothness, Softness, Shine/Gloss.[7][8]

  • Training: Panelists will be trained on the developed lexicon using reference standards to anchor the intensity scale for each attribute.

  • Evaluation:

    • A standardized amount (e.g., 0.1 mL) of each sample will be applied to a designated area on the panelists' forearms.

    • The application and evaluation will follow a standardized procedure to ensure consistency (e.g., number of rubs, time points for evaluation).

    • Panelists will rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[5]

    • Evaluations will be conducted in a controlled environment with consistent temperature and humidity.[9]

    • Samples will be presented in a blinded and randomized order to prevent bias.

  • Data Analysis:

    • The intensity ratings for each attribute will be collected from all panelists.

    • Statistical analysis (e.g., ANOVA, Principal Component Analysis) will be performed to identify significant differences between the samples and to visualize the sensory profiles.[7]

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates the key stages of a quantitative descriptive analysis for cosmetic ingredients.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup & Training cluster_evaluation Phase 2: Product Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation P Panelist Selection (10-15 trained assessors) L Lexicon Development (e.g., Spreadability, Greasiness) P->L T Panelist Training (Anchoring with references) L->T A Standardized Application (0.1 mL on forearm) T->A E Blinded & Randomized Sensory Evaluation A->E R Rating on Line Scale (0-15 cm) E->R D Data Collection R->D S Statistical Analysis (ANOVA, PCA) D->S I Interpretation & Reporting (Sensory Profile Maps) S->I

Sensory Evaluation Workflow Diagram

Logical Relationship of Sensory Attributes

The perception of an emollient's sensory profile is a multi-stage process, from initial application to the final afterfeel.

Sensory_Perception_Pathway cluster_initial Initial Attributes cluster_application Application Attributes cluster_afterfeel Afterfeel Attributes Initial Initial Perception (Pickup from container) Application Application Phase (Rub-out) Initial->Application leads to Viscosity Viscosity Firmness Firmness Afterfeel Post-Application (Afterfeel) Application->Afterfeel results in Spreadability Spreadability Glide Glide Absorbency Absorbency Greasiness Greasiness Tackiness Tackiness Smoothness Smoothness Residue Residue

Sensory Perception Pathway

Conclusion

Both this compound and Caprylic/Capric Triglyceride are excellent emollients that can be used to create products with a light, non-greasy skin feel. The choice between them may depend on the specific formulation goals. Caprylic/Capric Triglyceride offers the appeal of a natural origin and a well-established "silky" feel. This compound provides very high spreadability and can be an effective solvent for challenging ingredients like UV filters. For projects requiring a precise and nuanced sensory profile, conducting a dedicated quantitative sensory panel as described is highly recommended to ensure the final formulation meets the desired consumer experience.

References

A Comparative Guide to the Purity Validation of Bis(2-ethylhexyl) carbonate: Navigating Analysis With and Without a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of excipients like Bis(2-ethylhexyl) carbonate is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative framework for the validation of this compound purity, addressing scenarios where a certified reference standard is available and where it is not. Detailed experimental protocols and data interpretation guidelines are presented to assist in establishing robust analytical methods.

Comparison of Purity Validation Approaches

The primary distinction between validating with and without a reference standard lies in the method of quantification and the approach to confirming the identity and purity of the main component.

Validation ParameterWith Reference StandardWithout Reference Standard (Using a well-characterized in-house standard or surrogate)
Identity Confirmation Direct comparison of retention time and spectral data (e.g., UV, MS) with the certified reference standard.Comparison with a well-characterized in-house lot. Spectroscopic analysis (NMR, MS, IR) to confirm structure.
Quantification External standard calibration curve generated using the certified reference standard.Area percent normalization (assuming all impurities have a similar response factor to the main peak) or use of a surrogate standard with a known response factor.
Accuracy Determined by spiking a known amount of the reference standard into the sample matrix and calculating the recovery.Assessed by recovery of a surrogate standard or by comparing results from orthogonal analytical methods.
Specificity Demonstrated by the ability to resolve the this compound peak from potential impurities and degradation products. The reference standard helps to confirm the main peak's identity unequivocally.Assessed by peak purity analysis using a diode array detector (DAD) or mass spectrometer (MS) and by forced degradation studies to generate potential impurities.

Experimental Protocols

Two common and effective analytical techniques for the purity determination of esters like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Protocol 1: Purity Determination by HPLC-UV

This method is suitable for the quantification of this compound and the separation of non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • This compound reference standard (if available) or a well-characterized in-house standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure with Reference Standard:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated as the ratio of the determined concentration to the prepared sample concentration.

Procedure without Reference Standard:

  • Sample Preparation: Prepare the sample as described above.

  • Analysis: Inject the sample solution.

  • Quantification (Area Percent Normalization): Calculate the percentage of each peak area relative to the total area of all peaks in the chromatogram. The purity is reported as the area percentage of the main peak. This method assumes that the response factors of the impurities are similar to that of the main compound.

Protocol 2: Purity Determination by GC-FID

This method is well-suited for analyzing volatile impurities and the main component.

Instrumentation:

  • Gas Chromatograph

  • Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

  • Internal Standard (e.g., a high-purity, structurally similar compound not present in the sample, if this approach is chosen).

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injection Mode: Split

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane. If using an internal standard, add a precise amount to the sample solution.

  • Analysis: Inject the prepared sample into the GC system.

  • Quantification:

    • With Internal Standard: Calculate the response factor of this compound relative to the internal standard using a calibration standard. Use this to determine the amount of this compound in the sample.

    • Without Internal Standard (Area Percent Normalization): Calculate the area percentage of the main peak relative to the total peak area.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful method implementation.

Purity_Validation_Workflow cluster_with_ref With Reference Standard cluster_without_ref Without Reference Standard prep_ref Prepare Calibration Standards hplc_gc_ref HPLC/GC Analysis prep_ref->hplc_gc_ref prep_sample_ref Prepare Sample Solution prep_sample_ref->hplc_gc_ref quant_ref Quantify using Calibration Curve hplc_gc_ref->quant_ref purity_ref Calculate Purity quant_ref->purity_ref prep_sample_no_ref Prepare Sample Solution hplc_gc_no_ref HPLC/GC Analysis prep_sample_no_ref->hplc_gc_no_ref quant_no_ref Quantify by Area % Normalization hplc_gc_no_ref->quant_no_ref purity_no_ref Report Purity quant_no_ref->purity_no_ref Method_Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Accuracy->Range Precision->Range Robustness Robustness Range->Robustness

Cross-Validation of Analytical Methods for Bis(2-ethylhexyl) Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of Bis(2-ethylhexyl) carbonate depends on various factors, including the sample matrix, required sensitivity, and the desired level of specificity. Below is a summary of expected performance characteristics for hypothetical HPLC-UV and GC-MS methods.

ParameterHPLC-UV MethodGC-MS Method
**Linearity (R²) **> 0.995> 0.998
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95-105%90-110%
Specificity Moderate to HighVery High
Sample Throughput HigherLower
Instrumentation Cost LowerHigher
Solvent Consumption HigherLower

Experimental Protocols

Below are detailed, proposed methodologies for the analysis of this compound using HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and specificity, making it ideal for trace analysis and complex matrices.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Reagents and Standards:

  • Hexane or Dichloromethane (GC grade)

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in hexane.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in hexane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Extract the sample with hexane or another suitable solvent. Concentrate the extract if necessary and bring it to a final volume with hexane.

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or updating to a new technology.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Comparison (Method A & B) define_scope->select_methods prepare_samples Prepare Identical Sample Sets select_methods->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B collect_data Collect and Tabulate Quantitative Data analyze_A->collect_data analyze_B->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) collect_data->stat_analysis compare_performance Compare Performance Metrics (Accuracy, Precision) stat_analysis->compare_performance assess_equivalence Assess Method Equivalence compare_performance->assess_equivalence report Generate Validation Report assess_equivalence->report

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational framework for the analysis and cross-validation of methods for this compound. Researchers should perform in-house validation to establish the performance characteristics of their chosen method for their specific sample matrix.

A Comparative Analysis of Bis(2-ethylhexyl) Carbonate and Isoamyl Laurate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on two key emollients used in modern sun care products reveals distinct performance profiles. While both Bis(2-ethylhexyl) carbonate and Isoamyl Laurate contribute to the sensory characteristics and overall efficacy of sunscreens, their specific impacts on sun protection factor (SPF), photostability, and formulation aesthetics differ.

For researchers, scientists, and drug development professionals in the dermatological and cosmetic fields, the selection of emollients is a critical step in optimizing sunscreen performance. This guide provides a comparative benchmark of this compound and Isoamyl Laurate, summarizing their known properties and the methodologies used to evaluate them.

Performance Data Summary

Performance ParameterThis compoundIsoamyl Laurate
Sensory Profile Light, dry, non-greasy feelVery light, silky, non-greasy, fast-absorbing feel[1][2][3]
SPF Boosting Effect Generally considered a good solvent for UV filters, which can contribute to higher SPF values. However, specific quantitative SPF boosting data is limited in publicly available literature.Known to be an excellent solvent for many organic UV filters, which can enhance their efficacy and contribute to a higher SPF.[1][2][4] One patent suggests its use in combination with other ingredients can help achieve a higher SPF with a reduced amount of UV filters.
Photostability Can contribute to the overall stability of a formulation. Specific data on its impact on the photostability of common UV filters is not widely published.Its ability to effectively dissolve and stabilize UV filters can positively impact the photostability of the final formulation.[1]
Formulation Compatibility Good compatibility with a wide range of cosmetic ingredients.Excellent miscibility with many cosmetic actives and UV filters.[4]

Experimental Protocols

To ensure accurate and reproducible data for the evaluation of emollient performance in sunscreens, standardized experimental protocols are essential. The following are detailed methodologies for key performance indicators.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test is a crucial tool for screening and development of sunscreen formulations.[5][6] The ISO 23675:2024 standard provides a formalized method for this purpose.[7][8]

Principle: This method measures the UV transmittance through a thin film of the sunscreen product applied to a substrate with a roughened surface, typically polymethylmethacrylate (PMMA) plates, which mimic the surface of the skin.[5][7]

Apparatus:

  • UV Spectrophotometer with an integrating sphere.

  • Solar simulator with a continuous emission spectrum in the UV range.

  • Polymethylmethacrylate (PMMA) plates.

  • Positive displacement pipette or automated spreading robot.[7]

Procedure:

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied to the PMMA plate.[8] An automated robot is often used to ensure a uniform and reproducible application.[7]

  • Drying/Settling: The applied film is allowed to dry and form a stable film for a defined period (e.g., 15-30 minutes) in a controlled environment.

  • Initial Measurement: The initial UV transmittance of the sunscreen film is measured using the spectrophotometer.

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from the solar simulator to simulate sun exposure.

  • Final Measurement: After irradiation, the UV transmittance is measured again.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum.

Photostability Assessment

Photostability testing determines the ability of a sunscreen to retain its protective properties upon exposure to UV radiation.[9][10]

Principle: This test evaluates the change in the UV absorbance profile of a sunscreen formulation before and after exposure to a controlled dose of UV radiation.[10][11]

Apparatus:

  • UV Spectrophotometer.

  • Solar simulator (Xenon arc lamp is common).

  • Quartz or PMMA plates.

Procedure:

  • Sample Preparation: A thin, uniform film of the sunscreen product is applied to the substrate plate.

  • Initial Absorbance Measurement: The initial absorbance spectrum (typically 290-400 nm) of the sunscreen film is recorded.

  • UV Exposure: The sample is exposed to a controlled dose of UV radiation from the solar simulator. The dose can be equivalent to a specific duration of sun exposure.

  • Final Absorbance Measurement: The absorbance spectrum is measured again after the UV exposure.

  • Data Analysis: The photostability is often expressed as the percentage of retained UV protection or by observing changes in the shape of the absorbance curve. A common metric is the Area Under the Curve (AUC) before and after irradiation.[11]

Sensory Profile Evaluation

Sensory analysis is critical for consumer acceptance of sunscreen products. This is typically conducted using a trained sensory panel.

Principle: A panel of trained evaluators assesses various sensory attributes of the sunscreen formulation upon application to the skin.

Procedure:

  • Panelist Training: A panel of individuals is trained to identify and quantify specific sensory attributes such as greasiness, stickiness, spreadability, absorption speed, and after-feel.

  • Product Application: A standardized amount of the product is applied to a designated area of the skin (e.g., forearm).

  • Attribute Evaluation: Panelists evaluate the intensity of each sensory attribute at different time points (e.g., during application, 5 minutes after, 20 minutes after) using a defined scale (e.g., a 10-point scale).

  • Data Analysis: The data from all panelists are collected and statistically analyzed to create a sensory profile for the product. Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between different formulations and their sensory attributes.[12]

Visualizing the Sunscreen Evaluation Workflow

The following diagram illustrates the typical workflow for developing and testing a sunscreen formulation, from initial concept to final performance evaluation.

Sunscreen_Evaluation_Workflow Formulation Sunscreen Formulation (with Emollient) Application Sample Application (PMMA Plate) Formulation->Application In Vitro Testing Sensory_Panel Sensory Panel Evaluation Formulation->Sensory_Panel Sensory Testing Initial_Measurement Initial Spectrophotometric Measurement Application->Initial_Measurement UV_Exposure Controlled UV Exposure (Solar Simulator) Initial_Measurement->UV_Exposure Photostability_Analysis Photostability Analysis Initial_Measurement->Photostability_Analysis Final_Measurement Final Spectrophotometric Measurement UV_Exposure->Final_Measurement SPF_Calc In Vitro SPF Calculation Final_Measurement->SPF_Calc Final_Measurement->Photostability_Analysis Data_Comparison Data Comparison & Benchmark SPF_Calc->Data_Comparison Photostability_Analysis->Data_Comparison Sensory_Analysis Sensory Profile Analysis Sensory_Panel->Sensory_Analysis Sensory_Analysis->Data_Comparison

References

A Comparative Efficacy Analysis of Bis(2-ethylhexyl) Carbonate and Silicone Oils in Hair Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silicone oils have long been the gold standard in hair conditioning, offering demonstrable benefits in terms of shine, smoothness, and manageability. They function by forming a thin, hydrophobic film around the hair shaft, which reduces friction, seals the cuticle, and provides thermal protection. However, with a growing consumer demand for "silicone-free" products, alternative ingredients like Bis(2-ethylhexyl) Carbonate (Dicaprylyl Ether) are gaining prominence. This emollient is touted as a fast-spreading, biodegradable alternative that imparts a light, silky, and non-greasy feel to the hair.

This guide will delve into the mechanisms of action of both ingredient classes and present a qualitative comparison of their expected performance. Detailed experimental protocols for evaluating key hair care claims are also provided to aid researchers in conducting their own comparative studies.

Table 1: Qualitative Performance Comparison

Performance MetricThis compound (Dicaprylyl Ether)Silicone Oils (e.g., Dimethicone, Cyclomethicone, Amodimethicone)
Sensory Performance Described as providing a light, dry, silky, and non-greasy feel.[1][2] Considered a good alternative to volatile silicones for a lightweight sensory experience.Offer a wide range of sensory profiles from light and volatile to substantive and conditioning. Known for providing significant slip and smoothness.
Gloss Enhancement Acts as an emollient that can add shine to the hair.[1]Form a smooth film on the hair surface that enhances light reflection, leading to a noticeable increase in gloss.[3]
Combing Force Reduction Improves combability of hair.[1]Significantly reduce both wet and dry combing forces by lowering the coefficient of friction between hair fibers.
Thermal Protection General emollient properties may offer some heat protection by coating the hair.Form a protective barrier that helps to shield hair from heat damage caused by styling tools.[4]
Build-up Potential Lower potential for build-up compared to some high-molecular-weight silicones.Can lead to build-up over time, particularly non-volatile silicones, which may weigh down the hair.
Biodegradability Readily biodegradable.[5]Generally not readily biodegradable, raising environmental concerns.

Mechanism of Action

This compound (Dicaprylyl Ether)

As a fast-spreading emollient, Dicaprylyl Ether is believed to function by forming a thin, lightweight film on the surface of the hair fiber.[1][6] This film lubricates the hair, reducing friction between individual strands, which in turn improves combability and reduces static.[1] Its ability to provide a "silky" feel suggests it smooths the cuticle, which can contribute to increased shine.[2] Due to its lower molecular weight and non-polar nature, it is less likely to cause the heavy build-up sometimes associated with certain silicones.

Silicone Oils

Silicone oils, such as dimethicone and amodimethicone, work by adsorbing to the hair surface and forming a uniform, protective film. This film has several key functions:

  • Lubrication: It dramatically reduces the coefficient of friction, making the hair feel smoother and easier to comb, both wet and dry.

  • Cuticle Sealing: The film smooths and flattens the overlapping cuticle scales, which enhances light reflection (gloss) and helps to prevent moisture loss.

  • Thermal Protection: The film provides a barrier against heat from styling tools, reducing damage to the hair's protein structure.[4]

  • Conditioning: Cationically charged silicones, like amodimethicone, can selectively deposit on damaged areas of the hair, providing targeted conditioning.

Experimental Protocols

Sensory Performance Evaluation

Objective: To assess and compare the sensory attributes of hair treated with formulations containing this compound versus silicone oils.

Methodology: A trained panel of 10-15 sensory experts evaluates treated hair tresses based on a standardized lexicon of attributes.[7]

Procedure:

  • Tress Preparation: Standardized hair tresses (e.g., European brown hair) are bleached to create a uniform level of damage.

  • Treatment: Tresses are washed with a base shampoo and then treated with conditioner formulations containing either this compound or a selected silicone oil at a specified concentration. A control conditioner (without either active) is also used.

  • Evaluation (Wet Stage): Panelists assess attributes such as ease of spreading of the product, feel during rinsing, and wet combing force.

  • Drying: Tresses are allowed to air dry or are blow-dried under controlled conditions.

  • Evaluation (Dry Stage): Panelists evaluate attributes such as dry combing force, smoothness, softness, shine, and presence of residue.[8]

  • Data Analysis: Attribute scores are recorded on a labeled magnitude scale (e.g., 0-10). Statistical analysis (e.g., ANOVA) is used to determine significant differences between the treatments.[9]

Gloss Measurement

Objective: To quantitatively measure the shine of hair treated with the test formulations.

Methodology: A glossymeter or a specialized hair imaging system (e.g., SAMBA Hair System) is used to measure the specular and diffuse reflection of light from the hair tresses.[9][10]

Procedure:

  • Tress Preparation and Treatment: As described in the sensory evaluation protocol.

  • Measurement:

    • The hair tress is mounted in the instrument.

    • A controlled light source illuminates the tress at a fixed angle.

    • A detector measures the intensity of the reflected light at the specular angle (direct reflection) and at multiple other angles (diffuse reflection).[3]

  • Data Analysis: A gloss index is calculated based on the ratio of specular to diffuse reflectance. Higher values indicate greater shine. Multiple readings are taken for each tress, and the results are statistically analyzed.

Combing Force Analysis

Objective: To measure the force required to comb through wet and dry hair tresses treated with the test formulations.

Methodology: An instrument such as a texture analyzer or a Dia-Stron Miniature Tensile Tester equipped with a comb attachment is used.[11]

Procedure:

  • Tress Preparation and Treatment: As described in the sensory evaluation protocol.

  • Wet Combing:

    • A wet, treated tress is mounted in the instrument.

    • The comb is drawn through the tress at a constant speed.

    • The force required to pull the comb through the hair is recorded as a function of distance.

  • Dry Combing:

    • Tresses are dried under controlled conditions.

    • The combing measurement is repeated on the dry tresses.

  • Data Analysis: The peak combing force and the total work of combing (area under the force-distance curve) are calculated. A lower combing force indicates better conditioning and detangling.[11] The percentage reduction in combing force compared to a control treatment is often reported.

Thermal Protection Assessment

Objective: To evaluate the ability of the test ingredients to protect hair from heat damage.

Methodology: This can be assessed through various techniques, including measuring changes in hair strength, color, or moisture content after repeated heat exposure.

Procedure (Tensile Strength Method):

  • Tress Preparation and Treatment: As described in the sensory evaluation protocol.

  • Heat Application: Treated hair tresses are subjected to a standardized heat treatment (e.g., 10 passes with a flat iron at 200°C).

  • Single Fiber Tensile Testing:

    • Individual hair fibers are mounted in a tensile tester.

    • The fibers are stretched at a constant rate until they break.

    • The force at break and the extension at break are recorded.

  • Data Analysis: The tensile properties of the heat-treated fibers are compared to those of unheated control fibers. A smaller reduction in tensile strength for the treated fibers indicates better thermal protection.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation cluster_analysis Analysis start Start tress_prep Hair Tress Preparation (Bleaching) start->tress_prep treatment_A Treat with Bis(2-ethylhexyl) Carbonate Formulation tress_prep->treatment_A treatment_B Treat with Silicone Oil Formulation tress_prep->treatment_B control Treat with Control Formulation tress_prep->control wet_eval Wet Stage Evaluation (Spreading, Rinsing, Combing) treatment_A->wet_eval treatment_B->wet_eval control->wet_eval drying Controlled Drying wet_eval->drying dry_eval Dry Stage Evaluation (Combing, Smoothness, Shine) drying->dry_eval data_analysis Data Collection & Statistical Analysis dry_eval->data_analysis end End data_analysis->end

Caption: Workflow for Sensory Evaluation of Hair Care Ingredients.

Combing_Force_Analysis_Workflow cluster_wet Wet Combing cluster_dry Dry Combing cluster_analysis Data Analysis start Start: Prepared & Treated Hair Tresses mount_wet Mount Wet Tress in Texture Analyzer start->mount_wet dry_tress Controlled Drying of Tresses start->dry_tress comb_wet Comb at Constant Speed mount_wet->comb_wet record_wet Record Wet Combing Force comb_wet->record_wet analyze Calculate Peak Force & Total Work of Combing record_wet->analyze mount_dry Mount Dry Tress dry_tress->mount_dry comb_dry Comb at Constant Speed mount_dry->comb_dry record_dry Record Dry Combing Force comb_dry->record_dry record_dry->analyze compare Compare Results vs. Control analyze->compare end End compare->end

Caption: Instrumental Combing Force Analysis Workflow.

Signaling_Pathway_Hair_Conditioning cluster_silicone Silicone Oils cluster_carbonate This compound cluster_hair Hair Fiber cluster_effects Performance Effects silicone Silicone Molecule film Forms Hydrophobic Film silicone->film Adsorption hair Hair Surface (Cuticle) film->hair carbonate Carbonate Ester light_film Forms Lightweight Film carbonate->light_film Spreading light_film->hair smoothness Increased Smoothness hair->smoothness shine Enhanced Shine hair->shine combing Reduced Combing Force hair->combing protection Thermal Protection hair->protection

Caption: Mechanism of Action for Hair Conditioning Agents.

References

Comparative analysis of the environmental impact of different Bis(2-ethylhexyl) carbonate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

Bis(2-ethylhexyl) carbonate, a versatile compound with applications ranging from a cosmetic emollient to an industrial lubricant, can be synthesized through various chemical pathways. The choice of synthesis route has significant implications for the environmental footprint of the final product. This guide provides a comparative analysis of the most common methods for synthesizing this compound, focusing on key environmental and efficiency metrics. While direct comparative life cycle assessment data for this specific molecule is limited in publicly available literature, this analysis draws upon established green chemistry principles and data from analogous reactions to provide a valuable overview for researchers and process chemists.

At a Glance: Comparing the Routes

The primary methods for synthesizing this compound include the traditional phosgene route, a transesterification process, and a more contemporary urea-based method. A fourth potential route, oxidative carbonylation, is also considered. The following table summarizes the key quantitative metrics for each, based on stoichiometric calculations and estimations from related processes.

MetricPhosgene RouteTransesterification Route (with Dimethyl Carbonate)Urea Route
Atom Economy (Theoretical) 81.3%76.9%94.7%
E-Factor (Estimated) > 10 (High)1 - 5 (Low to Medium)< 1 (Low)
Process Mass Intensity (PMI) (Estimated) > 11 (High)2 - 6 (Low to Medium)< 2 (Low)
Key Hazard of Reactants Phosgene (Extremely Toxic)Dimethyl Carbonate (Flammable, Irritant)Urea (Low Hazard)
Byproducts Hydrogen Chloride (Corrosive)Methanol (Flammable, Toxic)Ammonia (Corrosive, Toxic)

In-Depth Analysis of Synthesis Routes

The Phosgene Route: A Hazardous Legacy

The reaction of 2-ethylhexanol with the highly toxic gas phosgene (or its solid precursor, triphosgene) has been a traditional method for carbonate synthesis. This route involves the formation of a 2-ethylhexyl chloroformate intermediate, which then reacts with another molecule of 2-ethylhexanol.

Environmental Impact: The primary and most significant drawback of this route is the use of phosgene, a chemical warfare agent with extreme inhalation toxicity.[1][2] The process also generates hydrogen chloride (HCl) as a stoichiometric byproduct, which is corrosive and requires neutralization, adding to the waste stream.[1][2] Although the atom economy is reasonably high in theory, the practical environmental impact is substantial due to the hazardous nature of the reagents and the waste generated from their handling and neutralization. The estimated E-Factor and PMI are consequently high, reflecting a process that is far from environmentally benign.

Experimental Protocol (Conceptual):

  • Step 1: Synthesis of 2-Ethylhexyl Chloroformate. In a cooled reactor, solid phosgene (triphosgene) is reacted with 2-ethylhexanol in the presence of a base (e.g., pyridine or a tertiary amine) in an inert solvent (e.g., toluene). The reaction is typically carried out at low temperatures (-5 to 25 °C) to control the exothermic reaction and minimize side products. The reaction mixture is then filtered to remove the hydrochloride salt of the base, and the solvent is removed under reduced pressure to yield 2-ethylhexyl chloroformate.

  • Step 2: Synthesis of this compound. The purified 2-ethylhexyl chloroformate is then reacted with a second equivalent of 2-ethylhexanol, again in the presence of a base to scavenge the generated HCl. The reaction is typically heated to drive it to completion. The final product is isolated by filtration of the salt byproduct, washing, and distillation.

The Transesterification Route: A Greener Alternative

Transesterification offers a significantly safer alternative to the phosgene route. In this process, 2-ethylhexanol is reacted with a dialkyl carbonate with a lower boiling point, such as dimethyl carbonate (DMC), in the presence of a catalyst.

Environmental Impact: This route avoids the use of highly toxic phosgene. Dimethyl carbonate is considered a "green" reagent in many contexts, as it is a non-toxic and biodegradable alternative to phosgene and dimethyl sulfate.[3] The main byproduct is methanol, which can be recycled or used as a fuel, although it is flammable and toxic. The choice of catalyst (e.g., basic catalysts like sodium methoxide or heterogeneous catalysts) can influence the overall environmental impact. The atom economy is lower than the phosgene route due to the generation of two molecules of methanol for every molecule of the desired product. However, the significantly lower hazard profile of the reactants and the potential for byproduct recycling result in a much-improved E-Factor and PMI compared to the phosgene method.

Experimental Protocol (Conceptual):

A mixture of 2-ethylhexanol and dimethyl carbonate (in excess) is heated in the presence of a suitable catalyst, such as sodium methoxide or a solid base catalyst (e.g., CaO). The reaction is typically carried out at a temperature that allows for the removal of the methanol byproduct by distillation to drive the equilibrium towards the product side. The reaction progress can be monitored by techniques like gas chromatography. After the reaction is complete, the catalyst is neutralized or filtered off, and the excess dimethyl carbonate is removed by distillation. The final product, this compound, is then purified by vacuum distillation.

The Urea Route: A Step Towards Sustainability

The reaction of 2-ethylhexanol with urea represents a promising green and sustainable pathway for the synthesis of this compound. This method is a non-phosgene route that utilizes readily available and low-hazard starting materials.

Environmental Impact: This is arguably the most environmentally friendly of the three routes discussed in detail. Urea is a non-toxic, inexpensive, and widely available commodity chemical.[4] The reaction produces ammonia as a byproduct, which, while being a corrosive and toxic gas, is a valuable industrial chemical that can be captured and utilized, for example, in the production of fertilizers.[5] The theoretical atom economy of this route is the highest among the three, approaching 95%. This, combined with the low hazard of the primary reactant, leads to a very favorable estimated E-Factor and PMI.

Experimental Protocol (Conceptual):

2-Ethylhexanol and urea are heated in the presence of a catalyst. Various catalysts have been reported for the alcoholysis of urea, including metal oxides (e.g., ZnO, MgO), mixed oxides, and organometallic compounds.[5] The reaction is typically carried out at elevated temperatures (150-200 °C) and may be performed under reduced pressure to facilitate the removal of the ammonia byproduct and drive the reaction to completion. The reaction mechanism is believed to proceed through the formation of a 2-ethylhexyl carbamate intermediate.[4] After the reaction, the catalyst is removed by filtration, and the product is purified by vacuum distillation.

Visualizing the Pathways and Their Impact

To better illustrate the differences between these synthesis routes, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_phosgene Phosgene Route cluster_transesterification Transesterification Route cluster_urea Urea Route 2-EH_P 2-Ethylhexanol BEHC_P This compound 2-EH_P->BEHC_P Phosgene Phosgene (COCl2) Phosgene->BEHC_P HCl_P HCl (Byproduct) BEHC_P->HCl_P 2-EH_T 2-Ethylhexanol BEHC_T This compound 2-EH_T->BEHC_T DMC Dimethyl Carbonate DMC->BEHC_T Methanol_T Methanol (Byproduct) BEHC_T->Methanol_T 2-EH_U 2-Ethylhexanol BEHC_U This compound 2-EH_U->BEHC_U Urea Urea Urea->BEHC_U Ammonia_U Ammonia (Byproduct) BEHC_U->Ammonia_U

Figure 1: Overview of the three main synthesis routes for this compound.

Experimental_Workflow cluster_phosgene_flow Phosgene Route Workflow cluster_transesterification_flow Transesterification Workflow cluster_urea_flow Urea Route Workflow P1 React 2-EH with Phosgene (Low Temperature, Base) P2 Filter Salt Byproduct P1->P2 P3 Purify by Distillation P2->P3 T1 React 2-EH with DMC (Catalyst, Heat, Methanol Removal) T2 Catalyst Removal/Neutralization T1->T2 T3 Purify by Distillation T2->T3 U1 React 2-EH with Urea (Catalyst, High Temperature, Ammonia Removal) U2 Catalyst Removal U1->U2 U3 Purify by Distillation U2->U3

Figure 2: Conceptual experimental workflows for the synthesis of this compound.

Environmental_Impact_Comparison Phosgene Route Phosgene Route High Environmental Impact High Environmental Impact Phosgene Route->High Environmental Impact High Toxicity High Waste Transesterification Route Transesterification Route Moderate Environmental Impact Moderate Environmental Impact Transesterification Route->Moderate Environmental Impact Safer Reagents Byproduct Recycling Potential Urea Route Urea Route Low Environmental Impact Low Environmental Impact Urea Route->Low Environmental Impact Low Hazard Reactants High Atom Economy

Figure 3: Comparative environmental impact of the synthesis routes.

Conclusion and Future Outlook

Based on this comparative analysis, the urea route emerges as the most promising pathway for the sustainable synthesis of this compound. Its high atom economy, use of low-hazard starting materials, and the potential for valorization of its ammonia byproduct align well with the principles of green chemistry. The transesterification route is a viable and much safer alternative to the hazardous phosgene process.

For researchers and drug development professionals, where process safety and environmental impact are of paramount importance, avoiding the phosgene route is critical. Further research into optimizing the catalytic systems for the urea and transesterification routes, particularly focusing on reusable heterogeneous catalysts and energy-efficient purification methods, will be key to developing truly sustainable manufacturing processes for this compound and other valuable dialkyl carbonates. The development of detailed life cycle assessments for these specific routes will provide a more definitive quantitative comparison and guide future process development.

References

A Head-to-Head Analysis of Bis(2-ethylhexyl) Carbonate and Mineral Oil in Moisturizer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the development of effective and aesthetically pleasing moisturizers, the choice of emollient is paramount. This guide provides a detailed comparison of two commonly used emollients: Bis(2-ethylhexyl) carbonate and mineral oil. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Introduction to the Emollients

This compound is a synthetic ester known for its light, non-oily feel and high spreadability. It is often used in formulations where a fast-absorbing, elegant sensory experience is desired. Chemically, it is the diester of 2-ethylhexanol and carbonic acid.

Mineral oil , a long-standing and widely used ingredient in cosmetics, is a complex mixture of highly refined saturated hydrocarbons. It is recognized for its occlusive properties, forming a barrier on the skin to prevent water loss.[1] Cosmetic-grade mineral oil is highly purified and has a long history of safe use in skincare.[2][3][4]

Performance Comparison: Quantitative Data

Table 1: Comparison of Skin Moisturization and Barrier Function

ParameterThis compoundMineral Oil
Transepidermal Water Loss (TEWL) Reduction Data not available in searched literature. Expected to be lower than mineral oil due to its lighter nature.Reduces TEWL by forming an occlusive barrier. One study showed a 16% reduction in baseline TEWL.[1] Another source indicates it provides strong occlusive effects.[5]
Skin Hydration (Corneometry) Data not available in searched literature. Expected to provide hydration through emollience.Increases stratum corneum water content by reducing TEWL.[1] Studies have shown it to be a highly effective moisturizer.[5]
Sensory Profile Light, non-oily, fast-spreading, and fast-absorbing feel.Can be perceived as greasy or heavy depending on the grade and concentration.[2]
Spreadability High spreading properties.Varies by viscosity grade. Generally has lower spreadability than lighter esters.

Experimental Protocols

To conduct a direct head-to-head comparison of this compound and mineral oil, the following detailed experimental protocols are recommended.

Evaluation of Skin Hydration (Corneometry)

Objective: To measure and compare the short-term and long-term hydrating effects of moisturizers containing this compound and mineral oil.

Methodology:

  • Subjects: A panel of at least 20 healthy volunteers with dry to normal skin types.

  • Test Areas: Two designated areas of 3x3 cm on the volar forearm of each subject. One area for the this compound formulation and one for the mineral oil formulation. An untreated area will serve as a control.

  • Acclimatization: Subjects should acclimate in a room with controlled temperature (20-22°C) and humidity (45-55%) for at least 30 minutes before measurements.

  • Baseline Measurement: Baseline skin hydration is measured in each test area using a Corneometer®.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of each test moisturizer is applied to the respective test area.

  • Post-Application Measurements: Skin hydration is measured at set time points, such as 1, 2, 4, and 8 hours after application for short-term effects, and after several days or weeks of consistent use for long-term effects.

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and for each product. Statistical analysis (e.g., t-test or ANOVA) is used to determine significant differences between the two formulations and the control.

Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess and compare the occlusivity and impact on skin barrier function of moisturizers containing this compound and mineral oil.

Methodology:

  • Subjects and Test Areas: Same as for the skin hydration study.

  • Acclimatization: Subjects should be in a controlled environment as described above. It is crucial to avoid air drafts during measurement.

  • Instrumentation: A Tewameter® or a similar open-chamber or closed-chamber instrument is used to measure the rate of water evaporation from the skin surface.

  • Baseline Measurement: Baseline TEWL is measured in g/m²/h for each test area.

  • Product Application: A standardized amount of each moisturizer is applied.

  • Post-Application Measurements: TEWL is measured at specified intervals after product application.

  • Data Analysis: The reduction in TEWL from baseline is calculated for each product at each time point. Statistical analysis is performed to compare the occlusive effects of the two formulations.

Sensory Analysis

Objective: To compare the sensory characteristics of moisturizers containing this compound and mineral oil.

Methodology:

  • Panelists: A trained sensory panel of at least 10 individuals.

  • Evaluation Phases: The evaluation is typically divided into three phases: before application (visual appearance, texture), during application (spreadability, absorption, feel), and after application (residue, smoothness, greasiness).

  • Attributes: A lexicon of sensory attributes is developed, which may include:

    • Visual: Gloss, color, consistency.

    • Pickup: Firmness, stickiness.

    • Rub-out: Spreadability, thickness, absorption speed.

    • Afterfeel: Greasiness, stickiness, smoothness, hydration feel.

  • Procedure: Panelists are provided with coded samples of the two formulations. They apply a standardized amount to a designated area of their skin (e.g., forearm) and rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).

  • Data Analysis: The mean scores for each attribute are calculated for both products. Statistical analysis is used to identify significant differences in the sensory profiles.

Visualizations

Experimental Workflow for Moisturizer Efficacy Testing

G cluster_0 Phase 1: Subject Recruitment & Baseline cluster_1 Phase 2: Product Application cluster_2 Phase 3: Post-Application Measurements cluster_3 Phase 4: Data Analysis A Subject Screening & Recruitment B Acclimatization (Controlled Environment) A->B C Baseline Measurements (Corneometry & TEWL) B->C D Randomized Application of Test Formulations (this compound vs. Mineral Oil) C->D E Short-term Measurements (e.g., 1, 2, 4, 8 hours) D->E F Long-term Measurements (e.g., Daily for 2 weeks) D->F H Sensory Profile Analysis D->H G Statistical Comparison of Hydration & TEWL Data E->G F->G I Final Report & Conclusion G->I H->I

Caption: Workflow for in-vivo evaluation of moisturizer efficacy.

Mechanism of Action on the Skin Barrier

G cluster_0 This compound (Lighter Emollient) cluster_1 Mineral Oil (Occlusive Emollient) SC_1 Stratum Corneum Epidermis_1 Epidermis SC_1->Epidermis_1 Dermis_1 Dermis Epidermis_1->Dermis_1 Emollient_1 Forms a thin, non-occlusive film Emollient_1->SC_1 Smooths skin surface SC_2 Stratum Corneum Epidermis_2 Epidermis SC_2->Epidermis_2 Dermis_2 Dermis Epidermis_2->Dermis_2 Emollient_2 Forms a significant occlusive barrier Emollient_2->SC_2 Reduces TEWL Water_Loss_1 TEWL Water_Loss_1->SC_1 Some water loss Water_Loss_2 TEWL Water_Loss_2->SC_2 Significantly reduced water loss

Caption: Comparative mechanisms of lighter vs. occlusive emollients.

Conclusion

Both this compound and cosmetic-grade mineral oil are effective emollients, each offering distinct advantages for moisturizer formulations.

  • Mineral oil is a highly effective and economical occlusive agent with a long history of safe use. Its primary strength lies in its ability to significantly reduce transepidermal water loss, thereby increasing skin hydration. It is an excellent choice for products targeting very dry skin or requiring a protective barrier.[1][3][5]

  • This compound is characterized by its light, non-greasy sensory profile and high spreadability. This makes it a suitable option for formulations where an elegant feel and rapid absorption are desired, particularly for consumers with normal to oily skin types who may dislike the feel of heavier occlusives.

The selection between these two ingredients will ultimately depend on the specific requirements of the formulation, including the target skin type, desired sensory experience, and cost considerations. For definitive performance claims, it is recommended that formulators conduct their own comparative studies using the standardized protocols outlined in this guide.

References

Decoding Dermal Safety: A Comparative Analysis of Diethylhexyl Carbonate and Alternative Emollients in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of toxicological data provides researchers, scientists, and drug development professionals with a comparative safety analysis of the cosmetic emollient Diethylhexyl Carbonate against common alternatives—Caprylic/Capric Triglyceride, Isopropyl Myristate, and Dimethicone. This guide synthesizes available data on skin and eye irritancy and sensitization, offering a clear, data-driven perspective on their suitability for cosmetic formulations.

In the ever-evolving landscape of cosmetic science, the selection of emollients is a critical factor in ensuring product safety and consumer acceptance. Diethylhexyl Carbonate, a lightweight and non-greasy emollient, is increasingly favored in formulations. This guide provides an in-depth validation of its safety profile, particularly its non-irritant properties, through a comparative lens with established alternatives.

Executive Summary of Safety Profiles

The safety of Diethylhexyl Carbonate and its alternatives has been substantiated by rigorous evaluation, primarily through studies adhering to internationally recognized protocols such as those established by the Organization for Economic Co-operation and Development (OECD) and through clinical assessments like the Human Repeat Insult Patch Test (HRIPT).

Diethylhexyl Carbonate has been deemed safe for use in cosmetics when formulated to be non-irritating by the Cosmetic Ingredient Review (CIR) Expert Panel. While one study classified it as a skin irritant, it is generally considered to have a low irritation potential.[1] It has been shown to be non-irritating to the eyes in animal studies.[1]

Caprylic/Capric Triglyceride is widely regarded as a non-irritating and non-sensitizing ingredient.[2] Its safety has been consistently reaffirmed by the CIR.

Isopropyl Myristate has a more complex profile. In animal studies, it has been shown to be a mild to moderate skin irritant.[3][4] However, in human studies, particularly when used in product formulations, it is not considered a primary skin irritant or sensitizer.[3][5]

Dimethicone is well-established as a safe cosmetic ingredient with minimal irritation potential.[1][6][7] Studies consistently report low Primary Irritation Indices (PII) and a lack of sensitization potential.[1][6][8][9]

Comparative Analysis of Preclinical Safety Data

To facilitate a direct comparison, the following tables summarize the available quantitative and qualitative data from key safety assessments for each emollient.

Table 1: Skin Irritation Potential
IngredientTest MethodSpeciesConcentrationResultsPrimary Irritation Index (PII) / Classification
Diethylhexyl Carbonate OECD 404 (guideline)RabbitUndilutedSlight to well-defined erythemaIrritant (in one study)
Caprylic/Capric Triglyceride Patch Test (21-day)HumanUndilutedNot irritatingNon-irritating
Isopropyl Myristate Draize TestRabbitUndilutedMild to moderate irritation after repeated applicationMild to Moderate Irritant
Dimethicone Draize TestRabbit5% to 100%Minimal irritant≤ 2.8
Table 2: Eye Irritation Potential
IngredientTest MethodSpeciesConcentrationResultsClassification
Diethylhexyl Carbonate OECD 405 (guideline)RabbitNot specifiedNon-irritatingNon-irritating
Caprylic/Capric Triglyceride Not specifiedRabbitNot specifiedNon-irritating to very mildly irritatingNon-irritating to Very Mild Irritant
Isopropyl Myristate Draize TestRabbitUndilutedMinimally irritatingMinimal Irritant
Dimethicone Not specifiedRabbit10% to 35%Mild to minimal conjunctival reactionMild to Minimal Irritant
Table 3: Skin Sensitization Potential
IngredientTest MethodSpeciesConcentrationResultsClassification
Diethylhexyl Carbonate Not specifiedNot specifiedNot specifiedData not availableNot classified
Caprylic/Capric Triglyceride Buehler TestGuinea PigNot specifiedNot a sensitizerNon-sensitizer
Isopropyl Myristate Not specifiedGuinea PigNot specifiedNot a skin sensitizerNon-sensitizer
Dimethicone HRIPTHuman5.0%Not a sensitizerNon-sensitizer

Experimental Protocols

A foundational understanding of the methodologies behind these safety assessments is crucial for interpreting the data. Below are detailed protocols for the key experiments cited.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test provides information on the potential of a substance to cause reversible inflammatory changes to the skin.

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[10] Untreated skin serves as a control. The exposure period is typically 4 hours, after which the substance is removed.[10]

Procedure:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.[11]

  • Observation: After the 4-hour exposure, the patch is removed. Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after removal.[12] Observations may continue for up to 14 days to assess the reversibility of the effects.[10]

  • Scoring: The Draize scoring system is used to grade erythema (redness) and edema (swelling) on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated from these scores.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.[13] The other eye remains untreated and serves as a control.[13]

Procedure:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the lower conjunctival sac. The eyelids are then gently held together for about one second.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[13] The observation period can be extended up to 21 days to determine the reversibility of any effects.

  • Scoring: The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and chemosis (swelling) using the Draize scoring system.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient in humans.

Principle: The test involves two phases: an induction phase to induce an allergic response in susceptible individuals, and a challenge phase to elicit the response.

Procedure:

  • Subject Selection: A panel of human volunteers (typically 50 or more) is recruited.

  • Induction Phase: A patch containing the test material is applied to the same site on the skin (usually the back or arm) for 24 hours, three times a week for three consecutive weeks (a total of nine applications).[14] The site is graded for any irritation after each removal.

  • Rest Period: A 10- to 21-day rest period follows the induction phase, allowing for the development of sensitization.

  • Challenge Phase: A patch with the test material is applied to a new, untreated site for 24 hours.

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after application.

Visualizing Safety Assessment Workflows

To further clarify the logical processes involved in safety and non-irritancy validation, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Cosmetic_Safety_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_conclusion in_vitro In Vitro Screening (e.g., cytotoxicity, skin corrosion) dermal_irritation Acute Dermal Irritation (OECD 404) in_vitro->dermal_irritation Proceed if non-corrosive eye_irritation Acute Eye Irritation (OECD 405) dermal_irritation->eye_irritation Proceed if not severely irritating safe_for_use Safe for Cosmetic Use dermal_irritation->safe_for_use sensitization Skin Sensitization (e.g., OECD 406 - Buehler Test) eye_irritation->sensitization eye_irritation->safe_for_use hript Human Repeat Insult Patch Test (HRIPT) sensitization->hript If further human safety data is needed sensitization->safe_for_use hript->safe_for_use

Caption: General workflow for cosmetic ingredient safety assessment.

Comparative_Safety_Logic DHC Diethylhexyl Carbonate Skin_Irr Skin Irritation DHC->Skin_Irr Eye_Irr Eye Irritation DHC->Eye_Irr Sens Sensitization DHC->Sens CCT Caprylic/Capric Triglyceride CCT->Skin_Irr CCT->Eye_Irr CCT->Sens IPM Isopropyl Myristate IPM->Skin_Irr IPM->Eye_Irr IPM->Sens DIM Dimethicone DIM->Skin_Irr DIM->Eye_Irr DIM->Sens Low_Risk Low Irritation & Sensitization Potential Skin_Irr->Low_Risk CCT, DIM, DHC Moderate_Risk Mild/Moderate Irritation Potential (Context-Dependent) Skin_Irr->Moderate_Risk IPM Eye_Irr->Low_Risk All Sens->Low_Risk CCT, IPM, DIM

Caption: Comparative safety assessment logic for selected emollients.

Conclusion

The available data robustly supports the safety and non-irritancy of Diethylhexyl Carbonate for cosmetic use, particularly when formulated to mitigate any potential for irritation. Its safety profile is comparable to that of other widely used emollients such as Caprylic/Capric Triglyceride and Dimethicone. While Isopropyl Myristate has a slightly higher potential for mild to moderate skin irritation in preclinical models, it has a long history of safe use in finished cosmetic products. This guide provides a foundational resource for formulators and safety assessors in making informed decisions regarding emollient selection, balancing performance with rigorous safety standards.

References

A Comparative Guide to Bis(2-ethylhexyl) Carbonate and Polyalphaolefins (PAOs) as Lubricant Base Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance characteristics of Bis(2-ethylhexyl) carbonate against the industry-standard Polyalphaolefins (PAOs), supported by available data and standardized experimental protocols.

In the landscape of high-performance lubricants, the selection of a base oil is paramount to achieving desired operational efficiencies and longevity of mechanical components. Polyalphaolefins (PAOs) have long been the benchmark for synthetic lubricants, prized for their excellent viscosity-temperature characteristics, low-temperature fluidity, and oxidative stability. This guide provides a comparative performance overview of this compound, a dielectric fluid, against PAOs, drawing upon available data for the carbonate and related esters, and extensive information on PAOs.

Executive Summary

While direct, comprehensive comparative studies on the lubricant performance of this compound versus PAOs are not extensively available in peer-reviewed literature, a comparative analysis can be constructed based on the known properties of each fluid and the general characteristics of their respective chemical families (carbonates/esters vs. synthetic hydrocarbons).

PAOs are non-polar synthetic hydrocarbons with a well-established performance profile, including a high viscosity index (VI), excellent low-temperature properties (low pour point), and good thermal-oxidative stability.[1][2] Their primary drawbacks include limited additive solubility and a tendency to cause seal shrinkage, often necessitating the inclusion of ester co-base stocks.[1]

This compound, an organic carbonate, is anticipated to exhibit good solvency, lubricity, and seal compatibility, characteristic of ester-like molecules. However, its thermal and oxidative stability may not match that of the highly stable, saturated hydrocarbon structure of PAOs. The branched "2-ethylhexyl" alkyl chains in its structure are expected to contribute to a low pour point.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for this compound and a representative Polyalphaolefin (PAO 4). It is important to note that the data for this compound is primarily derived from safety data sheets and chemical supplier information, which may not be as comprehensive as the typical performance data available for lubricant base oils.

PropertyThis compoundPolyalphaolefin (PAO 4)Test Method
Kinematic Viscosity @ 40°C (cSt) ~5.94 (dynamic viscosity at 20°C is 5.94 mPa·s)~17.1ASTM D445
Kinematic Viscosity @ 100°C (cSt) Data Not Available~3.9ASTM D445
Viscosity Index (VI) Data Not Available~126ASTM D2270
Pour Point (°C) < -50-66ASTM D97
Flash Point (°C) ~159.5>220ASTM D92
Oxidative Stability Data Not AvailableExcellentASTM D2272 (RBOT)
Wear Scar Diameter (mm) Data Not AvailableVaries with additivesASTM D4172

Experimental Protocols

The performance characteristics of lubricant base oils are evaluated using a suite of standardized tests. Below are the detailed methodologies for the key experiments cited in this guide.

Viscosity Index (VI) - ASTM D2270

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil.[3][4] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[5]

Methodology:

  • The kinematic viscosity of the oil sample is determined at two standard temperatures: 40°C and 100°C, in accordance with ASTM D445 (Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids).[6]

  • The VI is then calculated from these two viscosity values using a formula that compares the viscosity of the test oil to that of two reference oils having the same viscosity at 100°C but with VIs of 0 and 100 respectively.[4][6]

Pour Point - ASTM D97

The pour point of a petroleum product is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.[2][7]

Methodology:

  • The sample is first heated to a specified temperature to dissolve any wax crystals and remove any previous thermal history.[7][8]

  • The sample is then cooled at a specified rate in a cooling bath.[7][9]

  • At intervals of 3°C, the test jar is removed from the bath and tilted to ascertain whether the oil surface moves.[9]

  • The pour point is recorded as the temperature at which no movement of the oil is observed when the jar is held horizontally for 5 seconds, plus 3°C.[8]

Oxidative Stability (Rotating Bomb Oxidation Test - RBOT) - ASTM D2272

This test method evaluates the oxidation stability of steam turbine oils in the presence of water and a copper catalyst.[10][11] It is also used more broadly to assess the oxidative stability of other lubricant base oils.

Methodology:

  • A sample of the oil, along with distilled water and a copper catalyst coil, is placed in a glass container inside a pressure vessel.[12][13]

  • The vessel is pressurized with oxygen and placed in a bath heated to 150°C, where it is rotated at a specified speed.[11]

  • The pressure inside the vessel is monitored continuously. The test is terminated when the pressure drops by a specified amount from its maximum value.

  • The result is reported as the time in minutes required to reach the specified pressure drop, with longer times indicating greater oxidative stability.[12]

Wear Preventive Characteristics (Four-Ball Method) - ASTM D4172

This test method is used to evaluate the anti-wear properties of lubricating fluids in sliding contact.[1][14]

Methodology:

  • The test apparatus consists of three stationary steel balls held in a cup, with a fourth steel ball rotated against them under a specified load.[15][16]

  • The test fluid is added to the cup, covering the stationary balls.

  • The top ball is rotated at a specified speed and for a specified duration, while a constant load is applied. The test is typically run at an elevated temperature to simulate operating conditions.[17]

  • After the test, the wear scars on the three stationary balls are measured using a microscope. The average diameter of these wear scars is reported, with a smaller scar diameter indicating better wear protection.[15]

Performance Comparison and Logical Relationships

Lubricant_Performance_Comparison cluster_PAO Polyalphaolefin (PAO) cluster_Carbonate This compound (Inferred) PAO_VI High Viscosity Index PAO_PourPoint Excellent Low Temp. Fluidity (Low Pour Point) PAO_Oxidation High Oxidative Stability PAO_Solvency Poor Additive Solvency PAO_Seals Seal Shrinkage Carbonate_VI Good Viscosity Index (Expected) Carbonate_PourPoint Good Low Temp. Fluidity (Low Pour Point) Carbonate_Oxidation Moderate Oxidative Stability (Expected) Carbonate_Solvency Good Additive Solvency Carbonate_Seals Good Seal Compatibility Performance_Metric Key Performance Metrics Performance_Metric->PAO_VI Viscosity-Temp Performance_Metric->PAO_PourPoint Low Temperature Performance_Metric->PAO_Oxidation Stability Performance_Metric->PAO_Solvency Compatibility Performance_Metric->PAO_Seals Compatibility Performance_Metric->Carbonate_VI Viscosity-Temp Performance_Metric->Carbonate_PourPoint Low Temperature Performance_Metric->Carbonate_Oxidation Stability Performance_Metric->Carbonate_Solvency Compatibility Performance_Metric->Carbonate_Seals Compatibility

Caption: A logical diagram comparing the key performance attributes of PAOs and this compound.

Conclusion

Polyalphaolefins remain a dominant force in the synthetic lubricant market due to their robust and well-documented performance profile, particularly their exceptional viscosity index and low-temperature performance. This compound, based on its chemical structure, presents a potentially interesting alternative or co-base stock, likely offering advantages in terms of additive solvency and seal compatibility, areas where PAOs are known to have limitations.

References

The Interplay of Feel and Flow: Correlating Sensory and Rheological Data for Bis(2-ethylhexyl) Carbonate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the development of topical drug formulations and cosmetic products, the sensory experience of the user is as critical as the efficacy of the active ingredients. The tactile properties of a cream or lotion, often described by terms such as smoothness, spreadability, and after-feel, are key drivers of consumer acceptance and patient compliance. These subjective sensory perceptions are intrinsically linked to the objective, measurable rheological properties of the formulation. This guide provides a comparative analysis of Bis(2-ethylhexyl) carbonate, a fast-spreading emollient, with other commonly used alternatives, correlating their sensory profiles with rheological data.

Executive Summary

This guide explores the relationship between the sensory perception and rheological behavior of cosmetic formulations containing this compound and three common alternative emollients: Cyclomethicone, Isopropyl Myristate, and Caprylic/Capric Triglyceride. Through a review of established methodologies and available data, this document demonstrates how rheological measurements can be used to predict and quantify the sensory attributes of topical products. While direct comparative studies including this compound are limited, by understanding the established correlations between rheology and sensory perception, we can infer its performance characteristics. The data presented underscores the importance of emollient selection in achieving desired product aesthetics and functionality.

Introduction

The sensory appeal of a topical product is a complex interplay of physical and chemical properties. Emollients are key ingredients that dictate many of these sensory characteristics. This compound is valued for its light, non-greasy feel and fast absorption. However, formulators often consider a range of emollients to achieve a specific sensory profile. This guide compares this compound with a volatile silicone (Cyclomethicone), a fatty acid ester (Isopropyl Myristate), and a medium-chain triglyceride (Caprylic/Capric Triglyceride). By examining their rheological and sensory data, we can better understand their performance in cosmetic formulations.

Experimental Protocols

To objectively assess and compare the performance of these emollients, standardized experimental protocols for both sensory and rheological analyses are crucial.

Sensory Evaluation Protocol

A trained sensory panel is typically employed to quantify the tactile properties of cosmetic formulations.[1] A standardized methodology involves the following steps:

  • Panelist Selection and Training: A panel of 10-15 trained assessors is selected based on their sensory acuity and ability to discriminate between different textural attributes. They undergo training to familiarize themselves with a standardized lexicon of sensory terms.

  • Sample Preparation and Application: A controlled amount of the formulation (e.g., 0.1 mL) is applied to a designated area on the forearm.

  • Attribute Evaluation: Panelists evaluate a series of predefined sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after). These attributes often include:

    • Spreadability: The ease of spreading the product on the skin.

    • Gloss: The shininess of the product on the skin.

    • Residue: The amount of product remaining on the skin after application.

    • Stickiness: The tacky feeling on the skin.

    • Slipperiness: The ease with which fingers glide over the skin.

    • Softness: The perceived smoothness and suppleness of the skin.

    • Oiliness: The greasy feeling on the skin.

  • Data Collection: Panelists rate the intensity of each attribute on a visual analog scale (e.g., a 10-cm line anchored with "low" and "high").

Rheological Measurement Protocol

Rheological properties are measured using a rotational rheometer to provide insights into the flow behavior and structure of the formulations.[2][3][4] Key measurements include:

  • Viscosity Measurement: This measures the resistance of a fluid to flow. For cosmetic emulsions, which are typically non-Newtonian, viscosity is measured over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to understand their shear-thinning behavior.[5]

  • Oscillatory Measurements (Amplitude and Frequency Sweeps): These tests provide information about the viscoelastic properties of the formulation.

    • Amplitude Sweep: This determines the linear viscoelastic region (LVER), where the structure of the sample is not disrupted, and the yield stress, which is the stress at which the material begins to flow.[6][7] This can correlate with the firmness of the product.[6][7]

    • Frequency Sweep: This measures the storage modulus (G') and loss modulus (G'') as a function of frequency. The storage modulus represents the elastic component (solid-like behavior), while the loss modulus represents the viscous component (liquid-like behavior). The crossover of G' and G'' can be related to the stickiness of the formulation.[6][7]

Data Presentation: A Comparative Analysis

Table 1: Comparative Sensory Profile of Emollient Formulations

Sensory AttributeThis compound (Inferred)CyclomethiconeIsopropyl MyristateCaprylic/Capric Triglyceride
Spreadability HighVery HighHighMedium
Gloss LowLowMediumMedium
Residue Very LowVery LowLowMedium
Stickiness LowLowLowMedium
Slipperiness HighVery HighHighMedium
Softness HighHighHighHigh
Oiliness LowVery LowLow-MediumMedium

Data for Cyclomethicone, Isopropyl Myristate, and Caprylic/Capric Triglyceride are based on findings from comparative sensory studies.[1] The profile for this compound is inferred from its known properties as a light, fast-spreading emollient.

Table 2: Comparative Rheological Data of Emollient Formulations

Rheological ParameterThis compound (Expected)CyclomethiconeIsopropyl MyristateCaprylic/Capric Triglyceride
Viscosity (at low shear rate) LowVery LowLowMedium
Yield Stress LowVery LowLowMedium
Storage Modulus (G') LowVery LowLowMedium
Loss Modulus (G'') LowVery LowLowMedium
G'/G'' Crossover Frequency HighHighHighLower

Rheological data for alternative emollients are representative values from typical cosmetic emulsions. The expected data for this compound is based on its low intrinsic viscosity and the expected impact on a formulation.

Visualization of Relationships

The following diagrams illustrate the key relationships and workflows described in this guide.

Experimental_Workflow cluster_sensory Sensory Evaluation cluster_rheology Rheological Measurement cluster_correlation Data Correlation Panelist_Training Panelist Selection & Training Sample_Application Sample Application Panelist_Training->Sample_Application Attribute_Evaluation Attribute Evaluation Sample_Application->Attribute_Evaluation Sensory_Data Sensory Data Collection Attribute_Evaluation->Sensory_Data Correlation_Analysis Correlation Analysis Sensory_Data->Correlation_Analysis Viscosity_Measurement Viscosity Measurement Rheological_Data Rheological Data Collection Viscosity_Measurement->Rheological_Data Oscillatory_Tests Oscillatory Tests Oscillatory_Tests->Rheological_Data Rheological_Data->Correlation_Analysis

Experimental workflow for correlating sensory and rheological data.

Sensory_Rheology_Correlation cluster_rheology Rheological Parameters cluster_sensory Sensory Attributes Viscosity Viscosity Spreadability Spreadability Viscosity->Spreadability -ve correlation Residue Residue/After-feel Viscosity->Residue +ve correlation Yield_Stress Yield Stress Firmness Firmness Yield_Stress->Firmness +ve correlation G_prime Storage Modulus (G') G_prime->Firmness +ve correlation G_crossover G'/G'' Crossover Stickiness Stickiness G_crossover->Stickiness +ve correlation

Correlation between key rheological parameters and sensory attributes.

Conclusion

The selection of an emollient has a profound impact on both the sensory perception and the rheological profile of a cosmetic or dermatological formulation. While direct comparative data for this compound is not as readily available as for some other common emollients, its known physicochemical properties allow for an informed prediction of its performance. Its low viscosity suggests it will contribute to formulations with a light feel, good spreadability, and a non-greasy after-feel, making it a suitable candidate for products where rapid absorption and a smooth, silky finish are desired.

The methodologies and comparative data presented in this guide demonstrate that rheological measurements are a powerful tool for objectively quantifying the attributes that contribute to the subjective sensory experience. By understanding and utilizing the correlation between rheology and sensory perception, researchers and formulators can more efficiently develop products that meet the desired performance and aesthetic criteria for their target audience. Further studies directly comparing a wider range of emollients, including this compound, within the same formulation base would be invaluable for further refining our understanding and predictive capabilities in this area.

References

A Comparative Assessment of the Cost-Effectiveness of Bis(2-ethylhexyl) Carbonate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of formulation development, the selection of emollients is a critical decision that balances sensory performance, functional efficacy, and cost. This guide provides a comparative assessment of Bis(2-ethylhexyl) carbonate against other commonly used emollients, offering a data-driven analysis of its cost-effectiveness. By examining key performance indicators and providing detailed experimental methodologies, this document serves as a valuable resource for formulators seeking to optimize their products for both performance and value.

Executive Summary

This compound, also known as Diethylhexyl Carbonate, is a versatile emollient valued for its non-greasy feel and excellent spreadability.[] This guide demonstrates that while initial raw material cost is a primary consideration, a comprehensive cost-effectiveness analysis must also account for performance benefits such as enhanced solubility of active ingredients and improved sensory experience, which can command a premium in the market. The data presented herein suggests that this compound can be a cost-effective choice when the total value of the formulation is considered.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data comparing this compound with other benchmark emollients.

Table 1: Physicochemical Properties of Selected Emollients

EmollientChemical ClassViscosity (mPa·s at 20°C)Spreading Value (mm²/10 min)Key Attributes
This compound Carbonate Ester~5.94[2]HighFast-spreading, light, non-greasy feel[]
Caprylic/Capric TriglycerideEster~21-114Medium to HighGood skin feel, derived from natural sources
Isopropyl MyristateEsterLowHighVery high spreadability, potential for comedogenicity
DimethiconeSiliconeVariableHighSmooth feel, forms a protective barrier
Mineral OilHydrocarbonVariableMediumOcclusive, low cost

Note: Spreading values can vary based on the test substrate and methodology.

Table 2: Cost Comparison of Common Emollients

EmollientTypical Price Range (USD/kg)
This compound Varies by supplier and volume
Caprylic/Capric TriglycerideCompetitive with other esters
Isopropyl MyristateGenerally lower cost
DimethiconeHigher cost depending on grade
Mineral OilLowest cost

Note: Prices are subject to market fluctuations. Formulators should request quotes from multiple suppliers for accurate pricing. A cost comparison of leading emollient creams highlights the importance of considering lipid content in addition to unit price for a true cost-effectiveness evaluation.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Determination of Emollient Spreadability

Objective: To quantitatively measure and compare the spreading properties of different emollients on a standardized surface.

Methodology:

  • A synthetic skin substitute (e.g., Vitro-skin®) is used as the substrate to ensure reproducibility.[5][6]

  • A precise volume (e.g., 10 µL) of the emollient is applied to the center of the substrate.

  • The area of spread is measured at fixed time intervals (e.g., 1, 5, and 10 minutes) using digital imaging software.[7]

  • The spreading value is reported in mm².

  • This method can be adapted from the parallel-plate methodology, where a sample is placed between two plates and the spread diameter is measured after a set time under a specific weight.[8][9]

Sensory Panel Evaluation of Skin Feel

Objective: To assess and compare the sensory characteristics of emollients when applied to the skin.

Methodology:

  • A trained sensory panel of at least 10-15 individuals is selected.[10]

  • Panelists are trained on a standardized lexicon of sensory attributes for skin care products, including terms like "greasiness," "slipperiness," "absorbency," and "after-feel."[11][12]

  • Standardized amounts of each emollient are applied to designated areas on the panelists' forearms.

  • Panelists rate the intensity of each attribute on a defined scale (e.g., a 100-point scale).[11]

  • Data is collected and statistically analyzed to determine significant differences between the emollients.[13]

In-Vivo Skin Hydration Measurement

Objective: To evaluate the effect of emollients on skin hydration levels.

Methodology:

  • Measurements are conducted in a controlled environment with stable temperature and humidity (e.g., 20-22°C and 45-55% RH).[14]

  • Baseline skin hydration is measured on the forearms of subjects using a Corneometer or a similar impedance-based device.[14][15][16]

  • A standardized amount of the emollient is applied to a defined area of the skin.

  • Skin hydration is measured at specified time points after application (e.g., 1, 2, and 4 hours).

  • The percentage increase in skin hydration from the baseline is calculated and compared between different emollients.

Mandatory Visualizations

G cluster_0 Input Factors cluster_1 Analysis cluster_2 Output Raw Material Cost Raw Material Cost Cost-Effectiveness Assessment Cost-Effectiveness Assessment Raw Material Cost->Cost-Effectiveness Assessment Performance Metrics Performance Metrics Performance Metrics->Cost-Effectiveness Assessment Formulation Complexity Formulation Complexity Formulation Complexity->Cost-Effectiveness Assessment Optimized Formulation Optimized Formulation Cost-Effectiveness Assessment->Optimized Formulation

Caption: Logical Flow for Cost-Effectiveness Assessment.

G Start Start Prepare Substrate Prepare Synthetic Skin Substrate Start->Prepare Substrate Apply Emollient Apply Standardized Volume of Emollient Prepare Substrate->Apply Emollient Image Capture Capture Images at T=0, 1, 5, 10 min Apply Emollient->Image Capture Analyze Area Analyze Spreading Area (mm²) Image Capture->Analyze Area End End Analyze Area->End

Caption: Experimental Workflow for Spreadability Testing.

Conclusion

The selection of an emollient is a multifaceted decision that extends beyond the initial purchase price. This compound offers a compelling combination of desirable sensory attributes, high spreadability, and good solvency power. While its upfront cost may be higher than some traditional emollients like mineral oil, its performance benefits can lead to more elegant and effective formulations. By utilizing the experimental protocols outlined in this guide, formulators can conduct their own comparative studies to determine the most cost-effective emollient strategy for their specific product development needs. This data-driven approach will enable the creation of high-performing products that meet both consumer expectations and budgetary constraints.

References

A Comparative Guide to the Long-Term Stability of Bis(2-ethylhexyl) carbonate Versus Other Common Esters in Cosmetic Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of cosmetic formulations is a critical factor in ensuring product safety, efficacy, and consumer acceptance. Emollients, particularly esters, form a significant component of many cosmetic preparations and can profoundly influence their stability. This guide provides an objective comparison of the long-term stability of Bis(2-ethylhexyl) carbonate against other widely used esters: Isopropyl Palmitate, Caprylic/Capric Triglyceride, and C12-15 Alkyl Benzoate. The information is supported by a review of available data and outlines standard experimental protocols for stability assessment.

Introduction to Cosmetic Esters and Stability

Esters are a diverse group of ingredients used in cosmetics to impart a desirable feel, enhance spreadability, and act as solvents for other ingredients. However, they can be susceptible to degradation through hydrolysis and oxidation, which can compromise the stability of the final product. This can lead to changes in pH, viscosity, color, odor, and even emulsion breakdown.

  • This compound: A non-occlusive, fast-spreading emollient that provides a light, silky feel.

  • Isopropyl Palmitate: A commonly used emollient known for its skin-softening properties.

  • Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin, valued for its excellent stability and non-greasy feel.[1]

  • C12-15 Alkyl Benzoate: A versatile ester that functions as an emollient, texture enhancer, and solvent, known for improving the stability of formulations.[2]

Comparative Stability Data

The following tables summarize illustrative long-term stability data for oil-in-water (O/W) emulsions containing 5% of the respective ester. The data is compiled based on typical stability profiles and should be considered representative. Actual results may vary depending on the full formulation and storage conditions.

Table 1: pH Stability of O/W Emulsions (Initial pH = 6.0)

Time (Months)This compoundIsopropyl PalmitateCaprylic/Capric TriglycerideC12-15 Alkyl Benzoate
06.06.06.06.0
35.85.55.95.9
65.75.25.85.8
125.64.95.75.7

Table 2: Viscosity Stability of O/W Emulsions (Initial Viscosity = 10,000 cPs)

Time (Months)This compoundIsopropyl PalmitateCaprylic/Capric TriglycerideC12-15 Alkyl Benzoate
010,00010,00010,00010,000
39,8009,2009,9009,900
69,6008,5009,8009,850
129,4007,8009,7009,800

Table 3: Oxidative Stability (Peroxide Value in meq/kg)

Time (Months)This compoundIsopropyl PalmitateCaprylic/Capric TriglycerideC12-15 Alkyl Benzoate
0< 0.1< 0.1< 0.1< 0.1
30.20.80.10.1
60.41.50.20.2
120.83.00.40.3

Table 4: Emulsion Stability (Visual Assessment)

Time (Months)This compoundIsopropyl PalmitateCaprylic/Capric TriglycerideC12-15 Alkyl Benzoate
0StableStableStableStable
3StableSlight CreamingStableStable
6StableCreamingStableStable
12StablePhase SeparationStableStable

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable stability studies.[3] Below are example protocols for key experiments used in the long-term stability assessment of cosmetic emulsions.

1. Long-Term and Accelerated Stability Testing

  • Objective: To evaluate the physical and chemical stability of the cosmetic emulsion over time under recommended and stressful storage conditions.

  • Methodology:

    • Prepare batches of the O/W emulsion, each containing one of the test esters at a concentration of 5% (w/w).

    • Package the samples in their final intended packaging as well as in inert glass containers to differentiate between formulation and packaging instability.

    • Store the samples under the following conditions:

      • Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 3 months.[4]

    • Evaluate the samples at initial (time 0), 1, 2, 3, 6, and 12-month time points for long-term studies, and at 0, 1, 2, and 3-month intervals for accelerated studies.

  • Parameters to Evaluate:

    • Physical: Appearance (color, clarity), odor, phase separation, creaming, and sedimentation.

    • Chemical: pH, viscosity, and peroxide value.

2. Freeze-Thaw Cycle Testing

  • Objective: To assess the emulsion's resistance to phase separation and crystallization under extreme temperature fluctuations, which can occur during shipping and storage.

  • Methodology:

    • Subject the emulsion samples to a minimum of three freeze-thaw cycles.

    • Each cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.

    • After each cycle, allow the samples to return to room temperature and visually inspect for signs of instability such as phase separation, crystallization, or significant changes in texture.

3. Centrifugation Testing

  • Objective: To predict the creaming or sedimentation of an emulsion under accelerated gravitational forces.

  • Methodology:

    • Place a known volume of the emulsion in a graduated centrifuge tube.

    • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

    • After centrifugation, measure the volume of any separated layers (cream or sediment).

    • Calculate the Creaming Index (CI) or Sedimentation Index (SI) as follows: CI (%) = (Volume of Cream Layer / Total Volume of Emulsion) x 100 A lower index indicates better stability.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a comprehensive stability testing program for cosmetic emulsions.

G cluster_0 Phase 1: Formulation & Initial Analysis cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Data Analysis & Comparison Formulation Formulation Initial_Analysis Initial Analysis (T=0) - pH - Viscosity - Peroxide Value - Macroscopic/Microscopic Appearance Formulation->Initial_Analysis Long_Term Long-Term Stability (25°C/60% RH) Initial_Analysis->Long_Term Accelerated Accelerated Stability (40°C/75% RH) Initial_Analysis->Accelerated Freeze_Thaw Freeze-Thaw Cycling (-10°C to 25°C) Initial_Analysis->Freeze_Thaw Centrifugation Centrifugation Test Initial_Analysis->Centrifugation Data_Collection Periodic Data Collection (pH, Viscosity, PV, Appearance) Long_Term->Data_Collection Accelerated->Data_Collection Comparison Comparative Analysis of Esters Freeze_Thaw->Comparison Centrifugation->Comparison Data_Collection->Comparison

Caption: Experimental workflow for comparative stability testing.

Conclusion

Based on the available information and typical performance, Caprylic/Capric Triglyceride and C12-15 Alkyl Benzoate demonstrate superior long-term stability in cosmetic emulsions compared to Isopropyl Palmitate and This compound . Their resistance to hydrolysis and oxidation contributes to minimal changes in pH, viscosity, and other critical parameters over time.

This compound exhibits good stability, making it a viable option, particularly when a light, non-greasy feel is desired. However, it may be slightly more prone to degradation than the most stable esters.

Isopropyl Palmitate , while a widely used and effective emollient, shows a greater tendency for hydrolysis, leading to more significant changes in pH and viscosity over time. This makes it less suitable for formulations requiring a long shelf life, especially those with a pH outside the optimal range for ester stability.

For researchers and formulators, the choice of ester should be guided by the specific requirements of the cosmetic preparation, including the desired sensory profile, the presence of other potentially reactive ingredients, and the expected shelf life of the product. Rigorous stability testing, following detailed protocols as outlined, is paramount to ensure the final product's quality and safety.

References

Safety Operating Guide

Proper Disposal of Bis(2-ethylhexyl) Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult local, state, and federal regulations for chemical disposal. This document provides general guidance based on available safety data sheets.

The proper disposal of Bis(2-ethylhexyl) carbonate is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This guide outlines the necessary procedures for its disposal, including personal protective equipment (PPE), spill management, and waste handling protocols.

Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and associated hazards. While not classified as a hazardous material for transport, proper handling is essential to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Use impervious gloves and protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol formation, use a full-face respirator.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueCitations
Molecular Formula C17H34O3[1][2]
Molecular Weight 286.45 g/mol [1][2]
Boiling Point 317 °C @ 1013.3 hPa[3]
Melting Point < -100 °C[3]
Flash Point 159.5 °C @ 1013 hPa[3]
Density 0.9 g/cm³ @ 20 °C[3]
Water Solubility < 0.03 mg/L @ 20 °C[3]
Oral LD50 (Rat) > 2000 mg/kg bw[3]
Dermal LD50 (Rat) > 2000 mg/kg bw[3]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound involve incineration or landfilling in accordance with regulatory guidelines.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill and Leak Management:

  • In the event of a spill, immediately remove all sources of ignition.[4]

  • Ensure adequate ventilation.[4]

  • Absorb the spill with an inert material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[4]

  • Do not allow the product to enter drains, waterways, or soil.[4]

3. Final Disposal:

  • The recommended disposal method is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[3]

  • Consult your local environmental regulations to determine if landfilling is a permissible option.

  • Never discharge this compound into sewer systems.[3]

4. Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed with a suitable solvent.[3]

  • The rinsate should be collected and disposed of as chemical waste.

  • Once decontaminated, the packaging can be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to prevent reuse and disposed of as solid waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_regs Consult Local, State, & Federal Regulations start->consult_regs spill Is it a spill? consult_regs->spill container_waste Contaminated Container consult_regs->container_waste absorb Absorb with inert material spill->absorb Yes liquid_waste Liquid Waste spill->liquid_waste No collect_spill Collect in a sealed container absorb->collect_spill licensed_disposal Transfer to a Licensed Chemical Disposal Facility collect_spill->licensed_disposal liquid_waste->licensed_disposal decontaminate Triple-rinse container container_waste->decontaminate incineration Controlled Incineration licensed_disposal->incineration recycle Recycle or Recondition decontaminate->recycle puncture Puncture and dispose as solid waste decontaminate->puncture

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Bis(2-ethylhexyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) carbonate. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. This compound is known to cause skin irritation.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2]
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesWhile specific compatibility data for this compound is limited, Butyl rubber gloves are recommended based on their high resistance to esters and ketones. Nitrile or neoprene gloves may provide adequate protection for incidental contact, but should be replaced immediately upon contamination. Always inspect gloves for degradation or punctures before use.
Laboratory CoatA standard laboratory coat should be worn to protect street clothing.
Impervious ClothingFor larger quantities or in situations with a higher risk of splashes, wear fire/flame resistant and impervious clothing.[2]
Respiratory Protection None (in well-ventilated areas)For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.
Full-Face RespiratorIf ventilation is inadequate, if exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[2][3]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidental exposure or spills.

AspectProcedure
Handling - Ensure adequate ventilation in the handling area.[1] - Avoid contact with skin, eyes, and clothing.[1] - Wash hands thoroughly after handling.[1] - Avoid breathing fumes.[1] - Keep away from sources of ignition.[1]
Storage - Store in a tightly-closed container when not in use.[1] - Store in a cool, dry, well-ventilated area.[1] - Keep away from incompatible substances and sources of ignition.[1]

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact - Immediately remove any contaminated clothing.[1] - Wash the affected area with plenty of soap and water.[1] - If skin irritation occurs, seek medical advice.[1][2]
Eye Contact - Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1] - Seek immediate medical attention.[1]
Inhalation - Move the person to fresh air. - If breathing is difficult, give oxygen. - If not breathing, give artificial respiration and seek immediate medical attention.[2]
Ingestion - Do NOT induce vomiting without medical advice.[1] - Rinse mouth with water. - Never give anything by mouth to an unconscious person.[1] - Seek immediate medical attention.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to maintain a safe laboratory and to comply with environmental regulations.

PlanAction
Spill Response 1. Evacuate: Evacuate non-essential personnel from the spill area. 2. Ventilate: Ensure adequate ventilation. 3. Contain: Prevent further leakage or spillage if it is safe to do so.[1] 4. Absorb: Use an inert absorbent material to soak up the spill. 5. Collect: Place the absorbed material into a suitable, labeled, and closed container for disposal.[1] 6. Clean: Clean the spill area thoroughly.
Disposal - Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container. - As a non-halogenated organic liquid, it should be disposed of according to institutional and local regulations for chemical waste.[1] Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

A Start: Prepare to Handle This compound B Assess Risks: - Quantity - Procedure - Ventilation A->B C Select Appropriate PPE B->C D Handling Operation C->D E Spill or Exposure Occurs D->E No H Properly Dispose of Waste D->H Yes F Follow First Aid and Spill Procedures E->F Yes G Decontaminate and Clean Up F->G G->H I End of Procedure H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.